2-(Iodomethyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(iodomethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10IN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTELWMVGYJJQNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693545 | |
| Record name | 2-(Iodomethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5831-73-2 | |
| Record name | 2-(Iodomethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-2-(Iodomethyl)pyrrolidine Hydroiodide: A Technical Guide for Advanced Synthesis
This guide provides an in-depth technical overview of (S)-2-(iodomethyl)pyrrolidine hydroiodide, a crucial chiral building block for drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple data recitation to offer field-proven insights into the synthesis, handling, reactivity, and application of this versatile synthon. We will explore the causality behind procedural choices, ensuring that the methodologies presented are robust and self-validating.
Strategic Importance in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in modern pharmacology, forming the core of numerous approved drugs and clinical candidates.[1][2] Its non-planar, sp³-rich structure allows for precise three-dimensional exploration of pharmacophore space, which is critical for achieving high-affinity and selective interactions with chiral biological targets like enzymes and receptors.[3]
(S)-2-(iodomethyl)pyrrolidine hydroiodide serves as a potent electrophilic handle for introducing the chiral (S)-pyrrolidinemethyl moiety into a target molecule. The stereocenter at the C2 position is derived from the natural chiral pool, typically L-proline, making it an economical and reliable starting point for asymmetric synthesis.[1] The presence of the iodomethyl group provides a highly reactive site for nucleophilic substitution, while the hydroiodide salt form ensures greater stability, improved handling characteristics as a crystalline solid, and enhanced solubility in certain polar solvents compared to the free base.
Physicochemical & Spectroscopic Profile
Precise characterization of a synthetic building block is fundamental to its effective use. While extensive experimental data for the hydroiodide salt is not widely published, its properties can be reliably predicted based on its structure and data from its precursors and analogs.
Core Properties
The following table summarizes the key properties of the common precursor, (S)-Prolinol, and the expected properties of the target compound, (S)-2-(iodomethyl)pyrrolidine hydroiodide.
| Property | (S)-(+)-Prolinol (Precursor) | (S)-2-(Iodomethyl)pyrrolidine Hydroiodide (Target) |
| Molecular Formula | C₅H₁₁NO | C₅H₁₁IN · HI (or C₅H₁₂I₂N) |
| Molecular Weight | 101.15 g/mol | 339.98 g/mol |
| Appearance | Colorless to pale yellow liquid | Off-white to pale yellow crystalline solid (Expected) |
| CAS Number | 23356-96-9 | N/A (often generated in situ or used directly) |
| Boiling Point | 74-76 °C @ 2 mmHg | Decomposes upon heating (Expected) |
| Melting Point | N/A | >150 °C (Decomposition likely; typical for amine salts) |
| Optical Rotation [α]D | +30° to +34° (neat) | Specific rotation not published; expected to be non-zero |
| Solubility | Miscible with water, ethanol, CH₂Cl₂ | Soluble in water, DMSO, MeOH; sparingly soluble in CH₂Cl₂, THF |
Spectroscopic Signature
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized material. The following are the expected spectral characteristics.
-
¹H NMR Spectroscopy:
-
I-CH₂ Protons: The two protons of the iodomethyl group are diastereotopic and will appear as two distinct signals (doublet of doublets, or complex multiplet) in the range of δ 3.2-3.6 ppm . Their coupling to the C2 proton of the pyrrolidine ring is key.
-
Pyrrolidine Ring Protons (C2-H): A multiplet around δ 3.5-3.8 ppm , coupled to both the CH₂I protons and the C3 protons.
-
Pyrrolidine Ring Protons (C3, C4, C5): A series of complex multiplets between δ 1.8-2.4 ppm and δ 3.0-3.4 ppm .
-
N-H Protons: Two broad signals expected in the range of δ 8.5-10.0 ppm (in DMSO-d₆) for the secondary ammonium protons (NH₂⁺).
-
-
¹³C NMR Spectroscopy:
-
I-CH₂ Carbon: A distinct upfield signal around δ 5-10 ppm . The large, heavy iodine atom has a significant shielding effect.
-
Pyrrolidine C2: Signal in the range of δ 60-65 ppm .
-
Pyrrolidine C5: Signal in the range of δ 45-50 ppm .
-
Pyrrolidine C3, C4: Signals between δ 20-30 ppm .
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A broad and strong absorption band from 2400-3000 cm⁻¹ , characteristic of a secondary ammonium salt.
-
C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹ .
-
N-H Bend: A band around 1580-1610 cm⁻¹ .
-
C-I Stretch: A weak absorption in the far IR region, typically 500-600 cm⁻¹ .
-
Synthesis Protocol: A Self-Validating Workflow
The synthesis of (S)-2-(iodomethyl)pyrrolidine hydroiodide is best accomplished via a protected intermediate to avoid side reactions. The following protocol utilizes a tert-butyloxycarbonyl (Boc) protecting group, which is stable to the iodination conditions and readily cleaved.
Synthesis Workflow Diagram
Caption: Synthetic pathway from (S)-Prolinol to the target hydroiodide salt.
Step-by-Step Experimental Procedure
Expertise Note: This procedure involves two key transformations. First, the activation of a primary alcohol as a mesylate, which is a superior leaving group to the original hydroxyl. Second, an Sₙ2 displacement with iodide (Finkelstein reaction). This sequence is chosen for its high efficiency, stereochemical retention (as the chiral center is not directly involved), and the generation of clean, easily purified intermediates.
Step 1: N-Boc Protection of (S)-Prolinol
-
To a stirred solution of (S)-(+)-Prolinol (1.0 eq.) in dichloromethane (CH₂Cl₂, ~0.5 M) at 0 °C, add triethylamine (TEA, 1.2 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in CH₂Cl₂.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
In-Process Check: Monitor by TLC (e.g., 1:1 Hexane:EtOAc) until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate ((S)-N-Boc-prolinol) as a viscous oil, which is typically used without further purification.
Step 2: Mesylation of (S)-N-Boc-prolinol
-
Dissolve the crude (S)-N-Boc-prolinol (1.0 eq.) in CH₂Cl₂ (~0.5 M) and cool to 0 °C.
-
Add triethylamine (TEA, 1.5 eq.).
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir at 0 °C for 2-3 hours.
-
In-Process Check: Monitor by TLC. The product, (S)-tert-butyl 2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate, will have a higher Rf than the starting alcohol.
-
Dilute with CH₂Cl₂, wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to afford the mesylate, typically as a pale yellow oil.
Step 3: Iodide Displacement (Finkelstein Reaction)
-
Dissolve the crude mesylate (1.0 eq.) in acetone (~0.4 M).
-
Add sodium iodide (NaI, 3.0 eq.).
-
Heat the mixture to reflux and stir for 12-24 hours. The formation of a white precipitate (sodium mesylate) is a visual indicator of reaction progress.
-
In-Process Check: Monitor by TLC or LC-MS until the mesylate is consumed.
-
Cool the reaction to room temperature and filter off the precipitate. Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine. Dry over Na₂SO₄ and concentrate to yield crude (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate. Purify by column chromatography if necessary.
Step 4: Boc Deprotection and Salt Formation
-
Dissolve the purified Boc-protected iodide (1.0 eq.) in a minimal amount of 1,4-dioxane or ethyl acetate.
-
Cool to 0 °C and add a solution of 4 M HCl in 1,4-dioxane or a solution of hydroiodic acid (HI) (1.1 eq.).
-
Stir at room temperature for 2-4 hours. A precipitate should form.
-
Trustworthiness Check: The formation of a solid is a strong indicator of successful salt formation and deprotection.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-2-(iodomethyl)pyrrolidine hydroiodide (or hydrochloride) as a crystalline solid.
Reactivity and Mechanistic Considerations
The primary utility of (S)-2-(iodomethyl)pyrrolidine stems from the reactivity of the carbon-iodine bond. Iodine is an excellent leaving group due to its large atomic radius and the polarizability of the C-I bond. This makes the iodomethyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles in a classic Sₙ2 reaction.
General Reactivity Diagram
Caption: Sₙ2 displacement mechanism using the iodomethylpyrrolidine synthon.
This reaction is highly reliable for forming C-N, C-O, C-S, and C-C bonds. The stereochemical integrity of the C2 position is preserved throughout the reaction, effectively transferring the chirality from the building block to the final product.
Application in Drug Development: Synthesis of an H₃ Receptor Antagonist Scaffold
Histamine H₃ receptor antagonists are being investigated for treating a range of central nervous system disorders.[4] Many of these compounds feature a basic amine connected via an alkyl chain to a core scaffold, a motif that can be readily constructed using (S)-2-(iodomethyl)pyrrolidine.
Representative Protocol
This protocol describes the alkylation of a generic phenol to create an ether linkage, a common structural motif in H₃ antagonists.
-
To a solution of 4-cyanophenol (1.0 eq.) in N,N-dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of (S)-2-(iodomethyl)pyrrolidine hydroiodide (1.2 eq.) and an additional equivalent of K₂CO₃ (to neutralize the HI salt).
-
Heat the reaction to 60-70 °C and stir for 8-12 hours.
-
Causality Note: The use of a polar aprotic solvent (DMF) and moderate heat favors the Sₙ2 pathway and accelerates the reaction rate. K₂CO₃ acts as a base to deprotonate the phenol, generating the active nucleophile (phenoxide).
-
Cool the reaction, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH containing 1% NH₄OH) to yield the desired ether-linked product.
Safety, Handling, and Storage
Authoritative Grounding: Alkyl iodides are potent alkylating agents and must be treated as potentially toxic and mutagenic. Amine hydrohalide salts are often corrosive and respiratory irritants.[5] All operations must be conducted with appropriate engineering controls and personal protective equipment.
-
Personal Protective Equipment (PPE):
-
Wear a flame-resistant lab coat, chemical splash goggles, and a face shield.
-
Gloves: Use nitrile or neoprene gloves; double-gloving is recommended.[6]
-
-
Handling:
-
Always handle the solid and any solutions within a certified chemical fume hood.
-
Avoid creating dust when weighing or transferring the solid.
-
Keep away from strong bases (which will generate the volatile free base) and strong oxidizing agents.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light, as alkyl iodides can slowly decompose to release iodine.
-
Store away from incompatible materials.
-
-
Disposal:
-
Dispose of all waste (unreacted material, contaminated items) in accordance with local, state, and federal regulations for hazardous chemical waste.
-
References
-
Abilova, G., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7480. [Link][1]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6439. [Link][2][3]
-
Pernak, J., et al. (2018). Chiral pyrrolidinium salts derived from menthol as precursor - Synthesis and properties. Journal of Molecular Liquids, 272, 10-18. [Link][7]
-
Wang, Y. & Peng, Y. (2007). (S)-2-(Iodomethyl)-1-tosylpyrrolidine. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4569. [Link][8]
-
Schwindeman, J. A., et al. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety, 9(3), 6-11. [Link][6]
-
Kano, T., Ueda, M., & Maruoka, K. (2008). Direct Asymmetric Iodination of Aldehydes Using an Axially Chiral Bifunctional Amino Alcohol Catalyst. Journal of the American Chemical Society, 130(12), 3728–3729. [Link][9]
-
Organic Syntheses Procedure, Coll. Vol. 101, p. 382 (2024); Vol. 98, p. 338 (2021). α-Arylation of N-Boc Pyrrolidine. [Link][10]
-
Gbahou, F., et al. (2010). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 15(10), 7219-7231. [Link][4]
-
Pernak, J., et al. (2018). Chiral pyrrolidinium salts derived from menthol... Biblioteka Nauki. [Link][11]
-
Kano, T., Ueda, M., & Maruoka, K. (2008). Direct Asymmetric Iodination of Aldehydes Using an Axially Chiral Bifunctional Amino Alcohol Catalyst. Organic Chemistry Portal. [Link][12][13]
-
Florida State University, Department of Chemistry & Biochemistry. (n.d.). Lab Procedure: Halogens and Halides. [Link][5]
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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2-(Iodomethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Substituted Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence is due to a combination of factors: the pyrrolidine ring is a saturated heterocycle that allows for three-dimensional diversity, crucial for optimizing interactions with biological targets, and the nitrogen atom provides a handle for further functionalization and can play a key role in the compound's pharmacokinetic profile.[3]
Within this important class of molecules, 2-substituted pyrrolidines are of particular interest. The stereocenter at the C2 position significantly influences the biological activity of the molecule, making stereoselective synthesis a critical aspect of drug development.[3] This guide focuses on 2-(Iodomethyl)pyrrolidine, a versatile chiral building block. The presence of the iodomethyl group provides a reactive site for nucleophilic substitution, allowing for the facile introduction of a wide range of functionalities. Understanding the synthesis, stereochemistry, and reactivity of this compound is therefore of great value to researchers in organic synthesis and drug discovery.
Chemical Structure and Stereochemistry
This compound is a five-membered saturated nitrogen-containing heterocycle with an iodomethyl substituent at the 2-position. The key structural feature is the chiral center at the C2 carbon of the pyrrolidine ring. This gives rise to two enantiomers: (R)-2-(Iodomethyl)pyrrolidine and (S)-2-(Iodomethyl)pyrrolidine.
Figure 1: Enantiomers of this compound.
The absolute configuration of the stereocenter is crucial, as it dictates the spatial arrangement of the iodomethyl group relative to the pyrrolidine ring. This, in turn, influences how the molecule interacts with other chiral molecules, such as enzymes and receptors in a biological system. The biological activity of many pyrrolidine-based drugs is often attributed to a single enantiomer.
Synthesis of Enantiopure this compound
The most common and reliable method for synthesizing enantiopure this compound starts from the readily available and relatively inexpensive chiral pool amino acid, L-proline (for the (S)-enantiomer) or D-proline (for the (R)-enantiomer). The synthesis involves a multi-step sequence, with the key steps being the reduction of the carboxylic acid, protection of the pyrrolidine nitrogen, and conversion of the resulting primary alcohol to an iodide.
Overall Synthetic Workflow
Sources
An In-Depth Technical Guide to 2-(Iodomethyl)pyrrolidine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of the Pyrrolidine Scaffold and the Role of 2-(Iodomethyl)pyrrolidine
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and bioactive molecules underscores its importance as a privileged scaffold in drug design.[1] The non-planar, three-dimensional structure of the pyrrolidine ring allows for a greater exploration of chemical space compared to its flat aromatic counterparts, offering unique opportunities for creating molecules with high specificity and affinity for biological targets.[2]
This guide focuses on a particularly valuable, yet often under-documented, derivative: this compound. This molecule serves as a highly reactive and versatile building block, enabling the introduction of the pyrrolidin-2-ylmethyl moiety into a target structure. The presence of the iodo group, an excellent leaving group, facilitates a range of nucleophilic substitution reactions, making it a crucial synthon for the construction of complex molecular architectures. Due to the inherent reactivity of the secondary amine, this compound is most commonly handled and utilized in its N-protected form, typically as the N-Boc (tert-butoxycarbonyl) derivative, which enhances its stability and allows for controlled, site-selective reactions.
This technical guide will provide a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a focus on its N-Boc protected form, (S)-tert-butyl this compound-1-carboxylate. We will delve into the causality behind experimental choices, provide detailed protocols, and illustrate key concepts with diagrams to empower researchers in their drug discovery endeavors.
Physicochemical Properties: A Foundation for Synthetic Strategy
Understanding the physical and chemical properties of a synthetic building block is paramount for designing robust and reproducible synthetic routes. While extensive experimental data for the free base of this compound is scarce due to its likely instability, the properties of its more stable N-Boc protected form and related analogs provide valuable insights.
| Property | Value (Predicted/Inferred) | Source/Reference |
| Molecular Formula | C10H18INO2 | [3] |
| Molecular Weight | 311.16 g/mol | [3] |
| Appearance | Colorless to light yellow oily liquid | [3] |
| Boiling Point | ~319.0 °C (Predicted) | [3] |
| Density | ~1.504 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | Inferred from typical organic synthesis workups |
| Storage | 2-8°C, protect from light | [3] |
Note: The data presented for the N-Boc protected this compound is largely predicted or inferred from structurally similar compounds, such as the 3-iodomethyl isomer.[3] The hydrochloride salt of the unprotected amine is commercially available, indicating that it is more stable than the free base.
Synthesis of this compound: A Step-by-Step Guide
The most logical and widely employed strategy for the synthesis of this compound, particularly its enantiomerically pure forms, commences with the readily available and chiral amino acid, proline. The synthesis typically proceeds through the reduction of proline to the corresponding alcohol, (S)- or (R)-prolinol, followed by protection of the nitrogen atom and subsequent conversion of the hydroxyl group to an iodide.
Workflow for the Synthesis of (S)-tert-butyl this compound-1-carboxylate
Caption: Synthetic workflow for (S)-N-Boc-2-(iodomethyl)pyrrolidine.
Experimental Protocol: Synthesis of (S)-tert-butyl this compound-1-carboxylate
This protocol is a representative procedure based on standard organic chemistry transformations for the conversion of an alcohol to an iodide.
Step 1: N-Boc Protection of (S)-Prolinol
-
To a solution of (S)-Prolinol (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.
-
Slowly add triethylamine (TEA, 1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (S)-N-Boc-Prolinol, which can often be used in the next step without further purification.
Step 2: Iodination of (S)-N-Boc-Prolinol
-
To a solution of triphenylphosphine (PPh₃, 1.5 eq) and imidazole (1.5 eq) in DCM at 0 °C, add iodine (I₂, 1.5 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes until a homogeneous solution is formed.
-
Add a solution of (S)-N-Boc-Prolinol (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (S)-tert-butyl this compound-1-carboxylate as a colorless to pale yellow oil.
Chemical Properties and Reactivity
The synthetic utility of this compound lies in the reactivity of the carbon-iodine bond. The iodide is an excellent leaving group, making the methylene carbon highly susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions
N-protected this compound readily undergoes SN2 reactions with a wide range of nucleophiles. This allows for the facile introduction of the pyrrolidin-2-ylmethyl moiety into various molecular scaffolds.
Caption: General scheme for nucleophilic substitution reactions.
Common nucleophiles that can be employed include:
-
Amines: Primary and secondary amines react to form the corresponding 2-(aminomethyl)pyrrolidine derivatives.
-
Thiols: Thiolates readily displace the iodide to form thioethers.
-
Azides: Sodium azide can be used to introduce an azidomethyl group, which can be subsequently reduced to an amine or used in click chemistry.
-
Cyanides: Cyanide ions provide a route to 2-(cyanomethyl)pyrrolidine, a precursor to carboxylic acids and amides.
-
Carbanions: Enolates and other carbanionic species can be used for carbon-carbon bond formation.
Stability and Handling
The N-Boc protected form of this compound is significantly more stable than the unprotected free base. However, as an alkyl iodide, it is still susceptible to decomposition, particularly when exposed to light and elevated temperatures. Therefore, it is recommended to store the compound at 2-8°C and protected from light.[3] The unprotected form, as a secondary amine, is basic and can be corrosive.
Applications in Drug Discovery: A Versatile Building Block
The pyrrolidine-2-ylmethyl scaffold is a common motif in a number of biologically active compounds. The ability to readily introduce this group using this compound makes it a valuable tool for medicinal chemists.
Case Study: Synthesis of Vildagliptin Analogs
Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. While the direct synthesis of Vildagliptin does not necessarily proceed through an iodomethyl intermediate, this compound can be envisioned as a key starting material for the synthesis of novel analogs for structure-activity relationship (SAR) studies.
Caption: Proposed synthesis of a Vildagliptin analog.
This proposed synthetic route highlights how (S)-N-Boc-2-(iodomethyl)pyrrolidine can be used to couple the pyrrolidine moiety to a complex amine, a key step in the construction of many bioactive molecules.
Spectroscopic Characterization: A Guide to Structural Verification
Accurate structural characterization is essential for confirming the identity and purity of a synthesized compound. The following are the expected spectroscopic data for (S)-tert-butyl this compound-1-carboxylate.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
~4.0-3.8 ppm (m, 1H): The proton at the C2 position of the pyrrolidine ring.
-
~3.5-3.2 ppm (m, 4H): The protons of the CH₂I group and the CH₂ group at the C5 position of the pyrrolidine ring.
-
~2.1-1.8 ppm (m, 4H): The protons of the CH₂ groups at the C3 and C4 positions of the pyrrolidine ring.
-
1.46 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
~154 ppm: The carbonyl carbon of the Boc group.
-
~80 ppm: The quaternary carbon of the Boc group.
-
~60 ppm: The carbon at the C2 position of the pyrrolidine ring.
-
~46 ppm: The carbon at the C5 position of the pyrrolidine ring.
-
~30-20 ppm: The carbons at the C3 and C4 positions of the pyrrolidine ring.
-
28.4 ppm: The three equivalent methyl carbons of the Boc group.
-
~10 ppm: The carbon of the CH₂I group.
IR (Infrared) Spectroscopy
-
~2970-2870 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1690 cm⁻¹: C=O stretching vibration of the carbamate in the Boc group.
-
~1400-1365 cm⁻¹: C-H bending vibrations of the tert-butyl group.
-
~1160 cm⁻¹: C-N stretching vibration.
-
~500-600 cm⁻¹: C-I stretching vibration.
MS (Mass Spectrometry)
-
[M+H]⁺: Expected at m/z 312.0.
-
[M-Boc+H]⁺: Expected at m/z 212.0.
-
[M-I]⁺: Expected at m/z 184.1.
Conclusion: A Powerful Tool for Chemical Innovation
This compound, particularly in its N-protected form, stands out as a valuable and highly reactive building block for the synthesis of complex nitrogen-containing molecules. Its straightforward preparation from proline, coupled with the predictable reactivity of the iodomethyl group, provides medicinal chemists with a reliable tool for introducing the important pyrrolidin-2-ylmethyl scaffold. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is crucial for its effective utilization in the design and development of novel therapeutics. This guide has aimed to provide a comprehensive and practical overview to assist researchers in harnessing the full potential of this versatile synthon.
References
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
ChemBK. (2024). tert-butyl 3-(iodomethyl)-1-pyrrolidinecarboxylate. Retrieved from [Link]
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An In-depth Technical Guide to 2-(Iodomethyl)pyrrolidine: A Key Intermediate in Pharmaceutical Synthesis
This guide provides a comprehensive technical overview of 2-(Iodomethyl)pyrrolidine, a pivotal heterocyclic building block in modern drug discovery and development. Aimed at researchers, medicinal chemists, and process development scientists, this document delineates the molecule's fundamental properties, synthesis, chemical reactivity, and applications, grounded in established scientific principles and supported by authoritative references.
Core Molecular Attributes of this compound
This compound is a saturated heterocyclic compound featuring a pyrrolidine ring substituted at the 2-position with an iodomethyl group. This structural motif makes it a valuable intermediate for introducing the pyrrolidine moiety into larger molecules, a common strategy in the design of novel therapeutics due to the favorable physicochemical properties conferred by the pyrrolidine scaffold. The core attributes of this compound and its commonly used hydrochloride salt are summarized below.
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₅H₁₀IN | C₅H₁₁ClIN |
| Molecular Weight | 211.04 g/mol | 247.51 g/mol |
| CAS Number | 5831-73-2 | 1353959-10-0 |
| Appearance | Typically an oil or low-melting solid | Solid |
| Storage Conditions | Sealed in dry, 2-8°C | Store in a cool, dry, well-ventilated area |
| SMILES Code | ICC1NCCC1 | ICC1NCCC1.[H]Cl |
Synthesis and Manufacturing Principles
The synthesis of this compound typically proceeds from readily available chiral or achiral precursors, with (S)-proline being a common starting material for enantiomerically pure products. The synthetic strategy generally involves two key transformations: the reduction of the carboxylic acid moiety of proline to a primary alcohol, followed by the conversion of the alcohol to the corresponding iodide.
Synthesis of the Precursor: 2-(Hydroxymethyl)pyrrolidine (Prolinol)
The foundational step in the synthesis of this compound is the preparation of its immediate precursor, 2-(Hydroxymethyl)pyrrolidine, often referred to as prolinol. This is most commonly achieved through the reduction of proline. Lithium aluminium hydride (LiAlH₄) is a frequently employed reducing agent for this transformation, effectively converting the carboxylic acid to a primary alcohol while preserving the stereochemistry of the starting material.
Experimental Protocol: Synthesis of (S)-2-(Hydroxymethyl)pyrrolidine from (S)-Proline
Materials:
-
(S)-Proline
-
Lithium aluminium hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
A solution of (S)-proline in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
-
The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide at 0°C.
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude (S)-2-(Hydroxymethyl)pyrrolidine, which can be purified by distillation or chromatography.
Iodination of 2-(Hydroxymethyl)pyrrolidine
The conversion of the primary alcohol in 2-(Hydroxymethyl)pyrrolidine to the iodide is a crucial step. A well-established method for this transformation is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and iodine (I₂). This reaction proceeds via a phosphonium iodide intermediate, which is then displaced by the iodide ion in an Sₙ2 reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-(Hydroxymethyl)pyrrolidine
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
Procedure:
-
To a solution of 2-(Hydroxymethyl)pyrrolidine, triphenylphosphine, and imidazole in anhydrous dichloromethane at 0°C, a solution of iodine in dichloromethane is added portion-wise. The imidazole acts as a base to neutralize the HI formed during the reaction.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Caption: Synthetic pathway to this compound.
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dominated by the presence of the iodomethyl group, which is a good leaving group in nucleophilic substitution reactions. This makes the compound an excellent electrophile for the alkylation of a wide range of nucleophiles, including amines, thiols, and carbanions.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1] Its non-planar, three-dimensional structure allows for better exploration of the binding pockets of biological targets compared to flat aromatic rings.[2] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a salt, which can improve the solubility and pharmacokinetic properties of a drug molecule.
This compound serves as a key building block for introducing this valuable scaffold. For instance, it can be used in the synthesis of more complex pyrrolidine derivatives that are precursors to active pharmaceutical ingredients (APIs).[1] The alkylation of various nucleophiles with this compound is a common strategy in the construction of novel drug candidates.
Caption: Reactivity and applications of this compound.
Safety and Handling
As with all haloalkylamines, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound is expected to be an irritant to the skin, eyes, and respiratory tract.[3] In case of contact, the affected area should be flushed with copious amounts of water. For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable intermediate in the field of pharmaceutical sciences. Its straightforward synthesis from proline and its reactivity as an electrophile make it an important tool for the introduction of the pyrrolidine scaffold into drug candidates. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory and in industrial settings.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]
-
Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. Organic Chemistry Portal. Available at: [Link]
Sources
The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities
Introduction: The Enduring Significance of the Pyrrolidine Ring in Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry and drug discovery.[1] This seemingly simple scaffold is a "privileged structure," frequently appearing in a vast array of natural products, particularly alkaloids, and serving as a foundational element in numerous synthetic pharmaceuticals.[2] Its prevalence is not a matter of chance but a testament to its remarkable physicochemical and stereochemical properties. The non-planar, puckered conformation of the pyrrolidine ring provides a three-dimensional framework that allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3][4] This inherent three-dimensionality, a feature often lacking in flat aromatic systems, enables a more thorough exploration of the pharmacophore space, a critical aspect in the design of potent and selective therapeutic agents.[3][4]
This technical guide offers an in-depth exploration of the multifaceted biological activities of pyrrolidine derivatives. Moving beyond a mere cataloging of effects, this document, intended for researchers, scientists, and drug development professionals, delves into the underlying mechanisms of action, provides quantitative data on their potency, and details the experimental protocols necessary to evaluate their efficacy. By synthesizing technical accuracy with field-proven insights, this guide aims to be a valuable resource for the rational design and development of novel pyrrolidine-based therapeutics.
Anticancer Activity: Targeting the Pillars of Malignancy
Pyrrolidine derivatives have emerged as a rich source of anticancer agents, exhibiting a variety of mechanisms to combat the uncontrolled proliferation, survival, and metastasis of cancer cells.[2] Their modes of action are diverse, ranging from the inhibition of critical signaling pathways to the direct induction of apoptosis.
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
The anticancer effects of pyrrolidine derivatives are often attributed to their ability to interfere with key cellular processes that are dysregulated in cancer.
-
Inhibition of Signaling Pathways: Many pyrrolidine-containing compounds act as potent inhibitors of signaling cascades crucial for cancer cell growth and survival. A prominent example is the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in various cancers. Certain pyrrolidine derivatives have been shown to be potent and selective inhibitors of PI3Kα, a key isoform of the PI3K enzyme. By blocking the phosphorylation of PIP2 to PIP3, these compounds effectively halt the downstream activation of Akt and mTOR, leading to cell cycle arrest and apoptosis.
-
Enzyme Inhibition: Pyrrolidine derivatives can also target specific enzymes that are overexpressed or hyperactive in cancer cells. For instance, some have been identified as inhibitors of Histone Deacetylases (HDACs) . HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.
-
Induction of Apoptosis: A significant number of pyrrolidine derivatives exert their anticancer effects by directly triggering programmed cell death, or apoptosis. This can be achieved through various mechanisms, including the activation of caspases, a family of proteases that execute the apoptotic program, and the disruption of mitochondrial function.
Below is a diagram illustrating the inhibition of the PI3K/Akt signaling pathway by a hypothetical pyrrolidine derivative.
Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrrolidine derivative.
Quantitative Data: Gauging Anticancer Potency
The efficacy of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process or response by 50%. The following table summarizes the in vitro cytotoxic activity of selected pyrrolidine derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole Pyrrolidine | SW480 (Colon) | 0.99 ± 0.09 | [2] |
| Spirooxindole Pyrrolidine | A549 (Lung) | 3.7 ± 0.1 | [2] |
| Pyrrolidine-2,5-dione | HeLa (Cervical) | 3.82 ± 0.11 | [2] |
| Polyhydroxylated Pyrrolidine | MCF-7 (Breast) | 3.53 | |
| Pyrrolidine Amide | A549 (Lung) | 1.5 ± 0.22 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrrolidine derivative test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrrolidine derivative test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram illustrates the workflow of the MTT assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Pyrrolidine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[2]
Mechanism of Action: Disrupting Microbial Viability
The antimicrobial mechanisms of pyrrolidine derivatives are varied and can include:
-
Inhibition of Cell Wall Synthesis: Some derivatives interfere with the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to cell lysis.
-
Disruption of Membrane Integrity: Certain pyrrolidine compounds can interact with and disrupt the integrity of the microbial cell membrane, causing leakage of cellular contents and cell death.
-
Inhibition of Protein Synthesis: The naturally occurring pyrrolidine alkaloid Anisomycin is a well-known inhibitor of bacterial protein synthesis.[2] It acts by blocking the peptidyl transferase reaction on the 80S ribosome.[2]
-
DNA Damage: Some (R)-enantiomers of alkylpyrrolidine alkaloids have been shown to bind to DNA and induce significant damage in bacterial cells.[2]
Quantitative Data: Measuring Antimicrobial Efficacy
The antimicrobial activity of a compound is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Fused Bicyclic Pyrrolidine | A. baumannii | 62.5 | [2] |
| Sulfonylamino Pyrrolidine | S. aureus | 3.11 | [2] |
| Sulfonylamino Pyrrolidine | E. coli | 6.58 | [2] |
| Sulfonylamino Pyrrolidine | P. aeruginosa | 5.82 | [2] |
Experimental Protocol: Agar Disc Diffusion Assay
The agar disc diffusion method is a widely used qualitative test to determine the antimicrobial susceptibility of bacteria.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Sterile filter paper discs
-
Pyrrolidine derivative test compounds
-
Solvent for dissolving compounds (e.g., DMSO)
-
Standard antibiotic discs (positive control)
-
Solvent-loaded discs (negative control)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
Disc Application: Aseptically apply sterile filter paper discs impregnated with a known concentration of the pyrrolidine derivative test compound onto the surface of the agar. Also apply positive and negative control discs.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
The following diagram illustrates the workflow of the agar disc diffusion assay.
Caption: Experimental workflow for the agar disc diffusion assay.
Antiviral Activity: Targeting Viral Replication
Pyrrolidine derivatives have also shown promise as antiviral agents, particularly against the Hepatitis C virus (HCV).
Mechanism of Action: Inhibition of Viral Enzymes
A key target for anti-HCV drugs is the NS3/4A serine protease, an enzyme essential for viral replication. Several pyrrolidine-containing compounds have been developed as potent inhibitors of this enzyme. By binding to the active site of the NS3/4A protease, these derivatives block the processing of the viral polyprotein, thereby preventing the formation of mature, functional viral proteins.
The following diagram illustrates the inhibition of HCV NS3/4A protease by a pyrrolidine derivative.
Caption: Mechanism of HCV NS3/4A protease inhibition by a pyrrolidine derivative.
Neuroprotective and Anticonvulsant Activities: Modulating Neuronal Excitability
The pyrrolidine scaffold is present in several compounds with significant effects on the central nervous system, exhibiting both neuroprotective and anticonvulsant properties.
Mechanism of Action: Interacting with Neuronal Targets
The neuroprotective and anticonvulsant activities of pyrrolidine derivatives are often linked to their ability to modulate neuronal excitability through various mechanisms:
-
Modulation of Ion Channels: Some derivatives act as blockers of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. By stabilizing the inactive state of these channels, they reduce neuronal firing and can prevent seizure activity.
-
Interaction with Neurotransmitter Receptors: Certain pyrrolidine compounds can interact with neurotransmitter receptors, such as glutamate and GABA receptors. For example, some derivatives act as antagonists at NMDA receptors, a type of glutamate receptor involved in excitotoxicity, thereby exerting a neuroprotective effect. Others may enhance the activity of GABA, the primary inhibitory neurotransmitter in the brain, leading to an anticonvulsant effect.
Quantitative Data: Assessing Anticonvulsant Potency
The in vivo anticonvulsant activity of compounds is often evaluated in animal models of epilepsy, with the effective dose 50 (ED50) being a key parameter. The ED50 is the dose of a drug that is effective in 50% of the tested animals.
| Compound Class | Animal Model | ED50 (mg/kg) | Reference |
| Pyrrolidine-2,5-dione derivative | MES test (mice) | 68.30 | |
| Pyrrolidine-2,5-dione derivative | 6 Hz test (mice) | 28.20 | |
| Pyrrolidine-2,5-dione derivative | scPTZ test (mice) | 31.3 | |
| (S)-alpha-ethyl-2-oxo-pyrrolidine acetamide | Audiogenic seizures (mice) | 5.0-30.0 |
Enzyme Inhibition: A Versatile Mode of Action
Beyond the specific examples discussed above, pyrrolidine derivatives have been shown to inhibit a wide range of other enzymes with therapeutic relevance.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Pyrrolidine-based compounds are a well-established class of DPP-4 inhibitors used in the treatment of type 2 diabetes. DPP-4 is an enzyme that inactivates incretin hormones, which are involved in glucose homeostasis. By inhibiting DPP-4, these drugs prolong the action of incretins, leading to increased insulin secretion and reduced glucagon levels.
-
Cholinesterase Inhibition: Some pyrrolidine derivatives have been found to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[2] This activity is of interest for the treatment of Alzheimer's disease, which is characterized by a deficit in cholinergic neurotransmission.
-
Glycosidase Inhibition: Polyhydroxylated pyrrolidines, also known as iminosugars, are potent inhibitors of glycosidases, enzymes that hydrolyze glycosidic bonds.[2] This property makes them attractive candidates for the development of antiviral and anticancer agents, as many viruses and cancer cells rely on specific glycosylation patterns for their function.
Conclusion and Future Perspectives
The pyrrolidine scaffold continues to be a highly versatile and fruitful starting point for the design and discovery of new therapeutic agents. Its unique structural features and the diverse range of biological activities exhibited by its derivatives underscore its importance in medicinal chemistry. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of pyrrolidine compounds will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles. The future of pyrrolidine-based drug discovery is bright, with the potential to address a wide spectrum of unmet medical needs, from infectious diseases and cancer to neurodegenerative disorders and metabolic diseases.
References
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Poyraz, S., Acar, Ç., Belveren, S., Göktaş, U. M., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
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Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 34. [Link]
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Góra, J., & Obniska, J. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1563. [Link]
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Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 34. [Link]
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Katsuyama, K., Shiga, J., & Sugiyama, A. (2001). A pyrrolidinone derivative inhibits cytokine-induced iNOS expression and NF-kappaB activation by preventing phosphorylation and degradation of IkappaB-alpha. Journal of Biochemistry, 129(4), 545–551. [Link]
-
Obniska, J., & Kamiński, K. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 23(34), 3865–3887. [Link]
-
Gendron, T. F., & Gaisina, I. N. (2012). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 17(12), 14384–14407. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. [Link]
-
Giezenaar, C., & de Graan, P. N. (2000). ucb L059, a novel anti-convulsant drug: pharmacological profile in animals. European Journal of Pharmacology, 409(1), 1–12. [Link]
-
Raimondi, M. V., Li Petri, G., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed, 34373963. [Link]
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The Versatile Synthon: A Deep Dive into 2-(Iodomethyl)pyrrolidine and its Role in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the architecture of a vast array of biologically active molecules.[1][2] Its prevalence in natural products, such as alkaloids and amino acids like proline, underscores its evolutionary selection as a privileged scaffold for molecular recognition.[3] In the realm of synthetic medicinal chemistry, the pyrrolidine moiety offers a unique combination of structural rigidity and conformational flexibility, allowing for the precise spatial orientation of functional groups to optimize interactions with biological targets.[2] This guide focuses on a particularly reactive and synthetically useful derivative, 2-(iodomethyl)pyrrolidine, a key building block for the introduction of the pyrrolidinemethyl moiety into drug candidates. Its strategic importance lies in its ability to act as a potent electrophile, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds, thereby providing a gateway to a diverse range of complex molecular architectures.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of this compound and its common salt forms is crucial for its effective use in research and development. The free base and its hydrochloride salt are the most frequently encountered forms.
| Property | This compound | This compound Hydrochloride |
| CAS Number | 5831-73-2 | 1353959-10-0 |
| Molecular Formula | C₅H₁₀IN | C₅H₁₁ClIN |
| Molecular Weight | 211.04 g/mol | 247.51 g/mol |
| Appearance | Typically an oil | Solid |
| Storage | Store at 2-8°C, sealed under dry conditions | Store at 2-8°C, sealed under dry conditions |
Synthesis of this compound: A Practical Approach
The most common and practical laboratory synthesis of this compound involves the iodination of the readily available precursor, 2-pyrrolidinemethanol. This transformation can be efficiently achieved using a combination of triphenylphosphine and iodine, a well-established method for the conversion of primary alcohols to their corresponding iodides.[4]
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Experimental Protocol:
Materials:
-
2-Pyrrolidinemethanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Toluene, anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of 2-pyrrolidinemethanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous toluene at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.2 eq).
-
Slowly add a solution of iodine (1.2 eq) in anhydrous toluene to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of triphenylphosphine and other reagents.
-
Imidazole: Imidazole acts as a base to neutralize the HI formed during the reaction, preventing potential side reactions and promoting the desired substitution.
-
Sodium Thiosulfate Quench: This step is essential to remove any unreacted iodine, which can interfere with the purification and stability of the final product.
-
Column Chromatography: This purification technique is necessary to separate the desired product from triphenylphosphine oxide, a major byproduct of the reaction.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the high reactivity of the carbon-iodine bond. The iodine atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This allows for the facile introduction of the pyrrolidinemethyl moiety onto a wide range of substrates.
Reaction with Nucleophiles:
Caption: General Nucleophilic Substitution Reaction.
1. N-Alkylation of Amines: this compound is an excellent reagent for the N-alkylation of primary and secondary amines, leading to the formation of more complex pyrrolidine-containing amines. For example, its reaction with piperidine would yield 1-((pyrrolidin-2-yl)methyl)piperidine, a scaffold of interest in medicinal chemistry.
2. S-Alkylation of Thiols: Similarly, thiols can be readily S-alkylated with this compound to form thioethers. The reaction with thiophenol, for instance, would produce phenyl(pyrrolidin-2-ylmethyl)sulfane.[5]
Role in Drug Development
The pyrrolidine scaffold is a recurring motif in a multitude of approved drugs and clinical candidates, spanning a wide range of therapeutic areas.[1][3] this compound serves as a important precursor for the synthesis of many of these complex molecules.
-
Antiviral Agents: A significant number of antiviral drugs, particularly those targeting the hepatitis C virus (HCV), incorporate the pyrrolidine ring.[1] The pyrrolidinemethyl group can be crucial for establishing key interactions with viral enzymes or proteins.
-
Anticancer Therapies: The pyrrolidine scaffold is also found in numerous anticancer agents. Its structural features can contribute to the selective inhibition of cancer-related targets such as kinases and proteases.
-
Central Nervous System (CNS) Drugs: The pyrrolidine ring is a common feature in drugs targeting the CNS, including antipsychotics and treatments for neurodegenerative diseases.[1] The basic nitrogen of the pyrrolidine can play a role in receptor binding and blood-brain barrier penetration.
Analytical Characterization
The unambiguous identification and characterization of this compound are essential for quality control and regulatory purposes. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the pyrrolidine ring protons and the iodomethyl group. The protons on the carbon bearing the iodine would appear as a downfield multiplet due to the deshielding effect of the iodine atom.
-
¹³C NMR: The carbon NMR spectrum would similarly display distinct signals for the five carbon atoms of the molecule. The carbon of the iodomethyl group would be significantly shifted downfield.
Note: Specific chemical shift values can vary depending on the solvent and the presence of salt forms.
Mass Spectrometry:
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 211 would be expected. Common fragmentation pathways for haloalkanes involve the loss of the halogen atom or the alkyl group.[6] For pyrrolidine-containing compounds, fragmentation of the ring is also a characteristic feature.[1] The mass spectrum of the hydrochloride salt would show a molecular ion corresponding to the free base, as the HCl is typically lost in the gas phase.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]
-
Storage: Store this compound and its salts in a cool, dry, and well-ventilated area in a tightly sealed container.[8] Storage at 2-8°C is recommended to ensure long-term stability.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its ability to serve as a potent electrophile allows for the efficient introduction of the pyrrolidinemethyl scaffold into a wide array of molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the development of novel therapeutics. The continued exploration of the synthetic potential of this and related pyrrolidine derivatives will undoubtedly lead to the discovery of new and improved drugs for a variety of diseases.
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Gerokonstantis, D. T., et al. (2014). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 19(7), 9479-9499. [Link]
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Yadav, M., et al. (2020). Efficient iodine catalyzed three components domino reaction for the synthesis of 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives possessing anticancer activities. Organic & Biomolecular Chemistry, 18(3), 489-498. [Link]
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Carl ROTH GmbH + Co. KG. (2023). Safety Data Sheet: 2-Pyrrolidone. [Link]
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Feula, A., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(31), 5194-5205. [Link]
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The Iodomethyl Group in Pyrrolidines: A Gateway to Molecular Complexity and Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolidine Scaffold and the Strategic Importance of the Iodomethyl Group
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a vast array of natural products, pharmaceuticals, and bioactive compounds underscores its significance as a "privileged scaffold."[1][2] This prominence is attributable to its three-dimensional structure, which allows for the precise spatial orientation of substituents, and the basic nitrogen atom, which can engage in crucial hydrogen bonding interactions with biological targets.[3]
Within this versatile framework, the introduction of a reactive functional group is a key strategy for the elaboration of the pyrrolidine core into more complex and therapeutically relevant molecules. The iodomethyl group (-CH₂I) stands out as a particularly valuable reactive handle. The carbon-iodine bond, being the weakest among the carbon-halogen bonds, renders the iodomethyl group highly susceptible to a variety of chemical transformations. This high reactivity, coupled with the potential for stereocontrol, makes iodomethyl pyrrolidines powerful intermediates in the synthesis of novel chemical entities.
This guide provides a comprehensive exploration of the reactivity of the iodomethyl group in pyrrolidines. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the underlying principles and practical applications of this important synthetic tool. We will delve into the synthesis of iodomethyl pyrrolidines and dissect the diverse reactivity of the iodomethyl group, including nucleophilic substitutions, elimination reactions, radical cyclizations, and organometallic couplings. Furthermore, we will examine the factors that influence this reactivity and showcase its application in the synthesis of complex molecules and pharmaceutical agents.
Synthesis of Iodomethyl Pyrrolidines
The preparation of iodomethyl pyrrolidines can be achieved through several synthetic strategies, primarily involving the conversion of a hydroxymethyl group into an iodomethyl group or the functionalization of the pyrrolidine ring.
A common and effective method for the synthesis of primary alkyl iodides is the Finkelstein reaction .[4][5] This reaction involves the treatment of an alkyl chloride or bromide with an excess of an alkali metal iodide, typically sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone.[4][5] The equilibrium is driven towards the formation of the iodoalkane by the precipitation of the less soluble sodium or potassium chloride/bromide in acetone.[5] This method is particularly well-suited for the conversion of chloromethyl or bromomethyl pyrrolidines, which can be synthesized from the corresponding alcohols.
Another approach involves the direct iodination of a hydroxymethyl group. This can be accomplished using various reagents, such as iodine in the presence of a reducing agent like triphenylphosphine.
The synthesis of the pyrrolidine ring itself can be achieved through numerous methods, including the cyclization of acyclic precursors.[6] For instance, intramolecular cyclization of suitable aminoalkenes can lead to the formation of the pyrrolidine core.[6]
Diagram of Synthetic Pathways to Iodomethyl Pyrrolidines
Caption: Synthetic routes to iodomethyl pyrrolidines.
Reactivity of the Iodomethyl Group
The high reactivity of the iodomethyl group stems from the relatively low bond dissociation energy of the C-I bond and the excellent leaving group ability of the iodide ion. This makes it a versatile precursor for a wide range of chemical transformations.
Nucleophilic Substitution Reactions
The iodomethyl group is an excellent electrophile for Sₙ2 reactions. A wide variety of nucleophiles can displace the iodide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
-
N-Nucleophiles: Amines, azides, and other nitrogen-containing nucleophiles readily react with iodomethyl pyrrolidines to form the corresponding substituted amines. These reactions are fundamental in the synthesis of more complex pyrrolidine derivatives with diverse biological activities.
-
O-Nucleophiles: Alcohols, phenols, and carboxylates can act as nucleophiles to form ethers and esters, respectively.
-
S-Nucleophiles: Thiols and thiolates are potent nucleophiles that react efficiently with iodomethyl pyrrolidines to yield thioethers.
-
C-Nucleophiles: Carbanions, such as those derived from malonates or organometallic reagents, can be used to form new C-C bonds, allowing for the extension of the carbon skeleton.
The Sₙ2 reaction proceeds with inversion of configuration at the carbon center. Therefore, if a chiral iodomethyl pyrrolidine is used, the stereochemistry of the product can be controlled.
Table 1: Representative Nucleophilic Substitution Reactions of Iodomethyl Pyrrolidines
| Nucleophile | Product Functional Group | Typical Reaction Conditions |
| R-NH₂ | Secondary Amine | Polar aprotic solvent (e.g., DMF, CH₃CN), base (e.g., K₂CO₃) |
| NaN₃ | Azide | DMF or DMSO, moderate temperature |
| R-OH | Ether | Strong base (e.g., NaH) in THF or DMF |
| R-COOH | Ester | Base (e.g., Cs₂CO₃) in DMF |
| R-SH | Thioether | Base (e.g., NaH or K₂CO₃) in polar aprotic solvent |
| ⁻CH(CO₂Et)₂ | Dialkyl Malonate Derivative | Base (e.g., NaOEt) in ethanol |
Experimental Protocol: General Procedure for Sₙ2 Reaction with an Amine
-
To a solution of the N-protected iodomethyl pyrrolidine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) is added the amine nucleophile (1.2 equiv) and potassium carbonate (2.0 equiv).
-
The reaction mixture is stirred at room temperature or heated (e.g., to 60 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted pyrrolidine.
Elimination Reactions
Under appropriate conditions, iodomethyl pyrrolidines can undergo elimination reactions to form alkenes. The mechanism of elimination can be either bimolecular (E2) or unimolecular (E1), depending on the substrate structure, the strength of the base, and the reaction conditions.
-
E2 Mechanism: This is a concerted, one-step process where a strong, sterically hindered base removes a proton from a carbon adjacent to the iodomethyl group, simultaneously with the departure of the iodide ion. The E2 mechanism requires an anti-periplanar arrangement of the proton and the leaving group.
-
E1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the iodide ion to form a carbocation intermediate. A weak base then removes a proton from an adjacent carbon to form the double bond. E1 reactions are more likely with substrates that can form stable carbocations.
For primary iodides like the iodomethyl group on a pyrrolidine, the E2 pathway is generally favored, especially with a strong, non-nucleophilic base. The choice of base is critical in promoting elimination over the competing Sₙ2 reaction. Bulky bases such as potassium tert-butoxide are often employed to favor elimination.
Diagram of E2 Elimination Mechanism
Caption: Concerted E2 elimination of an iodomethyl pyrrolidine.
Radical Reactions
The weak C-I bond in iodomethyl pyrrolidines makes them excellent precursors for radical reactions. Homolytic cleavage of the C-I bond can be initiated by heat, light, or a radical initiator, generating a pyrrolidinylmethyl radical. This highly reactive intermediate can then participate in a variety of transformations, most notably intramolecular cyclizations.
If the pyrrolidine ring bears an unsaturated moiety (e.g., an alkene or alkyne) at a suitable position, the initially formed radical can add to the unsaturated bond, leading to the formation of a new ring. This strategy is particularly powerful for the synthesis of bicyclic systems, such as pyrrolizidine alkaloids.[7]
Experimental Protocol: General Procedure for Radical Cyclization
-
A solution of the unsaturated iodomethyl pyrrolidine (1.0 equiv) in a degassed solvent (e.g., toluene or benzene) is prepared.
-
A radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 equiv), and a radical mediator, such as tributyltin hydride (Bu₃SnH) (1.2 equiv), are added.
-
The reaction mixture is heated to reflux (typically 80-110 °C) under an inert atmosphere (e.g., argon or nitrogen) for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to isolate the cyclized product.
Organometallic Chemistry
Iodomethyl pyrrolidines can be converted into organometallic reagents, which can then participate in a variety of cross-coupling reactions. For instance, treatment with a metal such as magnesium or zinc can generate the corresponding Grignard or organozinc reagent. These reagents are powerful nucleophiles that can react with a range of electrophiles, including aldehydes, ketones, and esters.
Furthermore, iodomethyl pyrrolidines can act as electrophilic partners in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi reactions. These reactions allow for the formation of new carbon-carbon bonds with a high degree of control and functional group tolerance.
Factors Influencing Reactivity
The reactivity of the iodomethyl group in pyrrolidines is influenced by several factors:
-
N-Protecting Group: The nature of the protecting group on the pyrrolidine nitrogen can have a significant impact on reactivity. Electron-withdrawing protecting groups (e.g., Boc, Cbz) can decrease the nucleophilicity of the nitrogen atom, preventing unwanted side reactions. They can also influence the conformation of the pyrrolidine ring, which in turn can affect the stereochemical outcome of reactions.
-
Ring Substituents: The presence of other substituents on the pyrrolidine ring can exert both steric and electronic effects. Bulky substituents near the iodomethyl group can hinder the approach of nucleophiles in Sₙ2 reactions. Electron-withdrawing or -donating groups can influence the stability of intermediates, such as carbocations in E1 reactions or radicals.
-
Stereochemistry: The stereochemistry of the pyrrolidine ring can play a crucial role in determining the stereochemical outcome of reactions. For example, in intramolecular reactions, the pre-existing stereocenters on the ring can direct the formation of new stereocenters with high diastereoselectivity.
Applications in Drug Discovery and Organic Synthesis
The versatile reactivity of the iodomethyl group makes iodomethyl pyrrolidines valuable intermediates in the synthesis of a wide range of biologically active molecules and complex natural products.
For example, the introduction of various side chains via nucleophilic substitution at the iodomethyl position is a common strategy in the structure-activity relationship (SAR) studies of new drug candidates. This allows for the rapid generation of a library of analogs with modified properties, such as potency, selectivity, and pharmacokinetic profiles.
The ability to form new rings through radical cyclization has been exploited in the total synthesis of several natural products, including pyrrolizidine alkaloids, which exhibit a broad spectrum of biological activities.
Analytical Characterization
The characterization of iodomethyl pyrrolidines and their reaction products relies on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of these compounds. The chemical shift of the protons and carbon of the -CH₂I group is characteristic. In ¹H NMR, the methylene protons typically appear as a multiplet, and their chemical shift is influenced by the electronic environment. In ¹³C NMR, the carbon of the iodomethyl group appears at a relatively upfield position compared to its bromo- or chloro-analogs due to the heavy atom effect of iodine.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of other functional groups in the molecule.
Table 2: Typical NMR Chemical Shift Ranges for the Iodomethyl Group in Pyrrolidines
| Nucleus | Chemical Shift (ppm) | Notes |
| ¹H (-CH₂I) | 3.0 - 3.5 | Can vary depending on the solvent and other substituents. |
| ¹³C (-CH₂I) | 5 - 15 | Upfield shift compared to -CH₂Br and -CH₂Cl. |
Conclusion
The iodomethyl group serves as a highly effective and versatile reactive handle on the pyrrolidine scaffold. Its propensity to undergo nucleophilic substitution, elimination, radical, and organometallic reactions provides chemists with a powerful toolkit for the synthesis of complex and diverse molecules. A thorough understanding of the factors that govern the reactivity of the iodomethyl group, coupled with the ability to control the stereochemical outcome of its transformations, is crucial for its successful application in drug discovery and organic synthesis. As the demand for novel and effective therapeutic agents continues to grow, the strategic use of iodomethyl pyrrolidines as key synthetic intermediates is poised to play an increasingly important role in the advancement of medicinal chemistry.
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Ohki, S., et al. (1976). [Synthesis of pyrrolidine derivatives with pharmacological activity. IX. Synthesis of 1,1,5-trimethyl-2-ethyl- and 1,1,2,4,5-pentamethyl-3-diphenylmethylenepyrrolidinium iodide as potential anticholinergic agents (author's transl)]. Yakugaku Zasshi, 96(8), 952-6. [Link]
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Understanding the pyrrolidine scaffold in medicinal chemistry
An In-Depth Technical Guide to the Pyrrolidine Scaffold in Medicinal Chemistry
Foreword: The Enduring Relevance of the Pyrrolidine Scaffold
As a Senior Application Scientist, one becomes intimately familiar with the recurring structural motifs that spell success in drug discovery. Few are as ubiquitous and functionally versatile as the pyrrolidine ring. This five-membered nitrogenous heterocycle, the saturated counterpart to pyrrole, is far more than a simple cyclic amine; it is a privileged scaffold, a foundational building block woven into the fabric of countless natural products and synthetic pharmaceuticals.[1][2] From the simple structure of the amino acid L-proline to complex alkaloids and modern targeted therapies, the pyrrolidine core consistently imparts advantageous physicochemical and pharmacological properties to bioactive molecules.[2][3]
This guide is structured to provide fellow researchers and drug development professionals with a comprehensive understanding of the pyrrolidine scaffold, moving beyond a mere catalog of its applications. We will explore the fundamental principles that make this ring so powerful, delve into the strategic considerations for its synthesis and modification, and examine its role in a diverse array of therapeutic agents. Our focus will be on the causality—the "why"—behind its efficacy, aiming to equip you with the insights needed to leverage this remarkable scaffold in your own discovery programs.
The Pyrrolidine Advantage: Physicochemical and Structural Foundations
The utility of the pyrrolidine ring in medicinal chemistry stems from a unique combination of structural and electronic properties that allow it to serve multiple roles in a drug molecule, from a simple solvent-exposed linker to a deeply buried, stereochemically critical pharmacophore.
Three-Dimensionality and Conformational Control
Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring confer a distinct three-dimensional character.[4] This non-planar structure, often described as undergoing "pseudorotation," allows for a much richer exploration of pharmacophore space, enabling more precise and complex interactions with biological targets.[4]
The ring is not a rigid structure; it exists in a dynamic equilibrium between various "puckered" conformations, most commonly the "envelope" and "twisted" forms. The precise conformation can be controlled and "locked" through strategic substitution, which is a cornerstone of its use in rational drug design.[5] For instance, substituents at the C-4 position can influence the ring's pucker through stereoelectronic effects. In L-proline derivatives, this results in two preferred conformations: Cγ-exo and Cγ-endo. The strategic placement of an electron-withdrawing group like fluorine can predictably favor one pucker over the other, thereby orienting other substituents in a defined spatial arrangement to optimize target engagement.[5]
Caption: Conformational puckering of the pyrrolidine ring.
Basicity and Hydrogen Bonding Capacity
The nitrogen atom is a key feature, acting as a secondary amine that confers basicity to the scaffold.[5] This basicity is crucial for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein binding pockets. Furthermore, the N-H group is an excellent hydrogen bond donor, while a substituted nitrogen atom can serve as a hydrogen bond acceptor.[6] This dual capacity allows the pyrrolidine nitrogen to participate in critical hydrogen bond networks that anchor a drug to its target. The nucleophilicity of this nitrogen also makes it a prime site for synthetic modification, and indeed, the vast majority of FDA-approved pyrrolidine drugs are substituted at the N-1 position.[5]
A Note on Metabolic Stability
From a field perspective, it is critical to acknowledge a potential liability of the pyrrolidine scaffold: metabolic bioactivation. Cytochrome P450 enzymes can oxidize the ring to form a reactive iminium ion intermediate.[6] This electrophilic species can be trapped by nucleophiles, including water (leading to ring opening) or cellular macromolecules like DNA and proteins, which can lead to genotoxicity.[6] While not a universal problem, this potential metabolic pathway must be assessed during drug development. Strategies to mitigate this risk include introducing substituents that sterically hinder or electronically disfavor the initial oxidation step.
Caption: Metabolic bioactivation pathway of the pyrrolidine ring.
Synthetic Strategies: Building and Functionalizing the Core
The synthesis of pyrrolidine-containing drug candidates generally follows two major strategic pathways: the functionalization of a pre-existing chiral pyrrolidine core or the de novo construction of the ring from acyclic precursors.[3][4] The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and overall complexity of the target molecule.
Strategy 1: Functionalization of Chiral Precursors
This is the most common approach, leveraging the readily available and stereochemically defined "chiral pool" of natural pyrrolidines, primarily L-proline and its derivatives like 4-hydroxyproline.[3] This strategy elegantly transfers the inherent stereochemistry of the starting material to the final product, avoiding costly and often difficult chiral separations or asymmetric syntheses.
A typical workflow involves:
-
Protection: The nitrogen and/or carboxylic acid of the starting proline derivative are protected to prevent unwanted side reactions.
-
Modification: The protected core is functionalized. For example, the carboxylic acid can be reduced to an alcohol (prolinol), which serves as a versatile handle for further reactions.[3]
-
Coupling/Elaboration: The modified core is coupled to other fragments of the target molecule.
-
Deprotection: The protecting groups are removed to yield the final compound.
Caption: Synthetic workflow using a chiral pool starting material.
This approach is exemplified in the synthesis of numerous marketed drugs, including the erectile dysfunction agent Avanafil and the hepatitis C virus (HCV) protease inhibitor Asunaprevir .[3]
Strategy 2: De Novo Ring Construction
When the desired substitution pattern is not easily accessible from natural precursors, chemists construct the pyrrolidine ring from acyclic starting materials. These methods offer greater flexibility but often require careful control of stereochemistry. Key methods include:
-
1,3-Dipolar Cycloadditions: A classic and powerful method involving the reaction of an azomethine ylide with an alkene.
-
Intramolecular Amination/Cyclization: Involves the cyclization of a linear molecule containing a nitrogen nucleophile and a leaving group or an electrophilic center at the appropriate distance (e.g., reductive amination of 1,4-dicarbonyl compounds).[7]
-
Reductive Condensation: A straightforward method where anilines, for example, are condensed with 2,5-dimethoxytetrahydrofuran in the presence of a reducing agent like sodium borohydride to form N-aryl-pyrrolidines.[7]
Experimental Protocol: Reductive Condensation for N-Aryl-Pyrrolidine Synthesis
This protocol is a self-validating system for producing N-aryl-pyrrolidines, adapted from established methodologies.[7] The causality for each step is explained to provide a deeper understanding.
-
Objective: To synthesize N-phenylpyrrolidine from aniline and 2,5-dimethoxytetrahydrofuran.
-
Materials:
-
Aniline (1.0 eq)
-
2,5-Dimethoxytetrahydrofuran (1.1 eq)
-
Sodium Borohydride (NaBH₄) (2.5 eq)
-
Methanol (solvent)
-
Concentrated Hydrochloric Acid (HCl) (catalyst)
-
Diethyl ether (for extraction)
-
Saturated Sodium Bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate (for drying)
-
-
Procedure:
-
Reaction Setup: To a solution of aniline (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer, add 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Causality: Methanol is a suitable protic solvent for both reactants and the reducing agent. An excess of the furan derivative ensures the complete consumption of the limiting aniline.
-
-
Acidification: Cool the mixture in an ice bath to 0°C. Slowly add concentrated HCl dropwise until the pH is ~2-3.
-
Causality: The acidic medium is crucial. It protonates the methoxy groups of the furan, facilitating their departure to generate a reactive oxocarbenium ion intermediate in situ. This intermediate is then attacked by the aniline nitrogen.
-
-
Reduction: While maintaining the temperature at 0°C, add sodium borohydride (2.5 eq) portion-wise over 30 minutes.
-
Causality: NaBH₄ is a mild reducing agent that reduces the iminium ion formed after the initial condensation and cyclization, yielding the final saturated pyrrolidine ring. Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol. Add diethyl ether and saturated sodium bicarbonate solution to neutralize the acid and extract the product. Separate the organic layer.
-
Causality: Neutralization is essential to ensure the product is in its free base form, which is soluble in the organic extraction solvent.
-
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-phenylpyrrolidine.
-
Self-Validation: The purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry, which will validate the success of the protocol by confirming the expected structure and mass.
-
-
Therapeutic Applications: The Pyrrolidine Scaffold in Action
The pyrrolidine scaffold is a component of drugs across a vast range of therapeutic areas, a testament to its versatility.[1][8][9] Its derivatives have been successfully developed as antiviral, anticancer, antidiabetic, and CNS-acting agents, among others.[1]
| Drug Name | Therapeutic Area | Mechanism of Action / Target |
| Captopril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor |
| Vildagliptin | Antidiabetic | Dipeptidyl Peptidase-4 (DPP-4) Inhibitor |
| Asunaprevir | Antiviral (Hepatitis C) | NS3/4A Serine Protease Inhibitor |
| Daclatasvir | Antiviral (Hepatitis C) | NS5A Replication Complex Inhibitor |
| Anisomycin | Antibiotic / Antineoplastic | Protein Synthesis Inhibitor |
| Rolipram | Antidepressant / Anti-inflammatory | Phosphodiesterase-4 (PDE4) Inhibitor |
| Daridorexant | Insomnia | Dual Orexin Receptor Antagonist |
| Pacritinib | Myelofibrosis | JAK2/FLT3 Inhibitor |
Table 1: A selection of marketed drugs containing the pyrrolidine scaffold.[1][3]
Antiviral Agents
The pyrrolidine ring is particularly prominent in inhibitors of the hepatitis C virus (HCV) NS3/4A serine protease.[3] In drugs like Asunaprevir and Telaprevir , the pyrrolidine core, often derived from hydroxyproline, serves as a rigid scaffold that correctly positions key pharmacophoric elements into the enzyme's active site.[3][9]
Antidiabetic Agents
A significant class of oral hypoglycemic agents, the gliptins, are inhibitors of dipeptidyl peptidase-4 (DPP-4). In drugs like Vildagliptin , the pyrrolidine nitrile moiety is crucial for its mechanism. The nitrile group forms a reversible covalent bond with a serine residue in the DPP-4 active site, leading to potent and long-lasting inhibition.
Anticancer Agents
Pyrrolidine derivatives have been explored extensively as anticancer agents.[3] One strategy involves targeting chemokine receptors like CXCR4, which plays a role in cancer metastasis.[1][8] Certain pyrrolidine-based molecules have been identified as potent CXCR4 antagonists, inhibiting cancer cell migration.[1][8] For example, compound 26 (from Li et al., 2020) was identified as a CXCR4 antagonist with a strong binding affinity (IC₅₀ = 79 nM) and the ability to inhibit CXCL12-induced cytosolic calcium flux (IC₅₀ = 0.25 nM).[1][8]
| Compound Class | Target/Mechanism | Example Activity | Reference |
| Pyrrolidine Sulfonamides | DPP-IV Inhibition | Compound 23d: IC₅₀ = 11.32 µM | Salve and Jadhav (2021)[8] |
| Pyrrolidine Oxadiazoles | Anthelmintic (H. contortus) | Compound 25a/b: IC₅₀ = 0.78 µM | Ruan et al. (2020)[1][8] |
| Pyrrolidine-based CXCR4 Antagonists | Anticancer (Metastasis) | Compound 26: IC₅₀ = 79 nM | Li et al. (2020)[1][8] |
| Thiosemicarbazone Pyrrolidine-Copper(II) Complexes | Anticancer (SW480 cell line) | Complex 37a: IC₅₀ = 0.99 µM | Unspecified, cited in[8] |
Table 2: Examples of biological activity for developmental pyrrolidine-containing compounds.
Conclusion and Future Outlook
The pyrrolidine scaffold is a time-tested and field-proven element in the medicinal chemist's toolbox. Its power lies in its inherent three-dimensionality, the tunable nature of its conformation and basicity, and its accessibility through robust synthetic routes.[4][5] The ability to use chiral pool starting materials like proline provides an efficient and economical pathway to stereochemically defined drug candidates.[3]
Future research will undoubtedly continue to leverage this versatile core. The application of new synthetic methodologies, such as C-H activation, will enable even more diverse and complex substitution patterns.[7] Furthermore, as our understanding of complex biological targets deepens, the pyrrolidine ring will continue to serve as a reliable framework for designing the next generation of selective and potent therapeutics. Its enduring presence in both natural products and approved drugs is the ultimate validation of its central role in medicinal chemistry.[3][8]
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A Guide to the Discovery of Novel Pyrrolidine-Based Bioactive Compounds: A Senior Application Scientist's Perspective
Introduction: The Enduring Significance of the Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its prevalence in a vast array of natural products, from alkaloids to amino acids like proline, underscores its evolutionary selection as a privileged scaffold for biological interactions.[4][5] This structural motif is not merely a passive linker but an active contributor to the pharmacological profile of a molecule. The sp³-hybridized carbons of the pyrrolidine ring allow for a greater exploration of three-dimensional chemical space, a crucial factor for enhancing target binding affinity and selectivity.[6][7][8] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating critical interactions with biological targets, while the overall scaffold can improve a compound's aqueous solubility and other physicochemical properties.[9]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical overview of the core principles and practical methodologies for the discovery of novel pyrrolidine-based bioactive compounds. We will delve into the strategic considerations behind synthetic approaches, the design and implementation of robust screening funnels, and the pivotal role of computational chemistry in modern drug discovery workflows. Moving beyond a mere recitation of protocols, this document aims to provide the causal reasoning behind experimental choices, empowering you to make informed decisions in your own research endeavors.
Part 1: Strategic Synthesis of Pyrrolidine Libraries: From Chiral Pool to De Novo Construction
The synthesis of diverse and novel pyrrolidine-containing molecules is the foundational step in any discovery campaign. The choice of synthetic strategy is paramount and is dictated by factors such as the desired level of structural complexity, the need for stereochemical control, and the scalability of the reaction sequence. Two primary strategies dominate the landscape of pyrrolidine synthesis: the functionalization of pre-existing chiral pyrrolidine cores and the de novo construction of the pyrrolidine ring from acyclic precursors.[4]
The Chiral Pool Approach: Leveraging Nature's Building Blocks
The most common and often most efficient method for introducing a pyrrolidine fragment into a molecule is to start with a readily available, optically pure precursor.[4] L-proline and its derivatives, such as 4-hydroxyproline, are inexpensive and highly versatile chiral building blocks that provide a reliable source of the pyrrolidine core with a pre-defined stereocenter.[4][5]
Causality behind this choice: This approach is favored for its efficiency in producing optically pure compounds, which is a critical requirement for most drug candidates to ensure selective interaction with chiral biological targets and to avoid potential off-target effects from other stereoisomers.[4]
Experimental Protocol: Synthesis of a Proline-Derived Amide
This protocol describes a general procedure for the coupling of a carboxylic acid to the nitrogen of a protected proline derivative, a common step in the synthesis of many bioactive compounds.
Materials:
-
N-Boc-L-proline
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-L-proline (1.0 eq) and the carboxylic acid of interest (1.1 eq) in DCM at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).
De Novo Synthesis: Constructing the Pyrrolidine Ring
While the chiral pool approach is efficient, de novo synthesis offers greater flexibility in introducing a wider range of substituents and structural motifs onto the pyrrolidine ring.[4] This is particularly advantageous when exploring novel chemical space and developing compounds with unique pharmacological profiles.
One of the most powerful methods for constructing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile.[10][11][12] This reaction allows for the stereocontrolled synthesis of highly functionalized pyrrolidines.
Causality behind this choice: The [3+2] cycloaddition is a convergent and atom-economical method that enables the rapid assembly of complex pyrrolidine structures. The stereochemical outcome can often be controlled by the choice of catalyst and starting materials.
Experimental Protocol: Catalytic Asymmetric 1,3-Dipolar Cycloaddition
This protocol provides a general framework for the enantioselective synthesis of a polysubstituted pyrrolidine via a metal-catalyzed cycloaddition.
Materials:
-
An imine derived from an α-amino acid ester
-
An electron-deficient alkene (dipolarophile)
-
A chiral metal catalyst (e.g., a copper(I) or silver(I) complex with a chiral ligand)
-
Anhydrous toluene
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral metal catalyst (5-10 mol%) in anhydrous toluene.
-
Add the imine (1.0 eq) and the electron-deficient alkene (1.2 eq) to the flask.
-
Stir the reaction mixture at the specified temperature (can range from -78 °C to room temperature) for 24-48 hours.
-
Monitor the reaction for the disappearance of starting materials by TLC.
-
Upon completion, quench the reaction with a few drops of water.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to afford the desired pyrrolidine derivative.
Part 2: The Discovery Engine: Screening for Bioactivity and Elucidating Mechanism of Action
With a library of novel pyrrolidine-based compounds in hand, the next critical phase is to identify those with promising biological activity and to understand their mechanism of action. A well-designed screening cascade is essential for efficiently triaging compounds and prioritizing the most promising candidates for further development.
High-Throughput Screening (HTS) and Phenotypic Screening
Initial screening can be performed using either target-based high-throughput screening (HTS) or phenotypic screening. HTS assays are designed to measure the interaction of compounds with a specific, isolated biological target (e.g., an enzyme or receptor). Phenotypic screening, on the other hand, assesses the effect of a compound on the phenotype of a cell or organism, without a priori knowledge of the specific molecular target.
Causality behind this choice: The choice between target-based and phenotypic screening depends on the therapeutic area and the level of understanding of the disease biology. Target-based approaches are often more straightforward for well-validated targets, while phenotypic screening can uncover novel mechanisms of action.
In Vitro Bioactivity Data: A Quantitative Assessment
Following initial screening, hit compounds are subjected to further in vitro testing to quantify their potency and selectivity. This typically involves determining the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) against the target of interest and a panel of related targets to assess selectivity.
| Compound Class | Target/Assay | Bioactivity (IC₅₀/EC₅₀) | Reference |
| Pyrrolidine-copper(II) complexes | SW480 cancer cell line | IC₅₀: 0.99 ± 0.09 µM | [1] |
| Spiro[pyrrolidine-3,3-oxindoles] | MCF-7 breast cancer cell line | EC₅₀: 3.53 µM | [6] |
| Pyrrolidine oxadiazoles | Haemonchus contortus xL3 motility | IC₅₀: 0.78 µM | [1][2] |
| Pyrrolidine sulfonamides | DPP-IV enzyme | IC₅₀: 11.32 ± 1.59 µM | [1][2] |
| Polyhydroxylated pyrrolidines | Aldose Reductase 2 (ALR2) | 57% inhibition | [1][2] |
Elucidating the Signaling Pathway
Understanding how a bioactive compound exerts its effects at a molecular level is crucial for its further development. This involves identifying the specific signaling pathways that are modulated by the compound. For instance, a novel pyrrolidine-based anticancer agent might function by inhibiting a key kinase in a cancer-promoting pathway.
Diagram: A Generalized Kinase Inhibitor Signaling Pathway
Caption: Inhibition of a kinase cascade by a pyrrolidine-based compound.
Part 3: The Role of Computational Chemistry in Modern Pyrrolidine Drug Discovery
Computational methods have become indispensable in accelerating the drug discovery process.[13] These in silico techniques can be used to prioritize compounds for synthesis, predict their binding modes, and optimize their pharmacokinetic properties.
Virtual Screening and Molecular Docking
Virtual screening involves the use of computational methods to screen large libraries of virtual compounds against a 3D model of a biological target.[13] Molecular docking is a key technique used in virtual screening to predict the binding orientation and affinity of a ligand to its target.[13]
Causality behind this choice: Virtual screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.
Diagram: A Typical Virtual Screening Workflow
Caption: Workflow for computational hit identification.
Pharmacophore Modeling and Bioisosteric Replacement
Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups responsible for a compound's biological activity.[13] This model can then be used to search for novel scaffolds that retain the key pharmacophoric features.
Bioisosteric replacement is a strategy used to replace a functional group in a lead molecule with another group that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.[13][14][15] The pyrrolidine ring itself can sometimes be considered a bioisostere of other cyclic systems.
Causality behind this choice: These strategies are employed to optimize lead compounds by improving their drug-like properties while maintaining or enhancing their biological activity.
Conclusion: The Future of Pyrrolidine-Based Drug Discovery
The pyrrolidine scaffold continues to be a rich source of novel bioactive compounds with therapeutic potential across a wide range of diseases. The ongoing development of innovative synthetic methodologies, coupled with the power of high-throughput screening and computational chemistry, promises to further unlock the potential of this versatile heterocyclic system. As our understanding of disease biology deepens, the rational design of novel pyrrolidine-based compounds targeting specific molecular pathways will undoubtedly lead to the development of the next generation of life-saving medicines.
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). SpringerLink. Retrieved January 26, 2026, from [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology, 14. Retrieved January 26, 2026, from [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central. Retrieved January 26, 2026, from [Link]
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Bhat, C., & Tilve, S. G. (2014). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances, 4(11), 5405-5452. [Link]
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Hosseininezhad, S., & Ramazani, A. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Retrieved January 26, 2026, from [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS Unipa. Retrieved January 26, 2026, from [Link]
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Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer's Pathology. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
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Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
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Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). ACS Publications. Retrieved January 26, 2026, from [Link]
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Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab. Retrieved January 26, 2026, from [Link]
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Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]
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Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. Retrieved January 26, 2026, from [Link]
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Structure-Based Drug Design and Synthesis of Pyrrolidine-2,5-diones as Novel TNF-α Inhibitors. (2023). ACS Publications. Retrieved January 26, 2026, from [Link]
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Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
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The Quest for Bioisosteric Replacements. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
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Theoretical studies on 2-(Iodomethyl)pyrrolidine reaction mechanisms
An In-Depth Technical Guide to the Theoretical Reaction Mechanisms of 2-(Iodomethyl)pyrrolidine
Abstract
The this compound scaffold is a cornerstone in the synthesis of complex nitrogen-containing heterocycles, which are prevalent in a multitude of pharmaceuticals and bioactive molecules.[1] Its reactivity is dominated by the intricate interplay between direct substitution pathways and intramolecular catalysis, a phenomenon known as neighboring group participation (NGP). This guide, intended for researchers and drug development professionals, provides a deep dive into the theoretical underpinnings of its reaction mechanisms. We will deconstruct the core principles of NGP, analyze the pivotal role of the bicyclic aziridinium ion intermediate, and outline the computational and experimental methodologies required to rigorously validate these theoretical models.
The Principle of Causality: Why Intramolecular Catalysis Dominates
In solution, this compound is not a simple primary alkyl iodide. The proximate nitrogen atom, with its available lone pair of electrons, fundamentally alters the mechanistic landscape. While a direct bimolecular nucleophilic substitution (SN2) reaction with an external nucleophile is theoretically possible, it is often kinetically disfavored. The dominant pathway is typically an intramolecular SN2 reaction, where the pyrrolidine nitrogen acts as an internal nucleophile.[2]
This phenomenon, termed Neighboring Group Participation (NGP) or anchimeric assistance, is a classic example of intramolecular catalysis.[3] The favorability of this pathway is rooted in kinetics; the reaction is effectively a first-order process, as the nucleophile is "tethered" to the electrophilic center, eliminating the entropic cost associated with bringing two separate species together for a bimolecular collision.[4] This intramolecular cyclization leads to the formation of a highly strained, yet crucial, bicyclic aziridinium ion intermediate.[5]
The consequence of NGP is twofold:
-
Rate Acceleration: Reactions proceeding via NGP are often significantly faster than analogous reactions of alkyl halides that lack a participating neighboring group.[3] For instance, the reaction of nitrogen or sulfur mustards with nucleophiles is substantially faster than that of a typical primary alkyl chloride.[3]
-
Stereochemical Control: The NGP mechanism involves two consecutive SN2 reactions. The first is the intramolecular attack by the nitrogen, which inverts the stereocenter at the methylene carbon. The second is the attack by the external nucleophile on the aziridinium intermediate, which proceeds with a second inversion. The net result is an overall retention of configuration , a key experimental observable that distinguishes this pathway from a single SN2 reaction.[2][6]
The Central Intermediate: The Aziridinium Ion
The formation of the bicyclic aziridinium ion is the rate-determining step in the NGP pathway. This strained, three-membered ring containing a quaternary, positively charged nitrogen atom is a highly reactive electrophile.[5][7] The subsequent reaction with an external nucleophile is typically rapid.
The regioselectivity of the nucleophilic attack on the aziridinium ion is critical. Attack can occur at either of the two carbon atoms of the original aziridine ring. For the intermediate derived from this compound, these carbons are the exocyclic methylene carbon and the C5 carbon of the pyrrolidine ring. The preferred site of attack is generally the less sterically hindered carbon—in this case, the exocyclic methylene carbon.
The overall mechanistic sequence via NGP can be visualized as follows:
Caption: Experimental workflow for comparative kinetic analysis.
Protocol 2: Stereochemical Analysis
Objective: To demonstrate the retention of configuration at the carbon bearing the leaving group.
Methodology:
-
Chiral Synthesis: Synthesize an enantiomerically pure, deuterated version of the substrate, such as (R)-2-(iodomethyl-1-d)-pyrrolidine.
-
Reaction: React the chiral substrate with a nucleophile.
-
Product Isolation: Isolate the resulting product.
-
Stereochemical Determination: Determine the absolute configuration of the product using techniques like chiral chromatography, polarimetry, or vibrational circular dichroism (VCD) spectroscopy, and compare it to the starting material.
Expected Outcome: The observation of a product with retained stereochemistry (e.g., (R)-2-(azidomethyl-1-d)-pyrrolidine) is definitive proof of the double-inversion mechanism characteristic of NGP.
Conclusion
The reactivity of this compound is a compelling case study in how intramolecular factors govern reaction mechanisms. The theoretical framework, centered on Neighboring Group Participation and the formation of a bicyclic aziridinium ion, provides a robust model for predicting and explaining its chemical behavior. This understanding is not merely academic; it is critical for drug development professionals who leverage this scaffold. By controlling reaction conditions and nucleophile choice, chemists can harness the inherent reactivity of this system to achieve high levels of stereochemical control and efficiency in the synthesis of complex molecular architectures. The synergy between computational modeling and rigorous experimental validation provides the gold standard for mechanistic elucidation in modern organic chemistry.
References
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Díaz-Megchún, A., et al. (2012). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 31(17), 6296-6306. [Link]
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Introduction to chiral building blocks in organic synthesis
An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis
Abstract
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries.[1] The specific three-dimensional arrangement of atoms in a molecule, its stereochemistry, is critical to its biological function. This guide provides a comprehensive overview of chiral building blocks, their sourcing, and their application in the strategic construction of complex, stereochemically-defined molecules.
The Imperative of Chirality in Drug Development
A significant portion of pharmaceuticals are chiral molecules, existing as a pair of non-superimposable mirror images known as enantiomers.[1][2] These enantiomers can exhibit markedly different pharmacological, metabolic, and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral.[3] This enantioselectivity means that one enantiomer of a drug may produce the desired therapeutic effect while the other could be inactive or, in some cases, cause harmful side effects.[4][5]
The tragic case of thalidomide serves as a stark reminder of this principle; the (R)-enantiomer possessed sedative properties, whereas the (S)-enantiomer was a potent teratogen.[1][5] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines in 1992, emphasizing the need to characterize each enantiomer in a chiral drug.[1][2][6] This has driven a dramatic growth in the development and sales of single-enantiomer drugs, making the efficient synthesis of enantiopure compounds a critical objective.[7][8]
Strategies for Acquiring Enantiopure Building Blocks
The challenge for the synthetic chemist is to obtain a single, desired enantiomer in high purity. There are three primary strategies to achieve this, each with distinct advantages and limitations. The choice of strategy depends on the target molecule's structure, cost, scalability, and the availability of starting materials.[1]
The Chiral Pool: Nature's Head Start
Chiral pool synthesis utilizes naturally abundant, enantiomerically pure compounds as starting materials.[9] Nature provides a vast collection of these building blocks, including amino acids, sugars, terpenes, and alkaloids.[9] This approach is often the most straightforward and cost-effective, as the initial stereocenter(s) are pre-defined.
Causality: The core principle is to preserve the existing chirality of the starting material throughout the synthetic sequence.[9][10] This makes it an attractive strategy for targets that bear a close structural resemblance to a readily available natural product.[9]
Common Chiral Pool Sources:
-
Amino Acids: (L)-Proline, (L)-Alanine, (L)-Serine
-
Sugars: D-Glucose, D-Mannitol
-
Terpenes: (+)-Limonene, (–)-Carvone, (–)-Menthol[11]
-
Hydroxy Acids: (S)-Lactic acid, (R,R)-Tartaric acid
// Invisible nodes for alignment {rank=same; NaturalSource; ChiralPool;} } dot Caption: Chiral Pool Synthesis Workflow.
Resolution of Racemates: The Separation Strategy
When a chiral compound is synthesized from achiral precursors without a chiral influence, the result is a 50:50 mixture of both enantiomers, known as a racemate or racemic mixture.[12] Resolution is the process of separating these enantiomers.
This method involves reacting the racemate with an enantiomerically pure resolving agent (often an acid or a base) to form a pair of diastereomers.[13] Since diastereomers have different physical properties (e.g., solubility), they can be separated by conventional techniques like crystallization.[13] Afterward, the resolving agent is removed to yield the separated enantiomers. The major drawback is that the maximum theoretical yield for the desired enantiomer is only 50%.[13]
Kinetic resolution exploits the stereoselectivity of enzymes. An enzyme will react with one enantiomer in a racemic mixture at a much faster rate than the other.[14] This allows for the separation of the unreacted, slower-reacting enantiomer from the newly formed product of the faster-reacting enantiomer.[14][15] Lipases are commonly used for this purpose in the hydrolysis or transesterification of racemic alcohols and esters.[15][16] Like classical resolution, the maximum yield is capped at 50% for a single enantiomer.[14]
DKR is a more advanced technique that overcomes the 50% yield limitation of standard kinetic resolution.[17] It combines the enzymatic resolution of one enantiomer with the simultaneous racemization of the "unwanted" enantiomer.[14][17] This in-situ racemization continuously replenishes the substrate for the enzyme, theoretically allowing for the conversion of 100% of the starting racemate into a single enantiomeric product.
Asymmetric Synthesis: Creating Chirality
The most elegant approach is asymmetric (or enantioselective) synthesis, defined as a reaction that converts an achiral unit into a chiral unit such that unequal amounts of stereoisomers are produced.[18] This is achieved by using a chiral influence—a catalyst, reagent, or auxiliary—to control the stereochemical outcome of the reaction.[19]
This is the most powerful and efficient method, where a small, substoichiometric amount of a chiral catalyst generates a large quantity of enantiomerically enriched product.[7] Asymmetric catalysis can be broadly divided into two categories:
-
Metal-Based Catalysis: Utilizes a chiral ligand coordinated to a metal center. Landmark examples include the Noyori asymmetric hydrogenation (chiral Ru-catalysts) and the Sharpless asymmetric epoxidation.[7]
-
Organocatalysis: Uses small, purely organic molecules as catalysts. Chiral primary and secondary amines, such as proline and its derivatives, have emerged as highly versatile catalysts for a wide range of transformations.[20][21]
Trustworthiness through Mechanism: The reliability of asymmetric catalysis stems from a deep mechanistic understanding. Catalysts create a defined chiral environment around the reacting substrates, lowering the activation energy for the pathway leading to one enantiomer while raising it for the other. This energetic difference dictates the high enantioselectivity observed.
Field-Proven Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
The direct asymmetric aldol reaction catalyzed by the simple amino acid (S)-proline is a foundational example of organocatalysis.[22] It demonstrates how a readily available chiral building block can itself be used as a catalyst to create new, complex chiral molecules.[22]
Causality of Component Choice:
-
Catalyst ((S)-Proline): Inexpensive, non-toxic, and available in both enantiomeric forms. It functions as a "micro-aldolase" by forming a nucleophilic enamine intermediate with the ketone donor.[22]
-
Solvent (DMSO/Acetone): The reaction often uses one of the substrates (acetone) as the solvent, maximizing concentration. DMSO is an excellent polar aprotic solvent that helps solubilize intermediates.
-
Substrates (Aldehyde and Ketone): The reaction is notable for not requiring pre-derivatization (e.g., silylation) of the ketone, making the protocol highly atom-economical and operationally simple.[22]
Detailed Experimental Protocol
Objective: To synthesize (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one with high enantiomeric excess.
Materials:
-
4-Nitrobenzaldehyde
-
Acetone (reagent grade)
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (1M aq.)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a solution of 4-nitrobenzaldehyde (1.0 mmol) in 4 mL of a 1:1 mixture of acetone and DMSO, add (S)-proline (0.3 mmol, 30 mol%).
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-24 hours).
-
Workup: Quench the reaction by adding 10 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers and wash sequentially with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to yield the pure aldol product. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
// Align nodes for clarity {rank=same; Ketone; Aldehyde; Water;} {rank=same; Iminium; Oxazolidinone;} } dot Caption: Proposed mechanism for the proline-catalyzed aldol reaction.
Comparative Analysis of Synthetic Strategies
The selection of an appropriate strategy is a critical decision in the planning of any synthesis. Each method presents a unique balance of cost, efficiency, and applicability.
| Strategy | Principle | Advantages | Disadvantages |
| Chiral Pool Synthesis | Utilizes naturally occurring enantiopure starting materials.[9] | Cost-effective; straightforward; well-defined stereochemistry from the start. | Limited to the structures and stereochemistries found in nature; may require extensive functional group manipulation. |
| Resolution of Racemates | Separation of a 50:50 mixture of enantiomers.[12] | Applicable to a wide range of compounds; well-established techniques (crystallization, chromatography). | Maximum 50% yield for the desired enantiomer (except in DKR); generates an equal amount of undesired enantiomer as waste.[14] |
| Asymmetric Synthesis | Creates a new chiral center from an achiral precursor using a chiral influence.[18] | Potentially 100% theoretical yield; highly versatile; catalytic methods are very efficient and atom-economical. | Requires development of specific catalysts or auxiliaries; can be expensive; optimization of reaction conditions is often necessary. |
Conclusion
Chiral building blocks are indispensable tools in modern organic synthesis, enabling the precise construction of complex molecules with controlled stereochemistry.[1] The choice between leveraging the chiral pool, performing a resolution, or designing an asymmetric synthesis is a strategic decision guided by the specific demands of the target molecule.[1] A deep understanding of the principles and experimental protocols governing these strategies is crucial for professionals in drug discovery and chemical research.[1] The ongoing innovation in asymmetric catalysis and the discovery of novel chiral synthons will continue to advance the field, facilitating the development of safer, more effective therapeutics and functional materials.[23]
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Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC - NIH. [Link]
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Asymmetric Synthesis. (n.d.). University of York. [Link]
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Asymmetric Synthesis. (n.d.). [Link]
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The Significance of Chirality in Drug Design and Development. (2011, April 1). [Link]
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Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024, October 5). MDPI. [Link]
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The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. (n.d.). PMC. [Link]
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de Andrade, C. S., & de Oliveira, L. G. (2015). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. NIH. [Link]
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Asymmetric synthesis. (n.d.). Britannica. [Link]
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Methodological & Application
Synthesis of (S)-2-(Iodomethyl)pyrrolidine from L-proline: An Application Note and Detailed Protocol
Abstract
(S)-2-(Iodomethyl)pyrrolidine is a pivotal chiral building block in contemporary drug discovery and development, serving as a key intermediate for a wide array of pharmacologically active molecules. This application note provides a comprehensive and technically detailed guide for the synthesis of (S)-2-(Iodomethyl)pyrrolidine from the readily available and inexpensive natural amino acid, L-proline. The described three-step synthetic pathway involves the reduction of L-proline to (S)-2-(hydroxymethyl)pyrrolidine (L-prolinol), subsequent tosylation of the primary alcohol, and a final nucleophilic substitution via the Finkelstein reaction. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also in-depth explanations of the underlying chemical principles, reaction mechanisms, and critical safety considerations.
Introduction and Strategic Overview
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. The functionalization of this ring with stereochemical control is crucial for achieving desired biological activity. (S)-2-(Iodomethyl)pyrrolidine is a particularly valuable synthon because the iodide serves as an excellent leaving group for introducing a wide variety of substituents at the 2-position via nucleophilic substitution.
The synthesis commences with L-proline, a natural and enantiomerically pure starting material.[1] A direct conversion to the target iodide is not feasible; therefore, a robust three-step strategy is employed:
-
Reduction: The carboxylic acid moiety of L-proline is reduced to a primary alcohol, yielding (S)-2-(hydroxymethyl)pyrrolidine, also known as L-prolinol.[2] This transformation is essential as the hydroxyl group is a poor leaving group and requires activation.
-
Activation (Tosylation): The primary alcohol of L-prolinol is converted into a p-toluenesulfonate (tosylate) ester. Tosylates are excellent leaving groups, rendering the adjacent carbon susceptible to nucleophilic attack.[3][4] This step proceeds with retention of the original stereochemistry.[3][5]
-
Nucleophilic Substitution (Finkelstein Reaction): The tosylate intermediate is treated with sodium iodide in acetone. The iodide ion displaces the tosylate group via an SN2 mechanism, affording the final product.[6][7][8] The insolubility of the sodium tosylate byproduct in acetone drives the reaction to completion.[7][8]
The entire synthetic workflow is depicted below.
Caption: Overall workflow for the synthesis of (S)-2-(Iodomethyl)pyrrolidine.
Part I: Reduction of L-proline to (S)-2-(Hydroxymethyl)pyrrolidine
Principle and Mechanism
The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent. While lithium aluminum hydride (LiAlH₄) is effective, it is also highly reactive and pyrophoric, posing significant safety risks.[9][10][11] A safer and more selective alternative is the borane-tetrahydrofuran complex (BH₃-THF).[12] Borane selectively reduces carboxylic acids in the presence of other functional groups like esters.[12] The reaction begins with the formation of a triacyloxyborane complex, driven by the rapid reaction between the acidic proton of the carboxylic acid and BH₃, which releases hydrogen gas.[13] Subsequent hydride transfers from other BH₃ molecules reduce the complex, which upon aqueous workup, yields the primary alcohol.
Caption: Conceptual mechanism for the reduction of L-proline with BH3-THF.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
|---|---|---|
| L-proline | ≥99% | Standard Supplier |
| Borane-THF complex | 1 M solution in THF | Standard Supplier |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Supplier |
| Methanol (MeOH) | ACS Grade | Standard Supplier |
| Hydrochloric acid (HCl) | 6 M aqueous solution | Standard Supplier |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Anhydrous Sodium Sulfate | Granular | Standard Supplier |
| Round-bottom flask | 1 L, three-neck | Glassware Supplier |
| Addition Funnel | 250 mL | Glassware Supplier |
| Reflux Condenser | - | Glassware Supplier |
| Magnetic Stirrer/Hotplate| - | Equipment Supplier |
Procedure:
-
Setup: Assemble a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel. Ensure all glassware is oven-dried and assembled under a positive pressure of dry nitrogen.
-
Reagent Addition: Suspend L-proline (e.g., 23.0 g, 0.2 mol) in 200 mL of anhydrous THF in the flask.
-
Reduction: Cool the suspension to 0 °C using an ice-water bath. Slowly add the 1 M solution of BH₃-THF (e.g., 400 mL, 0.4 mol, 2.0 eq) via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add methanol (approx. 50 mL) dropwise to quench the excess borane. Vigorous hydrogen gas evolution will occur.
-
Workup: Remove the solvent under reduced pressure (rotary evaporation). To the resulting residue, slowly add 6 M HCl (approx. 100 mL) until the solution is acidic (pH ~1). Heat the mixture to reflux for 1 hour to hydrolyze any borate esters.
-
Basification and Extraction: Cool the solution to room temperature and then basify to pH >12 by the slow addition of solid NaOH pellets, keeping the flask in an ice bath to manage the exotherm. The aqueous layer is then extracted with dichloromethane (4 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-(hydroxymethyl)pyrrolidine as a viscous oil. The product can be further purified by vacuum distillation if necessary.
Safety Precautions:
-
BH₃-THF: Borane-THF is flammable and can release hydrogen gas upon contact with protic solvents.[12] All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).
-
Quenching: The quenching process is highly exothermic and releases flammable hydrogen gas. Add the quenching agent (methanol) slowly and with adequate cooling.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.[14]
Part II: Synthesis of (S)-2-((p-tolylsulfonyloxy)methyl)pyrrolidine
Principle and Mechanism
The conversion of the hydroxyl group into a tosylate is a classic method for transforming an alcohol into a substrate suitable for nucleophilic substitution.[5] The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[3] A base, typically pyridine, is used both as the solvent and to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction forward.[3][4] Importantly, the C-O bond of the alcohol is not broken during this process, meaning the stereochemistry at the chiral center is retained.[5][15]
Caption: Mechanism for the tosylation of L-prolinol.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
|---|---|---|
| (S)-2-(hydroxymethyl)pyrrolidine | From Part I | - |
| p-Toluenesulfonyl chloride (TsCl) | ≥98% | Standard Supplier |
| Pyridine | Anhydrous, ≥99.8% | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Copper(II) sulfate solution | 1 M aqueous solution | Standard Supplier |
| Sodium Bicarbonate solution | Saturated aqueous | Standard Supplier |
| Brine | Saturated aqueous | Standard Supplier |
| Anhydrous Magnesium Sulfate | Powder | Standard Supplier |
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve (S)-2-(hydroxymethyl)pyrrolidine (e.g., 10.1 g, 0.1 mol) in anhydrous pyridine (100 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (e.g., 21.0 g, 0.11 mol, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After addition, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight (12-16 hours).
-
Workup: Pour the reaction mixture into a separatory funnel containing 200 mL of dichloromethane.
-
Washing: Wash the organic layer successively with 1 M CuSO₄ solution (3 x 100 mL) to remove pyridine (a color change from blue to colorless in the aqueous layer indicates pyridine has been complexed and removed), followed by saturated NaHCO₃ solution (100 mL), and finally brine (100 mL).[16]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate. The product is often used in the next step without further purification, but can be purified by column chromatography if needed.
Part III: Synthesis of (S)-2-(Iodomethyl)pyrrolidine
Principle and Mechanism
The Finkelstein reaction is a cornerstone of halogen exchange chemistry.[7] It operates via a bimolecular nucleophilic substitution (SN2) mechanism where an iodide ion acts as the nucleophile, displacing a leaving group (in this case, tosylate).[6][8] The reaction is typically performed in acetone, a polar aprotic solvent. The key to the reaction's success is Le Châtelier's principle: sodium iodide (NaI) is soluble in acetone, whereas the byproduct, sodium tosylate (NaOTs), is not.[17] The precipitation of NaOTs from the reaction mixture removes it from the equilibrium, driving the reaction to completion.[8][18]
Caption: SN2 mechanism of the Finkelstein reaction.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
|---|---|---|
| (S)-2-((p-tolylsulfonyloxy)methyl)pyrrolidine | From Part II | - |
| Sodium Iodide (NaI) | ≥99% | Standard Supplier |
| Acetone | Anhydrous, ACS Grade | Standard Supplier |
| Diethyl Ether | ACS Grade | Standard Supplier |
| Sodium Thiosulfate solution | 10% aqueous | Standard Supplier |
| Brine | Saturated aqueous | Standard Supplier |
| Anhydrous Sodium Sulfate | Granular | Standard Supplier |
Procedure:
-
Setup: In a round-bottom flask, dissolve the crude tosylate from Part II (approx. 0.1 mol) in anhydrous acetone (250 mL).
-
Reagent Addition: Add sodium iodide (e.g., 22.5 g, 0.15 mol, 1.5 eq) to the solution.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56 °C) with vigorous stirring. A white precipitate (sodium tosylate) will begin to form. Continue refluxing for 6-8 hours or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and filter off the white precipitate, washing the solid with a small amount of cold acetone.
-
Concentration: Combine the filtrate and washings and remove the acetone under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether (200 mL) and transfer to a separatory funnel. Wash the organic layer with 10% sodium thiosulfate solution (50 mL) to remove any residual iodine, followed by brine (50 mL).
-
Drying and Final Product: Dry the ethereal solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (S)-2-(Iodomethyl)pyrrolidine. The product may be a pale yellow oil or low-melting solid. Further purification can be achieved via column chromatography on silica gel if required.
Data Summary
| Step | Starting Material | Reagents | Molar Eq. | Product | Expected Yield |
| 1 | L-proline | BH₃-THF | 2.0 | (S)-2-(hydroxymethyl)pyrrolidine | 85-95% |
| 2 | (S)-2-(hydroxymethyl)pyrrolidine | TsCl, Pyridine | 1.1 | (S)-2-((p-tolylsulfonyloxy)methyl)pyrrolidine | 90-98% (crude) |
| 3 | (S)-2-((p-tolylsulfonyloxy)methyl)pyrrolidine | NaI, Acetone | 1.5 | (S)-2-(Iodomethyl)pyrrolidine | 80-90% |
Conclusion
This application note details a reliable and scalable three-step synthesis of the valuable chiral building block (S)-2-(Iodomethyl)pyrrolidine from L-proline. The protocol emphasizes not only the procedural steps but also the fundamental chemical principles and critical safety measures required for a successful outcome. By following this guide, researchers in drug discovery and organic synthesis can confidently produce this key intermediate for the development of novel chemical entities.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. MDPI. [Link]
-
Preparation of pyrrolidine via decarboxylation of l-proline. Sciencemadness Discussion Board. [Link]
-
Reactions of Alcohols. Chemistry LibreTexts. [Link]
-
Sodium borohydride - Standard Operating Procedure. UC Center for Laboratory Safety. [Link]
-
The mystery of the Finkelstein reaction. Henry Rzepa's Blog. [Link]
-
How do you achieve conversion of L-proline to(S)-pyrrolidine-2-carbonitrile?. ResearchGate. [Link]
-
Reactions of Carboxylic Acids - An Overview. Chemistry LibreTexts. [Link]
-
Synthesis of New Optically Active 2-Pyrrolidinones. PubMed Central. [Link]
- Process for the purification of 2-pyrrolidone.
-
L-Proline, 2-methyl. Organic Syntheses Procedure. [Link]
-
(r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Organic Syntheses Procedure. [Link]
-
The Finkelstein Reaction Mechanism. YouTube. [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Acid to Alcohol - Common Conditions. Organic Chemistry Portal. [Link]
-
Safety Data Sheet: Sodium borohydride. Carl ROTH. [Link]
- A kind of preparation method of optically active 2-methylproline.
-
Reduction of carboxylic acids (video). Khan Academy. [Link]
-
Lithium Aluminum Hydride. Princeton EHS. [Link]
-
Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]
-
Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). PubMed Central. [Link]
-
SODIUM BOROHYDRIDE HAZARD SUMMARY. NJ.gov. [Link]
-
Finkelstein Reaction. Organic Chemistry Portal. [Link]
-
Finkelstein reaction. Grokipedia. [Link]
-
Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018. YouTube. [Link]
-
Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. [Link]
-
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Publications. [Link]
-
Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
-
LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. NJ.gov. [Link]
-
Reduction of carboxylic acid, carboxylic ester and carboxylic acid chloride with Borane (BH3). YouTube. [Link]
- Method for purifying n-methyl-2-pyrrolidone.
-
Synthesis of Peptides Containing Proline Analogues. ETH Zurich Research Collection. [Link]
-
High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. ResearchGate. [Link]
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Application Note: A Robust Protocol for the N-Boc Protection of 2-(Hydroxymethyl)pyrrolidine
Introduction: The Strategic Importance of N-Boc Protected 2-(Hydroxymethyl)pyrrolidine
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1] Its widespread application is due to the ease of its introduction, its stability across a broad spectrum of reaction conditions, and the mild acidic conditions required for its removal.[2][3] The N-Boc protection of 2-(hydroxymethyl)pyrrolidine yields a chiral building block that is pivotal in the synthesis of a diverse array of pharmaceutical agents and complex molecules. This application note provides a detailed, field-proven protocol for the N-Boc protection of 2-(hydroxymethyl)pyrrolidine, delving into the causality behind experimental choices to ensure reproducibility and high yield.
Reaction Principle: Unveiling the Boc Protection Mechanism
The N-Boc protection of an amine is fundamentally a nucleophilic acyl substitution reaction.[1] The lone pair of electrons on the nitrogen atom of the 2-(hydroxymethyl)pyrrolidine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[1][4] This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the elimination of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide gas.[4]
The reaction can be performed with or without a base.[4] In the absence of a base, the amine substrate itself can act as a base. However, the inclusion of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often preferred to neutralize the acidic byproduct that is formed, which can accelerate the reaction and prevent the formation of side products.[5]
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for the N-Boc protection of 2-(hydroxymethyl)pyrrolidine on a laboratory scale.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier |
| 2-(Hydroxymethyl)pyrrolidine | C₅H₁₁NO | 101.15 | ≥98% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | ≥97% | Sigma-Aldrich |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ~8% (w/v) in H₂O | In-house preparation |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥97% | Sigma-Aldrich |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Workflow Diagram:
Caption: Experimental workflow for N-Boc protection.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(hydroxymethyl)pyrrolidine (1.0 equiv).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of substrate).
-
Add triethylamine (1.2 equiv) to the solution. The use of a slight excess of base ensures the complete neutralization of the in situ generated acid.[5]
-
Cool the flask in an ice bath to 0 °C with stirring. This is crucial to control the initial exotherm of the reaction.
-
-
Addition of Boc Anhydride:
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) in a minimal amount of anhydrous DCM. A slight excess of the Boc anhydride ensures the complete consumption of the starting amine.
-
Add the (Boc)₂O solution dropwise to the cooled amine solution over 15-20 minutes. A slow addition rate is important to maintain the reaction temperature and prevent potential side reactions.
-
-
Reaction Progression and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting material spot indicates the completion of the reaction.
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to the flask.[6] This will neutralize any remaining acid and hydrolyze any unreacted (Boc)₂O.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL) to remove any residual water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
-
-
Purification and Characterization:
-
The crude product is often of high purity. However, if necessary, it can be further purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.[8]
-
The final product, N-Boc-2-(hydroxymethyl)pyrrolidine, should be a colorless to pale yellow oil.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining after 4 hours, an additional portion of (Boc)₂O (0.1-0.2 equiv) can be added.
-
Formation of Side Products: The formation of a urea-like byproduct can occur if the reaction is overheated or if a primary amine is used with an excess of a strong, nucleophilic base.[2] Maintaining a low temperature during the initial addition and using a non-nucleophilic base like TEA or DIPEA minimizes this risk.
-
Moisture Sensitivity: While the reaction is generally robust, using anhydrous solvents is good practice to prevent the hydrolysis of Boc anhydride.
Conclusion
The N-Boc protection of 2-(hydroxymethyl)pyrrolidine is a fundamental and highly efficient transformation in organic synthesis. By understanding the underlying mechanism and adhering to the detailed protocol outlined in this application note, researchers can consistently achieve high yields of the desired product. The careful control of reaction parameters, particularly temperature and stoichiometry, is paramount for a successful and reproducible outcome. This protected chiral building block serves as a valuable intermediate for the synthesis of a wide range of biologically active molecules.
References
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Organic Syntheses. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]
- Method for purifying n-methyl-2-pyrrolidone.
-
Amine Boc protection-Mechanism and Reaction Setup. YouTube. [Link]
-
Di-tert-butyl dicarbonate. Wikipedia. [Link]
-
(R)-(+)-2-(DIPHENYLHYDROXYMETHYL)PYRROLIDINE. Organic Syntheses. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]
-
Synthesis of New Optically Active 2-Pyrrolidinones. PubMed Central. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. RSC Publishing. [Link]
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- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(Iodomethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Substituted Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its non-planar, saturated structure provides access to three-dimensional chemical space, a critical attribute for enhancing binding affinity, selectivity, and pharmacokinetic properties such as aqueous solubility.[3] The ability to functionalize the pyrrolidine core at the 2-position with diverse molecular fragments is therefore of paramount importance in drug discovery, enabling the synthesis of novel chemical entities with tailored pharmacological profiles.[4][5]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing N-protected 2-(iodomethyl)pyrrolidine as a key building block. As a primary alkyl iodide, this substrate presents unique challenges compared to its sp²-hybridized aryl or vinyl halide counterparts, primarily due to slower rates of oxidative addition and the potential for competing side reactions like β-hydride elimination. However, with the advent of sophisticated ligand systems, these hurdles can be effectively overcome. We will delve into the mechanistic rationale behind successful coupling strategies and provide detailed, field-proven protocols for Suzuki-Myaura, Sonogashira, and Buchwald-Hartwig type reactions, empowering researchers to leverage this versatile synthon in their drug development endeavors.
I. Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely adopted method for creating carbon-carbon bonds.[6][7] Its application to sp³-hybridized electrophiles like this compound has been facilitated by the development of specialized palladium catalysts and ligands that promote the desired reactivity while mitigating side reactions.
Mechanistic Considerations
The catalytic cycle for the Suzuki-Miyaura coupling of an alkyl halide generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical. Such ligands stabilize the palladium(0) active species, facilitate the challenging oxidative addition of the C(sp³)-I bond, and promote the final reductive elimination step to release the desired product.
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pd-Catalyzed Synthesis of N-Allyloxypyrrolidinediones - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-(Iodomethyl)pyrrolidine as a Strategic Precursor in Modern Drug Synthesis
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its unique stereochemical and conformational properties.[1][2] This five-membered saturated heterocycle imparts favorable physicochemical characteristics to drug candidates, including improved solubility and metabolic stability, while its three-dimensional structure allows for precise exploration of pharmacophore space.[3] Among the various functionalized pyrrolidine building blocks, 2-(Iodomethyl)pyrrolidine stands out as a highly versatile and reactive precursor. Its utility stems from the presence of a primary alkyl iodide, which serves as a potent electrophile for forging new carbon-heteroatom and carbon-carbon bonds. This guide provides an in-depth exploration of this compound, detailing its synthesis, key applications in N-alkylation reactions, and practical, field-tested protocols for its use in the synthesis of complex molecular architectures relevant to drug discovery.
The Pyrrolidine Scaffold: A Cornerstone of Drug Design
The prevalence of the pyrrolidine motif in pharmaceuticals is not coincidental.[4] Its non-planar, puckered conformation allows substituents to be projected into three-dimensional space in well-defined vectors, which is critical for achieving high-affinity and selective interactions with biological targets like enzymes and receptors.[3]
Key Advantages of the Pyrrolidine Scaffold:
-
Stereochemical Richness: The pyrrolidine ring contains multiple stereogenic centers, allowing for the creation of diverse stereoisomers with distinct biological profiles.[5]
-
Improved Physicochemical Properties: As a saturated heterocycle, it often increases the sp³ character of a molecule, which can lead to enhanced solubility, reduced planarity, and improved metabolic profiles compared to aromatic analogues.
-
Versatile Synthetic Handle: The nitrogen atom can be readily functionalized, and the ring can be substituted at various positions to modulate activity and properties.[6]
Drugs such as the ACE inhibitor Captopril, the antiviral Asunaprevir, and the antihistamine Clemastine all feature a critical pyrrolidine ring, underscoring its broad therapeutic relevance.[1][4]
This compound: A High-Value Synthetic Intermediate
This compound, particularly its chiral forms derived from L- or D-proline, is a powerful synthon for introducing the pyrrolidin-2-ylmethyl moiety. The primary carbon-iodine bond is highly polarized and susceptible to nucleophilic substitution (Sₙ2), making it an ideal electrophile. Iodine's large atomic radius and polarizability make iodide an excellent leaving group, facilitating reactions under mild conditions with a wide range of nucleophiles.
This reactivity profile makes it a superior choice compared to its chloro- or bromo-analogs in many synthetic contexts, where forcing conditions could lead to side reactions or racemization.
Synthesis of N-Boc-2-(S)-(Iodomethyl)pyrrolidine
The most common and stable precursor for synthetic applications is the N-protected form, typically with a tert-butyloxycarbonyl (Boc) group. The Boc group prevents self-alkylation of the pyrrolidine nitrogen and can be easily removed under acidic conditions post-synthesis. The synthesis starts from the commercially available and chiral N-Boc-(S)-prolinol.
Workflow for Precursor Synthesis
Caption: Synthesis of the target precursor from N-Boc-(S)-prolinol.
Protocol 1: Synthesis of N-Boc-2-(S)-(Iodomethyl)pyrrolidine
This protocol employs a modified Appel reaction, which provides high yields with good stereochemical retention.
Materials:
-
N-Boc-(S)-prolinol
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-(S)-prolinol (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (1.5 eq) and imidazole (1.5 eq) to the stirred solution.
-
Slowly add a solution of iodine (1.5 eq) in DCM portion-wise. The reaction mixture will turn dark brown and then lighten as the iodine is consumed. Causality: The slow addition maintains a low concentration of free iodine and controls the exotherm of the reaction.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ to neutralize excess iodine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Causality: The bicarbonate wash removes any acidic impurities, including HI that may have formed.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield N-Boc-2-(S)-(Iodomethyl)pyrrolidine as a pale yellow oil.
Core Application: N-Alkylation of Heterocycles
A primary application of this compound is the alkylation of nitrogen nucleophiles, a key reaction in building complex drug molecules. This is a standard Sₙ2 reaction where the nucleophilic nitrogen attacks the electrophilic methylene carbon, displacing the iodide leaving group.
General Reaction Mechanism
Caption: General Sₙ2 mechanism for N-alkylation reactions.
Protocol 2: General N-Alkylation of an Amine/Heterocycle
This protocol is broadly applicable to a range of nitrogen-containing nucleophiles, including primary/secondary amines, indoles, imidazoles, and other heterocycles.
Materials:
-
N-Boc-2-(S)-(Iodomethyl)pyrrolidine (1.0 eq)
-
Nitrogen nucleophile (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq) or Diisopropylethylamine (DIPEA, 2.0 eq)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the nitrogen nucleophile (1.1 eq) and anhydrous acetonitrile.
-
Add the base, potassium carbonate (2.0 eq). Causality: An inorganic base like K₂CO₃ is easily filtered off and avoids introducing soluble amine salts into the reaction mixture. For substrates with poor solubility, a soluble organic base like DIPEA in DMF may be preferred.
-
Add a solution of N-Boc-2-(S)-(Iodomethyl)pyrrolidine (1.0 eq) in anhydrous acetonitrile dropwise to the stirred suspension.
-
Heat the reaction to a temperature between 50-80 °C. The optimal temperature depends on the nucleophilicity of the substrate and should be determined empirically. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl (if an organic base was used) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to obtain the desired N-alkylated product.
| Nucleophile Example | Solvent | Base | Temp (°C) | Typical Yield (%) |
| Morpholine | MeCN | K₂CO₃ | 60 | >90% |
| Indole | DMF | NaH | 25 | 85-95% |
| Aniline (weakly nucleophilic) | DMF | K₂CO₃ | 80 | 60-75% |
| Benzimidazole | MeCN | K₂CO₃ | 70 | 80-90% |
Safety, Handling, and Storage
-
Handling: this compound is an alkylating agent and should be treated as potentially toxic and mutagenic. Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[7][8]
-
Storage: The compound, especially in its N-Boc protected form, is moderately stable. However, alkyl iodides can be sensitive to light and air over long periods, potentially releasing free iodine. Store in an amber glass vial under an inert atmosphere (argon or nitrogen) at 2-8 °C for long-term stability.
-
Disposal: Dispose of all waste containing this reagent in a dedicated halogenated organic waste container in accordance with institutional guidelines.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Nucleophile is too weak. 2. Insufficient temperature. 3. Steric hindrance. | 1. Switch to a more polar aprotic solvent (e.g., DMF, DMSO). 2. Use a stronger base (e.g., NaH, KHMDS) if compatible with other functional groups. 3. Increase the reaction temperature. |
| Formation of Side Products | 1. Over-alkylation (for primary amines). 2. Elimination reaction (E2). 3. Degradation of starting material. | 1. Use a larger excess of the primary amine nucleophile. 2. Use a bulkier, non-nucleophilic base (e.g., DBU) at lower temperatures. 3. Ensure anhydrous conditions and an inert atmosphere. |
| Difficult Purification | 1. Product is highly polar. 2. Byproducts have similar polarity. | 1. Consider reverse-phase chromatography. 2. If the product is basic, perform an acid-base extraction to isolate it from neutral impurities. |
Conclusion
This compound is a robust and highly effective chemical precursor for introducing the valuable pyrrolidin-2-ylmethyl group into molecules. Its high reactivity, driven by the excellent leaving group ability of iodide, allows for efficient bond formation under relatively mild conditions. The protocols and insights provided herein offer a solid foundation for researchers and drug development professionals to leverage this synthon in the creation of novel, three-dimensional chemical entities with significant therapeutic potential.
References
-
Shvets, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]
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Gerokonstantis, D. T., et al. (2020). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules. Available at: [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
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Poyraz, Ö., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]
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Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
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Sackett, D. L., et al. (2023). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
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Application Notes & Protocols: A Guide to Nucleophilic Substitution Reactions of 2-(Iodomethyl)pyrrolidine with Amines
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 2-(Aminomethyl)pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The introduction of an aminomethyl substituent at the 2-position creates a versatile chiral building block, the 2-(aminomethyl)pyrrolidine core, which is integral to drugs with diverse therapeutic applications.[3] These structures are frequently synthesized via the nucleophilic substitution of a suitable precursor, such as 2-(iodomethyl)pyrrolidine, with a primary or secondary amine.
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on conducting nucleophilic substitution reactions between this compound and various amine nucleophiles. We will explore the underlying reaction mechanisms, detail robust experimental protocols, and discuss critical parameters for optimizing reaction outcomes.
Mechanistic Rationale: Beyond a Simple Sₙ2 Reaction
The reaction of an amine with this compound, a primary alkyl iodide, is fundamentally a nucleophilic substitution. While it can proceed through a direct bimolecular (Sₙ2) pathway, the system's unique structure introduces a more complex and often dominant mechanistic route involving neighboring group participation.
The Competing Pathways
A primary alkyl halide reacting with a good nucleophile is the classic scenario for an Sₙ2 reaction.[4] In this direct pathway, the amine's lone pair of electrons attacks the electrophilic methylene carbon, displacing the iodide leaving group in a single, concerted step.[5][6]
However, the nitrogen atom of the pyrrolidine ring can act as an internal nucleophile. It can attack the electrophilic carbon center, displacing the iodide and forming a transient, highly strained, and highly reactive bicyclic aziridinium ion intermediate.[7][8] The external amine nucleophile then attacks one of the carbons of this aziridinium ring (preferentially the less sterically hindered methylene carbon), leading to ring-opening and formation of the final product.
The propensity for the reaction to proceed via the aziridinium intermediate is high due to the favorable proximity of the internal nitrogen nucleophile to the reaction center.
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Preparation of 2-Azidomethyl-pyrrolidine for Click Chemistry: An Application Note and Detailed Protocol
Abstract
This comprehensive guide details the robust synthesis of 2-azidomethyl-pyrrolidine, a versatile building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Intended for researchers in chemical biology, medicinal chemistry, and drug development, this document provides a scientifically grounded, step-by-step protocol. The synthesis begins with the commercially available and chiral starting material, (S)-prolinol. The pathway involves a four-step sequence: N-protection, activation of the primary alcohol via tosylation, nucleophilic substitution to introduce the azide functionality, and subsequent deprotection to yield the target compound. Furthermore, a detailed protocol for a model CuAAC reaction is provided to demonstrate the utility of the synthesized 2-azidomethyl-pyrrolidine.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its conformational rigidity and ability to engage in hydrogen bonding make it an attractive component in the design of bioactive molecules. "Click chemistry," a concept introduced by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, forming a stable triazole linkage between two molecular fragments.[2][3][4][5][6]
2-Azidomethyl-pyrrolidine serves as a valuable bifunctional linker, enabling the conjugation of the pyrrolidine motif to a wide array of molecules bearing a terminal alkyne. This guide provides a detailed and reliable methodology for the preparation of this key intermediate, ensuring high purity and stereochemical integrity.
Synthetic Strategy Overview
The synthesis of (S)-2-azidomethyl-pyrrolidine is achieved through a four-step sequence starting from (S)-2-(hydroxymethyl)pyrrolidine, also known as (S)-prolinol. The rationale behind this multi-step approach is to ensure high yields and purity while minimizing side reactions. The pyrrolidine nitrogen is first protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent steps. The primary hydroxyl group is then converted to a good leaving group, a tosylate, which is subsequently displaced by an azide nucleophile. Finally, the Boc protecting group is removed under acidic conditions to yield the desired product.
Caption: Overall synthetic workflow for the preparation of (S)-2-azidomethyl-pyrrolidine.
Experimental Protocols
PART 1: Synthesis of (S)-2-Azidomethyl-pyrrolidine
Safety Precautions: Organic azides are potentially explosive and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct all reactions in a well-ventilated fume hood. Avoid contact of azides with heavy metals and strong acids.
The protection of the secondary amine of (S)-2-(hydroxymethyl)pyrrolidine with a Boc group is essential to prevent its reaction in the subsequent tosylation step.
Protocol:
-
To a solution of (S)-2-(hydroxymethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM, 10 vol), add triethylamine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in DCM (2 vol) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 5 vol) and brine (1 x 5 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-(S)-2-(hydroxymethyl)pyrrolidine as a colorless oil.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| (S)-2-(Hydroxymethyl)pyrrolidine | 1.0 | 101.15 | 10.1 g |
| Di-tert-butyl dicarbonate | 1.1 | 218.25 | 24.0 g |
| Triethylamine | 1.5 | 101.19 | 15.2 g (20.9 mL) |
| Dichloromethane | - | 84.93 | 120 mL |
| Product | 201.27 | ~19.5 g (97%) |
Characterization Data (N-Boc-(S)-2-(hydroxymethyl)pyrrolidine):
-
¹H NMR (500 MHz, CDCl₃): δ 4.05-3.95 (m, 1H), 3.65-3.55 (m, 1H), 3.50-3.40 (m, 1H), 3.35-3.25 (m, 2H), 2.00-1.80 (m, 4H), 1.47 (s, 9H).[7]
-
¹³C NMR (125 MHz, CDCl₃): δ 155.0, 80.0, 67.0, 60.0, 47.0, 28.5, 27.0, 24.0.[7]
The hydroxyl group is converted to a tosylate, an excellent leaving group, to facilitate the subsequent nucleophilic substitution with azide.
Protocol:
-
Dissolve N-Boc-(S)-2-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous pyridine (10 vol) and cool to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 10 vol).
-
Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-2-(tosyloxymethyl)pyrrolidine.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| N-Boc-(S)-2-(hydroxymethyl)pyrrolidine | 1.0 | 201.27 | 10.0 g |
| p-Toluenesulfonyl chloride | 1.2 | 190.65 | 11.4 g |
| Pyridine | - | 79.10 | 100 mL |
| Product | 355.45 | ~16.8 g (95%) |
Characterization Data (N-Boc-(S)-2-(tosyloxymethyl)pyrrolidine):
-
¹H NMR (400 MHz, CDCl₃): δ 7.78 (d, J=8.0 Hz, 2H), 7.35 (d, J=8.0 Hz, 2H), 4.10-3.90 (m, 3H), 3.30-3.15 (m, 2H), 2.45 (s, 3H), 1.90-1.70 (m, 4H), 1.40 (s, 9H).
-
¹³C NMR (100 MHz, CDCl₃): δ 154.5, 144.8, 133.0, 129.9, 128.0, 79.8, 72.5, 58.0, 46.5, 28.4, 27.5, 23.5, 21.6.
The tosylate is displaced by sodium azide in an Sₙ2 reaction to introduce the azide functionality.
Protocol:
-
Dissolve N-Boc-(S)-2-(tosyloxymethyl)pyrrolidine (1.0 eq) in dimethylformamide (DMF, 10 vol).
-
Add sodium azide (NaN₃, 1.5 eq) to the solution.
-
Heat the reaction mixture to 70-80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 10 vol).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-(S)-2-(azidomethyl)pyrrolidine.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| N-Boc-(S)-2-(tosyloxymethyl)pyrrolidine | 1.0 | 355.45 | 10.0 g |
| Sodium Azide | 1.5 | 65.01 | 2.7 g |
| Dimethylformamide | - | 73.09 | 100 mL |
| Product | 226.28 | ~5.9 g (93%) |
Characterization Data (N-Boc-(S)-2-(azidomethyl)pyrrolidine):
-
¹H NMR (400 MHz, CDCl₃): δ 3.95-3.85 (m, 1H), 3.50-3.30 (m, 4H), 2.00-1.80 (m, 4H), 1.48 (s, 9H).
-
¹³C NMR (100 MHz, CDCl₃): δ 154.7, 80.0, 59.5, 54.0, 46.8, 28.5, 27.8, 23.5.
-
IR (neat): ~2100 cm⁻¹ (azide stretch).
The final step is the removal of the Boc protecting group to yield the free amine, (S)-2-azidomethyl-pyrrolidine.[8][9]
Protocol:
-
Dissolve N-Boc-(S)-2-(azidomethyl)pyrrolidine (1.0 eq) in DCM (5 vol).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify to pH > 10 with 2 M NaOH.
-
Extract the product with DCM (3 x 10 vol).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain (S)-2-azidomethyl-pyrrolidine as an oil.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| N-Boc-(S)-2-(azidomethyl)pyrrolidine | 1.0 | 226.28 | 5.0 g |
| Trifluoroacetic Acid | 10 | 114.02 | 19.1 mL |
| Dichloromethane | - | 84.93 | 25 mL |
| Product | 126.16 | ~2.6 g (95%) |
Characterization Data ((S)-2-(azidomethyl)pyrrolidine):
-
¹H NMR (400 MHz, CDCl₃): δ 3.45-3.35 (m, 1H), 3.30-3.20 (m, 2H), 3.00-2.85 (m, 2H), 2.00-1.85 (m, 1H), 1.80-1.65 (m, 2H), 1.50-1.35 (m, 1H), 1.90 (br s, 1H, NH).
-
¹³C NMR (100 MHz, CDCl₃): δ 60.5, 56.0, 46.5, 30.0, 25.5.
PART 2: Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a model click reaction between (S)-2-azidomethyl-pyrrolidine and phenylacetylene.
Caption: Model Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Protocol:
-
To a mixture of (S)-2-azidomethyl-pyrrolidine (1.0 eq) and phenylacetylene (1.1 eq) in a 1:1 mixture of t-butanol and water (10 vol), add a freshly prepared solution of copper(II) sulfate pentahydrate (0.05 eq) in water.
-
Add a freshly prepared solution of sodium ascorbate (0.1 eq) in water.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction mixture may become heterogeneous.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired triazole product.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| (S)-2-(Azidomethyl)pyrrolidine | 1.0 | 126.16 | 126 mg |
| Phenylacetylene | 1.1 | 102.14 | 123 µL |
| Copper(II) Sulfate Pentahydrate | 0.05 | 249.69 | 12.5 mg |
| Sodium Ascorbate | 0.1 | 198.11 | 19.8 mg |
| t-Butanol/Water (1:1) | - | - | 10 mL |
| Product | 228.30 | ~200 mg (88%) |
Conclusion
This application note provides a detailed and reliable protocol for the multi-step synthesis of 2-azidomethyl-pyrrolidine, a key building block for click chemistry applications. The procedures are optimized for high yield and purity, and the accompanying characterization data will aid researchers in verifying the integrity of their synthetic intermediates and final product. The successful application of the synthesized azide in a model CuAAC reaction demonstrates its utility in bioconjugation and medicinal chemistry. By following these protocols, researchers can confidently prepare and utilize this versatile chemical tool for their specific research needs.
References
-
Nikolic, N. A., & Beak, P. (1997). (R)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine. Organic Syntheses, 74, 23. [Link]
- Gayo, L. M., & Suto, M. J. (1997). A novel and efficient one-pot synthesis of N-Boc protected amines from alcohols. Tetrahedron Letters, 38(2), 211-214.
-
Royal Society of Chemistry. (2013). Supporting information for Chemical Communications. [Link]
-
ResearchGate. (2016). I have a Boc-protected tosylated compound but on its conversion to azide group, one of my boc group is deprotected. Why?. [Link]
- Hein, C. D., Liu, X., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
-
Royal Society of Chemistry. (2008). Supplementary Information for Organic & Biomolecular Chemistry. [Link]
-
Presolski, P. J., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162. [Link]
-
Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION for Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
-
Organic Syntheses. (2024). (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. [Link]
- Google Patents. (2021). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
-
PubChem. (n.d.). (S)-(-)-N-Boc-prolinol. National Institutes of Health. [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [Link]
-
The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION for Polymer Chemistry. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
ChemRxiv. (2023). Synthesis of alkyne- and azide-functionalised aziridine and epoxide carbocycles for development of selective glucuronidase. [Link]
-
The Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. [Link]
-
ResearchGate. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. [Link]
-
MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0244750). [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
SpectraBase. (n.d.). 1-Boc-pyrrolidine. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
National Institutes of Health. (2019). Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction. [Link]
-
ResearchGate. (2019). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]
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The Pivotal Role of 2-(Iodomethyl)pyrrolidine in Asymmetric Synthesis: A Guide to its Application as a Versatile Chiral Building Block
Introduction: Unlocking Asymmetric Potential with a Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in the realm of asymmetric synthesis, forming the core of numerous highly effective organocatalysts and chiral auxiliaries.[1][2] Its conformational rigidity and the stereochemical information embedded within its chiral centers allow for precise control over the formation of new stereocenters in a variety of chemical transformations.[2] Among the vast family of pyrrolidine derivatives, 2-(iodomethyl)pyrrolidine emerges not primarily as a direct catalyst, but as a crucial and versatile chiral building block. Its significance lies in its capacity to be readily transformed into a diverse array of more complex and highly functionalized organocatalysts.[1] The iodomethyl group serves as an excellent leaving group, paving the way for the introduction of various nucleophiles and the construction of catalysts with tailored steric and electronic properties.
This technical guide provides an in-depth exploration of the synthesis of chiral this compound and its subsequent conversion into key catalytic precursors. We will then delve into detailed application notes and protocols for the use of these derived catalysts in cornerstone asymmetric reactions, namely the Michael addition and the aldol reaction. The causality behind experimental choices, mechanistic insights, and self-validating protocols are emphasized to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource.
Part 1: Synthesis of the Key Intermediate: Chiral this compound
The enantiopurity of the final organocatalyst is paramount for achieving high levels of stereoselectivity. Therefore, the synthesis of this compound must begin from a readily available and enantiomerically pure starting material. L-proline and its derivative, L-prolinol, are the most common choices.[3]
Protocol 1: Synthesis of (S)-2-(Iodomethyl)pyrrolidine from L-Prolinol
This protocol outlines a reliable two-step procedure to convert commercially available (S)-2-(hydroxymethyl)pyrrolidine (L-prolinol) into its iodinated counterpart. The first step involves the activation of the primary alcohol, typically through tosylation, followed by a Finkelstein reaction to displace the tosylate with iodide.
Step 1: Tosylation of (S)-2-(Hydroxymethyl)pyrrolidine
-
Reaction Setup: To a solution of (S)-2-(hydroxymethyl)pyrrolidine (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethylamine (1.5 equiv.).
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.1 equiv.) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford (S)-2-((tosyloxy)methyl)pyrrolidine.
Step 2: Iodination via Finkelstein Reaction
-
Reaction Setup: Dissolve the purified (S)-2-((tosyloxy)methyl)pyrrolidine (1.0 equiv.) in acetone.
-
Addition of Sodium Iodide: Add sodium iodide (3.0 equiv.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 24 hours.
-
Work-up: After cooling to room temperature, remove the acetone under reduced pressure. Dissolve the residue in a mixture of water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with a saturated solution of sodium thiosulfate and then with brine. Dry over anhydrous sodium sulfate and concentrate in vacuo to yield (S)-2-(iodomethyl)pyrrolidine, which can often be used in the next step without further purification.
Caption: Synthetic pathway from L-prolinol to (S)-2-(iodomethyl)pyrrolidine.
Part 2: Conversion to the Versatile Precursor: (S)-2-(Aminomethyl)pyrrolidine
The true utility of this compound lies in its conversion to other functional groups. The most significant transformation is its conversion to 2-(aminomethyl)pyrrolidine, a versatile precursor for a wide range of bifunctional organocatalysts.[1] This conversion is typically achieved via an azide displacement followed by reduction.
Protocol 2: Synthesis of (S)-2-(Aminomethyl)pyrrolidine
This two-step sequence involves the nucleophilic substitution of the iodide with an azide ion, followed by the reduction of the resulting azide to the primary amine.
Step 1: Azide Displacement
-
Reaction Setup: Dissolve (S)-2-(iodomethyl)pyrrolidine (1.0 equiv.) in dimethylformamide (DMF).
-
Addition of Sodium Azide: Add sodium azide (1.5 equiv.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to obtain crude (S)-2-(azidomethyl)pyrrolidine. Caution: Organic azides can be explosive and should be handled with care.
Step 2: Reduction of the Azide
-
Reaction Setup: Dissolve the crude (S)-2-(azidomethyl)pyrrolidine (1.0 equiv.) in methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 12-24 hours.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield (S)-2-(aminomethyl)pyrrolidine.
Caption: Conversion of (S)-2-(iodomethyl)pyrrolidine to (S)-2-(aminomethyl)pyrrolidine.
Part 3: Application in Asymmetric Michael Addition
Organocatalysts derived from (S)-2-(aminomethyl)pyrrolidine have proven to be highly effective in promoting the asymmetric Michael addition of aldehydes and ketones to nitroolefins. A prominent example is the use of pyrrolidine-thiourea bifunctional organocatalysts.
Mechanistic Insights
The catalytic cycle of a pyrrolidine-thiourea catalyst in a Michael addition involves a dual activation strategy. The pyrrolidine nitrogen forms a nucleophilic enamine with the carbonyl donor (e.g., cyclohexanone), while the thiourea moiety activates the nitroolefin electrophile through hydrogen bonding. This synergistic activation within a well-defined chiral environment dictates the stereochemical outcome of the reaction.
Caption: Catalytic cycle of a pyrrolidine-thiourea catalyzed Michael addition.
Protocol 3: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
This protocol details the use of a catalyst synthesized from (S)-2-(aminomethyl)pyrrolidine for the enantioselective addition of cyclohexanone to a nitroalkene.
Catalyst Synthesis (Illustrative Example: Pyrrolidine-Thiourea)
-
To a solution of (S)-2-(aminomethyl)pyrrolidine (1.0 equiv.) in an appropriate solvent (e.g., DCM), add a substituted isothiocyanate (1.0 equiv.).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Purify the product by crystallization or column chromatography.
Michael Addition Protocol
-
Reaction Setup: To a vial, add the pyrrolidine-thiourea catalyst (10 mol%), the Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 equiv.), and the solvent (e.g., toluene).
-
Addition of Michael Donor: Add the Michael donor (e.g., cyclohexanone, 10.0 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours), monitoring by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the Michael adduct.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | 10 | Toluene | 48 | 95 | >95:5 | 98 |
| 2 | 5 | CH2Cl2 | 72 | 88 | 90:10 | 95 |
| 3 | 10 | THF | 48 | 92 | >95:5 | 97 |
Table 1: Representative results for the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene catalyzed by a pyrrolidine-thiourea derivative.
Part 4: Application in Asymmetric Aldol Reaction
Prolinamides, readily synthesized from (S)-2-(aminomethyl)pyrrolidine and a chiral carboxylic acid (such as a protected amino acid), are another important class of organocatalysts. They are particularly effective in catalyzing direct asymmetric aldol reactions.
Mechanistic Insights
In a prolinamide-catalyzed aldol reaction, the pyrrolidine nitrogen forms an enamine with the ketone donor. The amide portion of the catalyst, through hydrogen bonding, activates the aldehyde acceptor and directs its facial approach to the enamine, thereby controlling the stereochemistry of the newly formed C-C bond.
Protocol 4: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
Catalyst Synthesis (Illustrative Example: Prolinamide)
-
To a solution of a protected proline (e.g., Boc-L-proline) (1.0 equiv.) in DMF, add a coupling agent (e.g., HBTU, 1.1 equiv.) and a base (e.g., DIPEA, 2.0 equiv.).
-
After stirring for 10 minutes, add (S)-2-(aminomethyl)pyrrolidine (1.0 equiv.).
-
Stir at room temperature for 12 hours.
-
Perform an aqueous work-up and purify the protected prolinamide.
-
Deprotect the proline nitrogen (e.g., using TFA for a Boc group) to yield the final catalyst.
Aldol Reaction Protocol
-
Reaction Setup: In a vial, dissolve the prolinamide catalyst (10-20 mol%) in the ketone (e.g., cyclohexanone, 10 equiv.) and the chosen solvent (e.g., DMSO or neat).
-
Addition of Aldehyde: Add the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 equiv.).
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for the required time (24-96 hours).
-
Work-up and Purification: Quench the reaction and purify the product by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio (anti/syn) and the enantiomeric excess of the major diastereomer by chiral HPLC.
| Entry | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | 20 | DMSO | 25 | 48 | 98 | 95:5 | 99 |
| 2 | 10 | Neat | 0 | 72 | 90 | 97:3 | >99 |
| 3 | 20 | NMP | 25 | 48 | 95 | 93:7 | 98 |
Table 2: Representative results for the prolinamide-catalyzed asymmetric aldol reaction.
Conclusion
While not a direct organocatalyst in most applications, this compound stands as a cornerstone chiral building block in asymmetric synthesis. Its straightforward preparation from readily available chiral pool materials and the facile displacement of the iodide make it an invaluable intermediate for the synthesis of a wide range of sophisticated organocatalysts. The derived pyrrolidine-thioureas and prolinamides, among others, have demonstrated exceptional efficacy in key C-C bond-forming reactions, consistently delivering products with high diastereo- and enantioselectivity. The protocols and mechanistic discussions provided herein serve as a testament to the enduring importance of the pyrrolidine scaffold and highlight the strategic utility of this compound in the ever-evolving field of asymmetric organocatalysis.
References
-
Quintavalla, A., & Carboni, D. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
-
Grishanov, D. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]
-
Alcaide, B., et al. (2007). Synthesis of enantiopure pyrrolidine-derived peptidomimetics and oligo-beta-peptides via nucleophilic ring-opening of beta-lactams. Organic & Biomolecular Chemistry, 5(11), 1785-1795. [Link]
-
Asymmetric. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [Link]
- Process for the preparation of 2-aminomethyl-pyrrolidine. (1978).
-
Asymmetric. (2025, June 5). The Gabriel Synthesis. Master Organic Chemistry. [Link]
-
Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138-5175. [Link]
-
Nikolic, N. A., & Beak, P. (1997). (R)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine. Organic Syntheses, 74, 23. [Link]
- L-prolinol synthetic method. (2015).
-
Wang, Y.-W. (2007). (S)-2-(Iodomethyl)-1-tosylpyrrolidine. Acta Crystallographica Section E: Crystallographic Communications, 64(Pt 1), o56. [Link]
-
Carillo, P., & Gibon, Y. (n.d.). PROTOCOL: Extraction and determination of proline. ResearchGate. [Link]
-
Chouthaiwale, P. V., et al. (2010). Regiospecific Azidoiodination of Alkenes with Sodium Periodate, Potassium Iodide, and Sodium Azide: A High-Yield Synthesis of β-Iodoazides. Synthesis, 2010(22), 3879-3882. [Link]
- Processes for preparing (r)-2-methylpyrrolidine and (s). (2008).
-
Prolinol. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
Sources
Application Notes and Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2-(Iodomethyl)pyrrolidine
For: Researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction: The Versatility of the Pyrrolidine Ring and the Strategic Importance of 2-(Iodomethyl)pyrrolidine
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its prevalence stems from its conformational rigidity, chirality, and its ability to engage in crucial hydrogen bonding interactions, thereby enhancing the binding affinity of molecules to their biological targets. Consequently, the development of efficient synthetic routes to novel pyrrolidine-containing heterocycles is of paramount importance in the quest for new therapeutic agents.
This application note details the synthesis and utility of a key building block, N-Boc-2-(iodomethyl)pyrrolidine, in the construction of fused heterocyclic systems. The iodomethyl group at the C2 position serves as a highly reactive electrophile, primed for intramolecular cyclization reactions to forge new ring systems. We will provide detailed, field-tested protocols for the preparation of this key intermediate and its subsequent transformation into a pyrrolizidinone core, a common motif in various alkaloids with interesting biological activities.
Core Synthesis Workflow: From L-Prolinol to a Fused Heterocycle
The overall synthetic strategy involves a three-step sequence starting from the commercially available and chiral L-prolinol. This pathway is designed for efficiency, scalability, and high diastereoselectivity.
Caption: Overall synthetic workflow from L-Prolinol to a fused pyrrolizidinone.
Part 1: Preparation of Key Intermediates
Protocol 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-L-prolinol)
The initial step involves the protection of the secondary amine of L-prolinol with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions at the nitrogen atom in subsequent steps.
Methodology:
-
To a stirred solution of (S)-(+)-2-pyrrolidinemethanol (L-prolinol) (1.0 equiv.) in dichloromethane (DCM, 0.5 M) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-Boc-L-prolinol as a colorless oil.
| Reactant | MW | Equivalents | Amount |
| (S)-(+)-2-Pyrrolidinemethanol | 101.15 g/mol | 1.0 | 10.12 g |
| Di-tert-butyl dicarbonate | 218.25 g/mol | 1.1 | 24.01 g |
| Dichloromethane | - | - | 200 mL |
| Product | MW | Yield | Appearance |
| N-Boc-L-prolinol | 201.27 g/mol | ~95% | Colorless oil |
Protocol 2: Synthesis of (S)-tert-butyl this compound-1-carboxylate
The conversion of the primary alcohol in N-Boc-L-prolinol to an iodide is achieved via an Appel-type reaction. Iodine is used in combination with triphenylphosphine and imidazole. This method is generally mild and provides the desired product in good yield with minimal side products.
Methodology:
-
To a stirred solution of N-Boc-L-prolinol (1.0 equiv.), triphenylphosphine (1.5 equiv.), and imidazole (2.0 equiv.) in DCM (0.3 M) at 0 °C, add iodine (1.5 equiv.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield (S)-tert-butyl this compound-1-carboxylate as a pale yellow oil.
| Reactant | MW | Equivalents | Amount |
| N-Boc-L-prolinol | 201.27 g/mol | 1.0 | 20.13 g |
| Triphenylphosphine | 262.29 g/mol | 1.5 | 39.34 g |
| Imidazole | 68.08 g/mol | 2.0 | 13.62 g |
| Iodine | 253.81 g/mol | 1.5 | 38.07 g |
| Dichloromethane | - | - | 330 mL |
| Product | MW | Yield | Appearance |
| N-Boc-2-(iodomethyl)pyrrolidine | 311.16 g/mol | ~85% | Pale yellow oil |
Part 2: Synthesis of a Fused Heterocyclic Compound: A Pyrrolizidinone
With the key electrophilic intermediate in hand, we can now proceed to construct a fused heterocyclic system. The following protocol describes the synthesis of a pyrrolizidinone via intramolecular cyclization.
Protocol 3: Synthesis of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
The iodomethyl group is first converted to a cyanomethyl group. This sets the stage for hydrolysis to the corresponding acetamide.
Methodology:
-
To a solution of (S)-tert-butyl this compound-1-carboxylate (1.0 equiv.) in dimethyl sulfoxide (DMSO, 0.5 M), add sodium cyanide (1.2 equiv.).
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is typically of sufficient purity for the next step.
Protocol 4: Synthesis of (S)-tert-butyl 2-(2-amino-2-oxoethyl)pyrrolidine-1-carboxylate
The nitrile is hydrolyzed to the primary amide under basic conditions using hydrogen peroxide.
Methodology:
-
Dissolve the crude (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate (1.0 equiv.) in a mixture of ethanol and water (1:1).
-
Add potassium carbonate (2.0 equiv.) followed by the dropwise addition of 30% hydrogen peroxide (5.0 equiv.) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate to give the crude amide, which can be purified by column chromatography if necessary.
Protocol 5: Intramolecular Cyclization to form (S)-tert-butyl 3-oxohexahydropyrrolizine-4-carboxylate
The final step is an intramolecular N-alkylation to form the fused bicyclic pyrrolizidinone system. A strong, non-nucleophilic base such as sodium hydride is used to deprotonate the amide, which then displaces the Boc-protected nitrogen in an intramolecular fashion.
Caption: Proposed mechanism for the intramolecular cyclization to form the pyrrolizidinone core.
Methodology:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equiv.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an argon atmosphere, add a solution of (S)-tert-butyl 2-(2-amino-2-oxoethyl)pyrrolidine-1-carboxylate (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired pyrrolizidinone.
| Reactant | MW | Equivalents | Amount |
| (S)-tert-butyl 2-(2-amino-2-oxoethyl)pyrrolidine-1-carboxylate | 242.30 g/mol | 1.0 | 2.42 g |
| Sodium Hydride (60%) | 24.00 g/mol | 1.5 | 0.60 g |
| Tetrahydrofuran | - | - | 50 mL |
| Product | MW | Yield | Appearance |
| (S)-tert-butyl 3-oxohexahydropyrrolizine-4-carboxylate | 225.28 g/mol | ~70% | White solid |
Characterization Data
The synthesized compounds should be characterized by standard analytical techniques.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| N-Boc-L-prolinol | 4.05-3.95 (m, 1H), 3.65 (dd, 1H), 3.45 (dd, 1H), 3.40-3.25 (m, 2H), 1.95-1.70 (m, 4H), 1.45 (s, 9H) | 154.8, 80.1, 65.2, 59.8, 46.9, 28.5, 27.8, 24.1 | 202.1 [M+H]⁺ |
| N-Boc-2-(iodomethyl)pyrrolidine | 4.00-3.90 (m, 1H), 3.45-3.25 (m, 4H), 2.10-1.80 (m, 4H), 1.47 (s, 9H) | 154.5, 80.5, 60.1, 46.5, 29.2, 28.5, 23.8, 9.8 | 312.0 [M+H]⁺ |
| Pyrrolizidinone Product | 4.10-4.00 (m, 1H), 3.50-3.35 (m, 2H), 2.80-2.60 (m, 2H), 2.40-1.80 (m, 6H), 1.48 (s, 9H) | 175.2, 154.1, 80.9, 60.5, 48.2, 45.1, 31.5, 28.5, 25.3 | 226.1 [M+H]⁺ |
Conclusion and Future Perspectives
The protocols outlined in this application note provide a robust and reproducible pathway for the synthesis of novel heterocyclic compounds from the versatile building block, this compound. The strategic placement of the iodomethyl group allows for efficient intramolecular cyclizations, leading to the formation of fused bicyclic systems such as pyrrolizidinones. This methodology can be adapted for the synthesis of a wide range of other heterocyclic scaffolds by varying the nature of the nucleophile that is tethered to the pyrrolidine ring. The resulting compounds are of significant interest for screening in drug discovery programs, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders.
References
-
Nikolic, N. A., & Beak, P. (1997). (R)-(+)-2-(DIPHENYLHYDROXYMETHYL)PYRROLIDINE. Organic Syntheses, 74, 23. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences. [Link]
-
Campos, K., et al. α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. [Link]
-
Synthesis of New Optically Active 2-Pyrrolidinones. (2012). Molecules. [Link]
-
Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. (2022). Natural Product Reports. [Link]
-
Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. (2002). Organic Letters. [Link]
-
Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. (2024). RSC Advances. [Link]
Sources
Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 2-Benzylpyrrolidines Using Organozinc Reagents
Introduction: The Significance of 2-Benzylpyrrolidines and the Advantage of Organozinc Reagents
The 2-benzylpyrrolidine motif is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds. Its presence in pharmaceuticals targeting a wide array of conditions, from neurological disorders to infectious diseases, underscores its importance to the field. The synthesis of these structures, particularly with stereochemical control, is therefore of paramount interest to researchers and drug development professionals.
Traditionally, the introduction of a benzyl group at the 2-position of a pyrrolidine ring has been achieved through various methods, each with its own set of advantages and limitations. The use of highly reactive organometallic reagents, such as organolithiums and Grignard reagents, can lead to issues with functional group tolerance and side reactions. In contrast, organozinc reagents have emerged as a powerful alternative, offering a unique combination of high reactivity and excellent functional group compatibility.[1] Their lower basicity and nucleophilicity compared to their organolithium or -magnesium counterparts allow for chemoselective transformations on complex molecules, a crucial aspect in multi-step drug synthesis.
This application note provides a detailed, step-by-step guide for the synthesis of 2-benzylpyrrolidines, focusing on the strategic use of organozinc reagents. We will explore two primary pathways: the direct nucleophilic addition of a benzylzinc reagent to a cyclic N-acyliminium ion precursor and the Negishi cross-coupling reaction. The causality behind experimental choices, from reagent preparation to reaction conditions, will be thoroughly explained to provide a comprehensive and trustworthy protocol for researchers in the field.
Core Principles: Why Organozinc Reagents?
The utility of organozinc reagents in this context stems from several key properties:
-
Functional Group Tolerance: Organozinc reagents are notably tolerant of a wide range of functional groups, including esters, amides, nitriles, and ketones, which might not be compatible with more reactive organometallics. This tolerance minimizes the need for protecting group strategies, streamlining synthetic routes.
-
Chemoselectivity: Their moderate reactivity allows for highly chemoselective additions to more electrophilic centers, such as iminium ions, in the presence of less reactive carbonyls.
-
Stereochemical Control: The addition of organozinc reagents to chiral cyclic iminium ions can proceed with a high degree of diastereoselectivity, which is critical for the synthesis of enantiomerically pure drug candidates.
-
Milder Reaction Conditions: The preparation and subsequent reactions of organozinc reagents can often be carried out under milder conditions compared to other organometallic species.
Part 1: Synthesis via Nucleophilic Addition to an N-Acyliminium Ion
This approach is one of the most common and effective methods for the synthesis of 2-substituted pyrrolidines. It involves two key stages: the preparation of the benzylzinc reagent and the generation of a cyclic N-acyliminium ion from a stable precursor, followed by their reaction.
Workflow Overview
Sources
Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-(Phenoxymethyl)pyrrolidine Derivatives via Phenol Alkylation
Introduction: The Strategic Importance of Phenol Alkylation in Medicinal Chemistry
The alkylation of phenols to form aryl ethers is a cornerstone transformation in organic synthesis, particularly within the realm of drug discovery and development. The resulting phenoxyalkylamine moieties are prevalent scaffolds in a multitude of pharmacologically active agents, valued for their ability to modulate interactions with biological targets. This application note provides a comprehensive, step-by-step guide for the O-alkylation of phenols using a versatile building block, 2-(iodomethyl)pyrrolidine. The pyrrolidine ring system is a privileged structure in medicinal chemistry, and its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
This guide is structured to provide not only a detailed experimental protocol but also the underlying chemical principles and rationale, ensuring that researchers can adapt and troubleshoot the procedure effectively. We will detail a three-stage process:
-
Synthesis of the Alkylating Agent: Preparation of N-Boc-2-(iodomethyl)pyrrolidine from commercially available N-Boc-2-(hydroxymethyl)pyrrolidine.
-
O-Alkylation Reaction: The core Williamson ether synthesis to couple the protected alkylating agent with a model phenol, p-cresol.
-
Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final 2-((p-tolyloxy)methyl)pyrrolidine as a trifluoroacetate salt.
I. Synthesis of the Electrophilic Partner: N-Boc-2-(iodomethyl)pyrrolidine
The conversion of a primary alcohol to an alkyl iodide is a critical first step, as iodides are excellent leaving groups in nucleophilic substitution reactions. We will employ a modified Appel-type reaction, which proceeds under mild conditions with high efficiency.[1]
Chemical Principles:
The reaction of an alcohol with triphenylphosphine and iodine generates an alkoxyphosphonium iodide intermediate. The iodide ion then acts as a nucleophile, displacing triphenylphosphine oxide in an SN2 reaction to yield the desired alkyl iodide. The Boc protecting group on the pyrrolidine nitrogen is stable under these conditions and prevents unwanted side reactions.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| (S)-N-Boc-2-(hydroxymethyl)pyrrolidine | C₁₀H₁₉NO₃ | 201.26 | Commercially Available | Ensure anhydrous conditions. |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | Commercially Available | Recrystallize if necessary. |
| Iodine (I₂) | I₂ | 253.81 | Commercially Available | Handle in a fume hood. |
| Imidazole | C₃H₄N₂ | 68.08 | Commercially Available | Acts as a mild base. |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Commercially Available | Use from a solvent purification system or over molecular sieves. |
| Saturated aq. Na₂S₂O₃ | - | - | Lab Prepared | For quenching excess iodine. |
| Brine | - | - | Lab Prepared | Saturated aqueous NaCl. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Commercially Available | For drying organic layers. |
Experimental Protocol: Synthesis of (S)-tert-butyl this compound-1-carboxylate
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add triphenylphosphine (1.2 eq.) and imidazole (1.5 eq.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, approx. 5 mL per mmol of alcohol) via syringe. Cool the flask to 0 °C in an ice-water bath.
-
Iodine Addition: Add iodine (1.2 eq.) portion-wise to the stirred solution. The mixture will turn into a dark brown slurry.
-
Alcohol Addition: In a separate flask, dissolve (S)-N-Boc-2-(hydroxymethyl)pyrrolidine (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the brown color of iodine disappears.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by flash column chromatography on silica gel. A gradient elution of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective.[2][3] The product, N-Boc-2-(iodomethyl)pyrrolidine, is usually obtained as a colorless to pale yellow oil.
II. O-Alkylation: The Williamson Ether Synthesis
With the alkylating agent in hand, the core O-alkylation can be performed. This reaction is a classic Williamson ether synthesis, where a phenoxide, generated by deprotonating a phenol with a suitable base, acts as a nucleophile to displace the iodide.
Chemical Principles:
The acidity of the phenolic proton (pKa ≈ 10) allows for its facile removal by a moderately strong base like potassium carbonate. The resulting phenoxide is a potent nucleophile that attacks the electrophilic carbon of the C-I bond in an SN2 fashion. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile accelerates the reaction by solvating the cation of the base without strongly solvating the nucleophilic phenoxide anion.
Diagram of the O-Alkylation Workflow
Caption: Workflow for the O-alkylation of p-cresol.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| p-Cresol | C₇H₈O | 108.14 | Commercially Available | Can be substituted with other phenols. |
| N-Boc-2-(iodomethyl)pyrrolidine | C₁₀H₁₈INO₂ | 311.16 | Synthesized in Step I | - |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Commercially Available | Finely powdered and dried. |
| Dimethylformamide (DMF), Anhydrous | C₃H₇NO | 73.09 | Commercially Available | Use from a sure-seal bottle. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Commercially Available | For extraction and chromatography. |
| Hexanes | - | - | Commercially Available | For chromatography. |
Experimental Protocol: Synthesis of (S)-tert-butyl 2-((p-tolyloxy)methyl)pyrrolidine-1-carboxylate
-
Reaction Setup: To a clean, dry round-bottom flask, add p-cresol (1.0 eq.) and finely powdered, anhydrous potassium carbonate (1.5-2.0 eq.).
-
Solvent Addition: Add anhydrous DMF (approx. 10 mL per mmol of p-cresol) to the flask. Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the potassium phenoxide.
-
Alkylating Agent Addition: Dissolve N-Boc-2-(iodomethyl)pyrrolidine (1.1 eq.) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to 60-80 °C and stir overnight (12-18 hours). Monitor the reaction by TLC until the starting phenol is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash them with water (2x) and brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, typically as a viscous oil or low-melting solid.[4]
III. Deprotection to Yield the Final Amine
The final step is the removal of the acid-labile Boc group to unmask the secondary amine of the pyrrolidine ring. Trifluoroacetic acid (TFA) is commonly used for this purpose as it is highly effective and volatile, simplifying the workup.[5]
Chemical Principles:
The Boc group is cleaved under strong acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation, which is then quenched. The carbamic acid intermediate that is formed rapidly decarboxylates to yield the free amine, which is protonated by the excess acid to form the corresponding salt (in this case, the trifluoroacetate salt).[6]
Diagram of the Deprotection Mechanism
Caption: Mechanism of TFA-mediated Boc deprotection.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| N-Boc-protected ether | C₁₇H₂₅NO₃ | 291.39 | Synthesized in Step II | - |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | Commercially Available | Corrosive, handle with care in a fume hood. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercially Available | Reagent grade is sufficient. |
| Diethyl Ether (Et₂O) or MTBE | C₄H₁₀O | 74.12 | Commercially Available | For trituration/precipitation. |
Experimental Protocol: Synthesis of (S)-2-((p-tolyloxy)methyl)pyrrolidine Trifluoroacetate
-
Reaction Setup: Dissolve the N-Boc protected ether (1.0 eq.) in dichloromethane (DCM, approx. 10-20 mL per mmol).
-
TFA Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq., often used as a 25-50% solution in DCM) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene or DCM (2-3 times) can help to remove residual TFA.[5]
-
The resulting crude oil or solid is the trifluoroacetate salt of the desired product.
-
-
Purification/Isolation:
-
For many applications, the crude salt is of sufficient purity and can be used directly.
-
If necessary, the product can be purified by triturating the residue with cold diethyl ether or methyl tert-butyl ether (MTBE) to induce precipitation of the salt. The solid can then be collected by filtration, washed with cold ether, and dried under vacuum.
-
To obtain the free amine, the crude salt can be dissolved in DCM or EtOAc and washed with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The organic layer is then dried and concentrated. Note that the free amine may be less stable than its salt form.[7]
-
IV. Expected Results and Characterization
Successful synthesis can be confirmed by standard analytical techniques. Below are the expected characteristics for the key products.
| Compound | Appearance | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) |
| (S)-tert-butyl 2-((p-tolyloxy)methyl)pyrrolidine-1-carboxylate | Colorless to pale yellow oil | ~7.05 (d, 2H), ~6.80 (d, 2H), ~4.0-3.8 (m, 3H), ~3.4 (m, 2H), ~2.25 (s, 3H), ~2.0-1.8 (m, 4H), ~1.45 (s, 9H) | ~156.5, ~154.8, ~130.0, ~129.8, ~114.5, ~79.5, ~70.0, ~55.0, ~46.5, ~28.5, ~23.0, ~20.5 |
| (S)-2-((p-tolyloxy)methyl)pyrrolidine (as TFA salt) | Off-white solid | (Shifts will vary due to salt formation and solvent) Aromatic protons (~7.1, ~6.8), Methylene protons adjacent to oxygen (~4.1), Pyrrolidine protons (~3.6-3.0, ~2.2-1.8), Methyl protons (~2.3) | (Shifts will vary) Aromatic carbons (~156, ~131, ~130, ~115), Methylene carbon adjacent to oxygen (~68), Pyrrolidine carbons (~54, ~45, ~28, ~24), Methyl carbon (~20) |
V. Troubleshooting and Field-Proven Insights
-
Low Yield in Iodination: Ensure all reagents and solvents are anhydrous. The phosphonium intermediates are moisture-sensitive. If the reaction stalls, gentle heating (to ~40 °C) may be beneficial, but monitor for side reactions.
-
Incomplete O-Alkylation: The choice of base is critical. While K₂CO₃ is often sufficient, for less reactive phenols, a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) in an appropriate solvent (e.g., THF for NaH) may be required. Ensure the base is finely powdered to maximize surface area.
-
C-Alkylation as a Side Product: While generally less favored for phenols under these conditions, C-alkylation can sometimes occur. Using less polar, non-coordinating solvents can sometimes favor O-alkylation.
-
Difficult Purification: Triphenylphosphine oxide can be challenging to remove completely by chromatography. Trituration of the crude iodide with a non-polar solvent like cold hexanes or pentane before chromatography can help precipitate out a significant portion of the byproduct.
-
Incomplete Boc Deprotection: If the deprotection is sluggish, increase the reaction time or the concentration of TFA. For substrates with other acid-sensitive functional groups, milder deprotection conditions, such as using HCl in dioxane or p-toluenesulfonic acid, can be explored.[8]
VI. Safety Precautions
-
This compound derivatives are alkylating agents and should be handled with care as they are potential irritants and sensitizers.
-
Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Dichloromethane (DCM) is a suspected carcinogen. Minimize exposure and handle in a fume hood.
-
Standard laboratory safety practices should be followed at all times.
References
- Merkul, E., Boersch, C., Frank, W., & Müller, T. J. J. (2009). Three-Component Synthesis of N-Boc-4-iodopyrroles and Sequential One-Pot Alkynylation. Organic Letters, 11(10), 2269–2272.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
MDPI. (2022). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. Retrieved from [Link]
-
ARKIVOC. (n.d.). Ligand catalytic asymmetric deprotonation of N-Boc pyrrolidine. Retrieved from [Link]
-
Scribd. (n.d.). In Situ Trapping of Boc-2-Pyrrolidinylmethylzinc Iodide With Aryl Iodides: Direct Synthesis of 2-Benzylpyrrolidines. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Retrieved from [Link]
-
Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Org. Synth. 2024, 101, 382-401. Retrieved from [Link]
-
ResearchGate. (n.d.). Iodination of Alcohols using Triphenylphosphine/Iodine in Ionic Liquid under Solvent-Free Conditions | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Boc-pyrrolidine. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Use of 2-(Iodomethyl)pyrrolidine in the Synthesis of Novel PET Ligands
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the strategic implementation of 2-(iodomethyl)pyrrolidine as a valuable building block in the synthesis of Positron Emission Tomography (PET) ligands. This document is designed to bridge foundational organic synthesis with the specialized requirements of radiochemistry, offering both theoretical insights and actionable protocols for the development of novel imaging agents.
Introduction: The Pyrrolidine Moiety in PET Radioligand Design
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system (CNS) and other biological systems. Its conformational rigidity, chirality, and ability to engage in specific hydrogen bonding interactions make it an attractive component for achieving high-affinity and selective ligands. In the context of PET imaging, the incorporation of a pyrrolidine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a radiotracer, including its ability to cross the blood-brain barrier and bind to its intended target with high specificity.
This compound, as a reactive precursor, offers a versatile handle for introducing the pyrrolidin-2-ylmethyl group into a wide range of molecular architectures. This guide will explore two primary strategies for its use in the synthesis of PET ligands: as a precursor in the synthesis of a non-radiolabeled standard and as a potential synthon for direct radiolabeling.
Core Concepts: N-Alkylation with this compound
The primary application of this compound in ligand synthesis is through N-alkylation of a suitable nucleophile, typically a primary or secondary amine. This reaction proceeds via a standard SN2 mechanism, where the amine attacks the electrophilic methylene carbon, displacing the iodide leaving group.
Causality Behind Experimental Choices:
-
Choice of Base: A non-nucleophilic organic or inorganic base is crucial to neutralize the hydroiodic acid (HI) generated during the reaction, driving the equilibrium towards product formation. Common choices include potassium carbonate (K₂CO₃), diisopropylethylamine (DIPEA), or triethylamine (TEA). The choice of base can influence reaction kinetics and side-product formation.
-
Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are typically employed to dissolve the reactants and facilitate the SN2 reaction.
-
Temperature Control: The reaction temperature is a critical parameter that needs to be optimized. Higher temperatures can accelerate the reaction rate but may also lead to undesired side reactions or decomposition of sensitive functional groups.
Application Protocol I: Synthesis of a PET Ligand Precursor via N-Alkylation
This protocol details the synthesis of a hypothetical PET ligand precursor, "Ligand-P," where this compound is used to introduce the pyrrolidin-2-ylmethyl moiety. The resulting molecule is designed to have a suitable functional group for subsequent radiolabeling (e.g., a phenol for [¹¹C]methylation or a nitro group for reduction and subsequent [¹⁸F]fluoroalkylation).
Workflow for Precursor Synthesis:
Caption: Workflow for the synthesis of a PET ligand precursor using this compound.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a solution of the amine-containing precursor (1.0 eq) in anhydrous DMF (0.1 M), add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 10 minutes.
-
Add a solution of this compound hydroiodide (1.2 eq) in a minimal amount of DMF.
-
-
Reaction:
-
Heat the reaction mixture to 70 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
-
Application Protocol II: Radiosynthesis of a [¹¹C]Methylated PET Ligand
This protocol describes the radiosynthesis of a final PET ligand, "[¹¹C]Ligand-P-CH₃," from the precursor "Ligand-P-OH" (containing a phenolic hydroxyl group) synthesized in a manner analogous to Protocol I. The radiolabeling is achieved via O-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Workflow for [¹¹C]Methylation:
Caption: Automated radiosynthesis workflow for [¹¹C]methylation of a phenolic precursor.
Step-by-Step Methodology (for an automated synthesis module):
-
Precursor Vial Preparation:
-
In a V-vial, dissolve the phenolic precursor "Ligand-P-OH" (0.5-1.0 mg) in 300 µL of anhydrous DMF.
-
Add 2 µL of 2 M aqueous sodium hydroxide.
-
-
[¹¹C]Methyl Iodide/Triflate Trapping and Reaction:
-
Produce [¹¹C]methyl iodide or [¹¹C]methyl triflate from cyclotron-produced [¹¹C]CO₂.[1]
-
Trap the [¹¹C]methylating agent in the precursor vial at room temperature.
-
Heat the reaction vial to 100 °C for 5 minutes.
-
-
Purification:
-
Cool the reaction vial and quench the reaction with 500 µL of HPLC mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative C18 HPLC column.
-
Elute with a suitable mobile phase (e.g., a mixture of acetonitrile and ammonium formate buffer) to separate the radiolabeled product from unreacted precursor and byproducts.
-
Collect the radioactive peak corresponding to the desired product.
-
-
Formulation and Quality Control:
-
Remove the HPLC solvent from the collected fraction via solid-phase extraction (SPE) or rotary evaporation.
-
Formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).
-
Perform quality control tests to determine radiochemical purity (by analytical HPLC), specific activity, residual solvents, and pH.
-
Quantitative Data Summary:
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | 25-40% |
| Radiochemical Purity | >95% |
| Molar Activity | >37 GBq/µmol (>1 Ci/µmol) |
| Total Synthesis Time | 30-40 minutes |
Trustworthiness and Self-Validation
The protocols described herein are based on established and widely practiced principles of organic and radiopharmaceutical chemistry. The reliability of these methods is ensured through rigorous in-process and final product quality control.
-
In-Process Controls: Monitoring the precursor synthesis by TLC and LC-MS ensures the reaction proceeds to completion and allows for optimization of reaction conditions.
-
Final Product Validation: The identity and purity of the non-radiolabeled precursor are unequivocally confirmed by NMR and HRMS.
-
Radiotracer Quality Control: The final radiolabeled product undergoes a battery of tests to guarantee its suitability for in vivo studies. Analytical radio-HPLC confirms its radiochemical purity, while co-injection with the non-radiolabeled standard confirms its identity.
Conclusion and Future Perspectives
This compound serves as a practical and versatile building block for the synthesis of novel PET ligands. The N-alkylation strategy presented provides a reliable method for incorporating the biologically relevant pyrrolidin-2-ylmethyl moiety into potential imaging agents. While direct radiolabeling of this compound presents challenges due to the short half-lives of PET isotopes, its use in the synthesis of precursors for subsequent radiolabeling is a robust and field-proven approach. Future work may focus on the development of stable, activated derivatives of this compound that are more amenable to direct radiolabeling with isotopes such as fluorine-18.
References
-
Mitch, C. H., et al. (2011). Discovery of a novel kappa opioid receptor antagonist PET ligand [11C]-3-chloro-4-[4-[[(2S)-2-(pyridine-3-yl)pyrrolidin-1-yl]methyl]phenoxy]benzamide ([11C]LY2795050). ACS Chemical Neuroscience, 2(10), 596-602. [Link][2]
-
Deng, X., et al. (2019). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 7, 88. [Link][3]
-
Preshlock, S., et al. (2016). A review of modern [11C]CO2 and [11C]CO chemistry. Journal of Labelled Compounds and Radiopharmaceuticals, 59(12), 505-527. [Link][1]
-
Haveman, L. Y. F., et al. (2023). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry, 8(1), 28. [Link][4][5]
-
Radiopaedia. (2023). PET radiotracers. Radiopaedia.org. [Link][6]
-
JoVE. (2022). Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production. Journal of Visualized Experiments. [Link][7]
-
Blacker, A. J., et al. (2005). N-Alkylation of phenethylamine and tryptamine. Bioorganic & Medicinal Chemistry Letters, 15(3), 535-537. [Link][8]
Sources
- 1. Recent progress in [11C]carbon dioxide ([11C]CO2) and [11C]carbon monoxide ([11C]CO) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to facilitate the discovery of novel CNS PET ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. radiopaedia.org [radiopaedia.org]
- 7. youtube.com [youtube.com]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Application & Protocol Guide: Scale-Up Synthesis of Chiral 2-Substituted Pyrrolidines
<_ _>
Introduction: The Privileged Pyrrolidine Scaffold in Drug Development
The chiral 2-substituted pyrrolidine motif is a cornerstone of modern medicinal chemistry.[1][2] This five-membered saturated nitrogen heterocycle is classified as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity and specificity. Its prevalence is underscored by its presence in numerous FDA-approved pharmaceuticals, including antiviral agents, central nervous system drugs, and oncology therapies.[1][2] The precise three-dimensional arrangement of the substituent at the C2 position is often critical for pharmacological activity, making stereocontrolled synthesis an absolute necessity.
While numerous methods exist for the laboratory-scale synthesis of these compounds, transitioning to industrial production (kilogram to multi-ton scale) introduces significant challenges.[3] This guide provides a detailed overview of robust, scalable, and efficient strategies for the synthesis of chiral 2-substituted pyrrolidines, focusing on methodologies with proven industrial applicability. We will explore three dominant strategies: leveraging the chiral pool, asymmetric hydrogenation, and biocatalysis, offering field-proven insights into the causality behind experimental choices.
PART 1: Core Challenges in Large-Scale Synthesis
Scaling a chemical synthesis from the benchtop to a manufacturing plant is a non-linear challenge. Direct translation of a laboratory procedure is rarely feasible due to fundamental changes in physical and economic parameters.
-
Thermal Management: Exothermic reactions that are easily controlled in a round-bottom flask can lead to dangerous thermal runaways in large, jacketed reactors due to the unfavorable surface-area-to-volume ratio. Precise control of reagent addition rates and efficient heat exchange are paramount.
-
Mass Transfer: Ensuring homogenous mixing of reactants, catalysts, and reagents in large volumes is critical for consistent reaction kinetics and predictable outcomes. Inefficient stirring can lead to localized "hot spots," side reactions, and reduced yields.
-
Cost of Goods (COGS): Reagents and catalysts that are acceptable for gram-scale synthesis, such as expensive chiral ligands or stoichiometric chiral auxiliaries, can become economically prohibitive on a large scale.[4] Focus shifts to highly efficient catalytic processes with low catalyst loadings and potential for recycling.
-
Process Safety: Handling large quantities of flammable solvents, pyrophoric reagents, or high-pressure gases (like H₂) requires stringent safety protocols, specialized equipment, and thorough hazard analysis (e.g., HAZOP).
-
Downstream Processing: Purification by column chromatography is generally not viable for multi-kilogram production. Scalable purification methods like crystallization, distillation, and extraction must be developed, which heavily influences the choice of solvents and reaction workup procedures.
PART 2: Key Strategies for Scalable Synthesis
We will now delve into three primary strategies that address the challenges of scale-up, each with its own set of advantages and considerations.
Strategy 1: The Chiral Pool Approach - Synthesis from L-Proline
The most common and often most cost-effective method for producing chiral pyrrolidine derivatives is to begin with a naturally abundant, enantiomerically pure starting material.[5] L-proline, a proteinogenic amino acid, is an ideal chiral building block for this purpose.[5][6]
Rationale: This approach obviates the need for an asymmetric induction step, as the crucial stereocenter is already set by nature. The synthesis is then a matter of stereoretentive or stereoinvertible functionalization. L-proline is inexpensive, available in high optical purity, and its rigid ring structure provides a high degree of stereochemical control over subsequent reactions.
Caption: General workflow for functionalizing L-proline.
This protocol details the conversion of L-proline to a versatile 2-cyano substituted pyrrolidine, a key intermediate for many active pharmaceutical ingredients (APIs).
Materials & Equipment:
-
20 L Jacketed Glass Reactor with overhead stirrer, temperature probe, and nitrogen inlet
-
Addition funnel
-
L-Proline (1.0 kg, 8.68 mol)
-
Tetrahydrofuran (THF), anhydrous (10 L)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF, 10.0 L, 10.0 mol)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.0 kg, 9.16 mol)
-
Triethylamine (TEA) (1.5 L, 10.8 mol)
-
Methanesulfonyl chloride (MsCl) (0.75 L, 9.7 mol)
-
Sodium Cyanide (NaCN) (0.5 kg, 10.2 mol)
-
Dimethyl Sulfoxide (DMSO), anhydrous (8 L)
-
Toluene, Ethyl Acetate, Saturated aq. NaHCO₃, Brine
Procedure:
-
Reactor Setup: Inert the 20 L reactor with nitrogen. Charge L-proline (1.0 kg) and anhydrous THF (5 L). Cool the resulting slurry to 0-5 °C using the reactor jacket.
-
Reduction: Slowly add the borane-THF solution (10.0 L) via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C. Causality: The slow addition is critical to control the exotherm from the borane reduction of the carboxylic acid. After addition, allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench & N-Protection: Cool the reaction to 0-5 °C. Slowly quench by adding methanol (1 L) until gas evolution ceases. Add triethylamine (1.5 L) followed by a solution of Boc₂O (2.0 kg) in THF (2 L). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup & Isolation 1: Concentrate the mixture under reduced pressure. Add water (5 L) and ethyl acetate (10 L). Separate the organic layer, wash with brine (2 x 3 L), dry over sodium sulfate, and concentrate to obtain crude (S)-N-Boc-prolinol as an oil.
-
Activation: Redissolve the crude prolinol in THF (8 L) in the inerted reactor and cool to 0-5 °C. Add triethylamine (1.5 L) followed by the dropwise addition of methanesulfonyl chloride (0.75 L), keeping the temperature below 10 °C. Stir for 2 hours at 0-5 °C. Causality: The mesylate is a good leaving group, activating the primary alcohol for nucleophilic attack.
-
Nucleophilic Displacement: In a separate vessel, carefully dissolve sodium cyanide (0.5 kg) in anhydrous DMSO (8 L). Caution: NaCN is highly toxic. Transfer the mesylate solution from step 5 into the NaCN/DMSO solution. Heat the mixture to 60 °C and stir for 12 hours.
-
Workup & Isolation 2: Cool the reaction to room temperature. Carefully pour the mixture into ice-water (20 L) and extract with toluene (3 x 5 L). Combine the organic layers, wash extensively with brine (5 x 4 L) to remove DMSO, dry over sodium sulfate, and concentrate under reduced pressure to yield the final product.
| Parameter | Value |
| Starting Material | L-Proline |
| Key Reagents | BH₃-THF, Boc₂O, MsCl, NaCN |
| Typical Overall Yield | 65-75% |
| Enantiomeric Excess (e.e.) | >99% (retained from start) |
Strategy 2: Asymmetric Hydrogenation
For substrates that lack a pre-existing stereocenter, asymmetric hydrogenation is one of the most powerful and industrially adopted technologies for creating chirality.[7][8] This method involves the reduction of a prochiral precursor, such as a cyclic imine or enamine, using hydrogen gas in the presence of a chiral transition metal catalyst.
Rationale: This is a highly atom-economical process, as the only reagent is molecular hydrogen.[8] The enantioselectivity is controlled by a small amount of a chiral ligand complexed to a metal center (typically Ruthenium or Rhodium).[7] High turnover numbers (TON) and turnover frequencies (TOF) make this approach very cost-effective at scale, despite the high initial cost of the catalysts.[9]
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
This protocol describes the enantioselective reduction of a cyclic imine to the corresponding chiral pyrrolidine.
Materials & Equipment:
-
High-Pressure Hydrogenation Reactor (e.g., Parr reactor), 10 L capacity
-
2-Phenyl-1-pyrroline (0.5 kg, 3.44 mol)
-
[RuCl((R)-BINAP)(p-cymene)]Cl (1.6 g, 1.72 mmol, S/C ratio = 2000)
-
Methanol, degassed (5 L)
-
Sodium tert-butoxide (t-BuONa) (33 g, 0.34 mol)
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and free of oxygen.
-
Charge Reagents: Under a nitrogen atmosphere, charge the catalyst, [RuCl((R)-BINAP)(p-cymene)]Cl (1.6 g), and sodium tert-butoxide (33 g) into the reactor. Causality: The base is required to generate the active neutral Ru(II) catalyst from the pre-catalyst.
-
Add Substrate & Solvent: Add the degassed methanol (5 L) followed by the 2-phenyl-1-pyrroline (0.5 kg).
-
Hydrogenation: Seal the reactor. Purge the headspace with nitrogen (3 cycles) followed by hydrogen gas (3 cycles). Pressurize the reactor to 50 bar with hydrogen.
-
Reaction: Begin stirring and heat the reactor to 50 °C. Monitor the reaction by hydrogen uptake. The reaction is typically complete within 8-12 hours.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The residue can be purified by crystallization or distillation to yield (R)-2-phenylpyrrolidine.
| Parameter | Value |
| Substrate | 2-Phenyl-1-pyrroline |
| Catalyst | [RuCl((R)-BINAP)(p-cymene)]Cl |
| S/C Ratio | 2000:1 |
| Pressure | 50 bar H₂ |
| Typical Yield | >95% |
| Typical e.e. | >98% |
Strategy 3: Biocatalysis with Imine Reductases (IREDs)
Biocatalysis represents a rapidly growing field in industrial chemistry, offering highly selective and environmentally benign synthetic routes.[10] Imine Reductases (IREDs) are enzymes that catalyze the asymmetric reduction of imines to amines, using a nicotinamide cofactor (NAD(P)H) as the hydride source.[10][11][12]
Rationale: Enzymes operate under mild conditions (room temperature, neutral pH) in aqueous media, reducing energy consumption and waste.[10] They exhibit exquisite chemo-, regio-, and stereoselectivity, often achieving >99.5% e.e.[13] Modern protein engineering techniques allow for the rapid development and optimization of IREDs for specific non-natural substrates, making them highly valuable for pharmaceutical synthesis.[10]
Caption: Transaminase-triggered cascade for pyrrolidine synthesis.[13]
This protocol describes a one-pot synthesis where a transaminase enzyme converts a ketone to a chiral amine, which then spontaneously cyclizes.[13] This avoids the synthesis and handling of the unstable cyclic imine precursor.
Materials & Equipment:
-
Temperature-controlled stirred-tank bioreactor (20 L)
-
pH probe and controller (for base addition)
-
5-Chloro-1-phenyl-1-pentanone (0.5 kg, 2.54 mol)
-
Engineered (R)-selective Transaminase (TAm) or Imine Reductase (IRED) (e.g., 25 g lyophilized powder)
-
Isopropylamine (as amine donor) (1.5 L, 17.5 mol)
-
Pyridoxal 5'-phosphate (PLP) (2.0 g)
-
Potassium phosphate buffer (50 mM, pH 8.0, 10 L)
-
Antifoam agent
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Reactor Setup: Charge the reactor with the phosphate buffer (10 L). Add the PLP cofactor and the TAm/IRED enzyme powder. Stir gently until fully dissolved.
-
Substrate Addition: Add isopropylamine, followed by the 5-chloro-1-phenyl-1-pentanone substrate. A small amount of antifoam may be added.
-
Reaction: Heat the mixture to 35 °C and begin gentle agitation. Maintain the pH at 8.0 by the automated addition of 2M NaOH. Causality: The transamination reaction consumes the amine donor and produces acetone, but pH must be maintained for optimal enzyme activity. The reaction is monitored by HPLC for substrate conversion. Typical reaction time is 24-48 hours.
-
Workup & Extraction: Once the reaction is complete, stop the agitation and heating. Add MTBE (10 L) to the reactor and stir for 30 minutes to extract the product.
-
Isolation: Allow the layers to separate. Drain the lower aqueous layer. Wash the organic (MTBE) layer with brine (2 x 3 L).
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude (R)-2-phenylpyrrolidine can be further purified by vacuum distillation.
| Parameter | Value |
| Substrate | 5-Chloro-1-phenyl-1-pentanone |
| Biocatalyst | Engineered Transaminase/IRED |
| Conditions | pH 8.0, 35 °C, Aqueous Buffer |
| Typical Yield | 80-90% |
| Typical e.e. | >99.5% |
Conclusion and Future Outlook
The scalable synthesis of chiral 2-substituted pyrrolidines is a mature field that continues to evolve. While the chiral pool approach using L-proline remains a highly economical and robust option, catalytic methods offer greater flexibility for accessing novel structures. Asymmetric hydrogenation is a well-established industrial tool, delivering high efficiency and enantioselectivity.[7] The future, however, increasingly points towards biocatalysis.[10] The unparalleled selectivity of enzymes, coupled with their operation in environmentally friendly aqueous media, presents a compelling case for sustainable pharmaceutical manufacturing.[10][13] As enzyme engineering platforms become more sophisticated, the development of bespoke biocatalysts for the large-scale production of complex chiral pyrrolidines will undoubtedly become the new industry standard.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2022). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023). ACS Publications. Retrieved January 26, 2026, from [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (2023). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). Preprints.org. Retrieved January 26, 2026, from [Link]
-
Chiral Proline Based Reactions. (2021). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (n.d.). Retrieved January 26, 2026, from [Link]
-
The Application of L-Proline as an Enzyme Mimic and Further New Asymmetric Syntheses Using Small Organic Molecules as Chiral Catalysts. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
PPM Ir-f-phamidol-Catalyzed Asymmetric Hydrogenation of γ-Amino Ketones Followed by Stereoselective Cyclization for Construction of Chiral 2-Aryl-pyrrolidine Pharmacophores. (2024). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. (n.d.). White Rose Research Online. Retrieved January 26, 2026, from [Link]
-
Improving catalytic performance of (L)-proline with chiral additives. (2013). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. (2015). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. (2015). PubMed. Retrieved January 26, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 7. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 8. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Iodomethyl)pyrrolidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Iodomethyl)pyrrolidine is a valuable chiral building block in medicinal chemistry and drug development, serving as a key intermediate for introducing the pyrrolidine motif into more complex molecules.[1] Despite its utility, its synthesis can be challenging, often plagued by low yields, difficult purifications, and product instability. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and maximize your yield of this important compound.
The most common and reliable synthetic strategy involves a two-step sequence starting from commercially available N-protected 2-(hydroxymethyl)pyrrolidine (prolinol). This pathway typically involves the activation of the primary alcohol, followed by nucleophilic substitution with an iodide source. Understanding the nuances of each step is critical for success.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis. Each answer explains the underlying chemical principles to help you make informed decisions in the lab.
Q1: My yield is very low in the final iodination step. What are the most likely causes and how can I fix it?
This is the most frequent challenge. Low yield in the conversion of an alcohol derivative (like a tosylate or mesylate) to the corresponding iodide via the Finkelstein reaction is often due to one or more of the following factors:
-
Incomplete Reaction: The SN2 displacement may not have gone to completion.
-
Causality: The Finkelstein reaction is an equilibrium process. To drive it towards the product, Le Châtelier's principle is exploited. The reaction is typically run in a solvent like acetone or methyl ethyl ketone (MEK) in which the sodium iodide (NaI) or potassium iodide (KI) reagent is soluble, but the resulting sodium or potassium tosylate/mesylate byproduct is not.[2] The precipitation of this byproduct effectively removes it from the reaction, driving the equilibrium to completion.
-
Solution:
-
Solvent Choice: Ensure your solvent is anhydrous acetone or MEK. Water can increase the solubility of the tosylate/mesylate byproduct, hindering its precipitation and stalling the reaction.
-
Reagent Excess: Use a significant excess of the iodide salt (typically 3-10 equivalents) to push the equilibrium forward.
-
Temperature & Time: While many procedures are run at room temperature, gently heating the reaction mixture to reflux (acetone refluxes at ~56°C) can significantly increase the reaction rate. Monitor the reaction by TLC until the starting sulfonate ester is fully consumed.
-
-
-
Side Reactions: The primary iodide product can undergo subsequent reactions.
-
Causality: this compound is susceptible to intramolecular cyclization, especially if the nitrogen is unprotected or protected with a group that can be cleaved under the reaction conditions, to form a strained azabicyclic quaternary ammonium salt. Elimination reactions can also occur, though they are less common for primary iodides.
-
Solution:
-
Use a Stable N-Protecting Group: A robust protecting group like tert-Butoxycarbonyl (Boc) is highly recommended. It is stable under the nucleophilic conditions of the Finkelstein reaction and prevents the pyrrolidine nitrogen from acting as a nucleophile.[3][4]
-
Moderate Temperature: Avoid excessive heat. While refluxing can increase the rate of the desired reaction, it can also accelerate decomposition or side reactions. Find the optimal balance for your specific substrate.
-
-
-
Product Degradation during Workup or Purification:
-
Causality: Alkyl iodides, particularly those with nearby heteroatoms, can be sensitive to light, acid, and heat. The iodide is an excellent leaving group, making the compound highly reactive.
-
Solution:
-
Minimize Light Exposure: Perform the workup and purification in a fume hood with the sash down or by wrapping glassware in aluminum foil.
-
Neutral/Mild Workup: Wash the organic extracts with sodium thiosulfate solution to remove any residual iodine (I₂), which can promote degradation. Ensure all washes are neutral to avoid cleaving acid-sensitive protecting groups.
-
Avoid High Temperatures: Concentrate the product in vacuo using a rotary evaporator with a low-temperature water bath (<40°C).
-
-
Q2: I'm having difficulty purifying the final N-Boc-2-(iodomethyl)pyrrolidine product by column chromatography. It seems to be degrading on the silica.
This is a common issue stemming from the reactivity of both the product and the stationary phase.
-
Causality: Standard silica gel is slightly acidic, which can be sufficient to cause the degradation of sensitive compounds like alkyl iodides. The product can streak or decompose, leading to low recovery and impure fractions.
-
Solution:
-
Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your chosen eluent system and add 1-2% triethylamine (or another non-nucleophilic base like pyridine) by volume. This neutralizes the acidic sites on the silica surface.
-
Optimize Your Eluent System: Use a relatively non-polar solvent system, such as a gradient of ethyl acetate in hexanes or petroleum ether.[5] A good starting point is a system where your product has an Rf of ~0.3 on a TLC plate.
-
Work Quickly: Flash chromatography is preferred over gravity chromatography to minimize the time the compound spends on the column.[6][7]
-
Dry Loading: For best resolution and to minimize streaking, pre-adsorb your crude product onto a small amount of silica gel (or Celite) and load the resulting dry powder onto the top of your column.
-
Frequently Asked Questions (FAQs)
Q: Which N-protecting group is best for this synthesis?
The Boc (tert-Butoxycarbonyl) group is generally the best choice. Here's why:
-
Stability: It is highly stable to the nucleophilic and mildly basic/neutral conditions of both the tosylation/mesylation and the Finkelstein reaction.
-
No Intramolecular Reactivity: It effectively deactivates the nucleophilicity of the pyrrolidine nitrogen, preventing the intramolecular cyclization side reaction.
-
Ease of Removal: It can be cleanly removed under acidic conditions (e.g., TFA in DCM, or HCl in dioxane) that are typically compatible with the final iodide product, which can be isolated as a stable salt.[8]
Q: What are the key differences between a direct iodination (Appel reaction) and the two-step sulfonate ester/Finkelstein approach?
Both methods convert a primary alcohol to a primary iodide, but they have different practical considerations.
| Feature | Appel Reaction | Sulfonate Ester -> Finkelstein |
| Reagents | PPh₃, I₂, Imidazole | 1. TsCl or MsCl, Base 2. NaI or KI in Acetone |
| Byproducts | Triphenylphosphine oxide (Ph₃P=O), Imidazolium salts | 1. Pyridinium hydrochloride 2. Sodium tosylate/mesylate |
| Pros | One-step conversion from the alcohol. | High-yielding and reliable. Byproduct precipitates, driving the reaction.[2] The intermediate sulfonate is often crystalline and easily purified. |
| Cons | Removal of Ph₃P=O can be difficult via chromatography.[9] The reaction can be sluggish for some substrates. | Two distinct synthetic steps are required. |
Expert Recommendation: For reliability and ease of purification, the two-step sulfonate/Finkelstein route is generally superior . The intermediate tosylate or mesylate is often a stable, crystalline solid that can be purified to a high degree before the final iodination step. This two-step process often results in a higher overall yield of pure product compared to a one-pot Appel reaction where purification can be problematic.
Q: My final this compound product (or its N-Boc derivative) turns yellow/brown upon storage. How can I improve its stability?
Alkyl iodides are notoriously unstable. Decomposition often involves the liberation of elemental iodine (I₂), causing the discoloration.
-
Store Cold: Store the purified product in a freezer, preferably at -20°C or lower.
-
Protect from Light: Use an amber vial or wrap the vial in aluminum foil.
-
Store Under Inert Atmosphere: After purification, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.
-
Store as a Salt: If the N-protecting group has been removed, converting the freebase to its hydrochloride (HCl) or hydrobromide (HBr) salt dramatically increases its stability for long-term storage.
-
Add a Stabilizer: Adding a small piece of copper wire or silver foil to the container can help scavenge traces of acid or radicals that initiate decomposition.
Caption: Decision tree for troubleshooting low yield issues.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl (S)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
-
Setup: To an oven-dried round-bottom flask under an argon atmosphere, add (S)-N-Boc-2-(hydroxymethyl)pyrrolidine (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add triethylamine (TEA, 1.5 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq.). Note: The reaction is exothermic.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, or until TLC analysis (e.g., 30% EtOAc/Hexanes) shows complete consumption of the starting alcohol.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used directly or purified by recrystallization or flash chromatography.
Protocol 2: Finkelstein Iodination to Yield tert-butyl (S)-2-(iodomethyl)pyrrolidine-1-carboxylate
-
Setup: To a round-bottom flask protected from light (wrapped in foil), add the crude or purified tosylate from Protocol 1 (1.0 eq.) and sodium iodide (NaI, 5.0 eq.).
-
Solvent: Add anhydrous acetone (approx. 0.1 M).
-
Reaction: Stir the resulting suspension vigorously at room temperature or heat to a gentle reflux (~56°C). A fine white precipitate (sodium tosylate) should be observed forming. Monitor the reaction by TLC until the starting tosylate is consumed (typically 4-24 hours).
-
Workup: Cool the mixture to room temperature and filter off the precipitated sodium tosylate, washing the solid with a small amount of cold acetone.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure at low temperature (<40°C).
-
Extraction: Dissolve the residue in ethyl acetate and wash with water, 5% aqueous sodium thiosulfate (to remove I₂ color), and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil quickly via flash chromatography on triethylamine-deactivated silica gel.
References
-
Zaragoza, F. & Stephensen, H. (2001). Preparation of N-Alkoxycarbonyl-2-(iodomethyl)pyrrolidines and -piperidines. Journal for Organic Chemistry, 66(7), 2518-2521. Available at: [Link]
-
Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C.-Y. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. Available at: [Link]
-
Nikolic, N. A., & Beak, P. (1997). (R)-(+)-2-(DIPHENYLHYDROXYMETHYL)PYRROLIDINE. Organic Syntheses, 74, 23. Available at: [Link]
-
Campos, K., Howard, M., Li, H., & Peng, F. (2024). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 101, 382-394. Available at: [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Heterocyclic Chemistry - New Perspectives. IntechOpen. Available at: [Link]
-
Hofsløkken, N. U., & Skattebøl, L. (1999). Synthesis of (S)-2-(Iodomethyl)-1-(triphenylmethyl)pyrrolidine, a Chiral Initiator for the Polymerization of Isocyanides. Acta Chemica Scandinavica, 53, 258-262. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]
-
Unacademy. (n.d.). Finkelstein Reaction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Finkelstein Reaction [unacademy.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 9. Appel Reaction [organic-chemistry.org]
Technical Support Center: Purification of Crude 2-(Iodomethyl)pyrrolidine by Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 2-(Iodomethyl)pyrrolidine via column chromatography. The inherent chemical properties of this molecule—a basic secondary amine coupled with a reactive primary alkyl iodide—present unique purification hurdles that require a carefully considered approach to avoid product degradation and ensure high purity. This document is structured as a series of questions and answers to directly address common issues encountered in the laboratory.
Section 1: Pre-Chromatography Assessment & Strategy
Before any purification attempt, a thorough understanding of the target molecule and potential impurities is critical. This initial assessment will dictate the entire chromatographic strategy.
Q1: What are the critical chemical properties of this compound that impact its purification?
Answer: The purification strategy for this compound is governed by two primary chemical features: its basicity and its instability.
-
Basicity: The pyrrolidine ring contains a secondary amine, which is basic (the pKa of the conjugate acid of pyrrolidine is ~11.3)[1]. This basic nitrogen will interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, a common stationary phase[2][3]. This interaction can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product to the column.
-
Instability: The C-I bond is relatively weak, and iodide is an excellent leaving group. The molecule is susceptible to decomposition via two primary pathways:
-
Elimination: Formation of an enamine or related unsaturated byproduct. This can be catalyzed by the acidic surface of silica gel.
-
Substitution/Dimerization: The iodomethyl group can react with another pyrrolidine molecule (or other nucleophiles present), leading to dimers or other impurities.
-
-
Potential Impurities: Crude this compound may contain unreacted starting materials (e.g., 2-(hydroxymethyl)pyrrolidine), reagents from the iodination step (e.g., triphenylphosphine oxide if using the Appel reaction), and the decomposition products mentioned above.
Q2: How should I perform a preliminary analysis of my crude material before running a large-scale column?
Answer: A small-scale analytical test is essential to develop a robust purification method and prevent the loss of valuable material.
Recommended Preliminary Analysis Workflow:
-
Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude material on at least two TLC plates.
-
Develop the plates in a range of solvent systems. A good starting point for amines is a mixture of a non-polar solvent and a polar solvent, such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol[4].
-
Crucially, prepare an eluent that contains a small amount of a basic modifier, typically 0.5-2% triethylamine (TEA). Run one TLC plate with the modifier and one without to observe the difference in compound mobility and spot shape. The TEA will compete with your basic product for the acidic sites on the silica, resulting in rounder spots and higher Rf values[2][5][6].
-
-
On-Plate Stability Test:
-
Spot the crude material on a silica TLC plate and let it sit at room temperature for 30-60 minutes before eluting.
-
After eluting, compare this plate to one that was eluted immediately after spotting.
-
If new spots appear or the main spot diminishes on the delayed plate, it indicates your compound is degrading on the silica gel[7]. This is a strong indicator that you will need to deactivate the silica for the column or use an alternative stationary phase.
-
Section 2: Designing the Purification Protocol
Based on the preliminary analysis, you can now design an optimized column chromatography protocol.
Q3: Which stationary phase is best for purifying this compound?
Answer: The choice of stationary phase is the most critical decision to prevent product degradation and achieve good separation. Standard silica gel is often problematic unless properly deactivated.
| Stationary Phase | Pros | Cons | Recommendation |
| Standard Silica Gel | Inexpensive, widely available, high resolving power for many compounds. | Acidic surface causes severe tailing and decomposition of basic, unstable compounds like this compound[3][7]. | Not recommended unless deactivated. To deactivate, pre-flush the packed column with eluent containing 1-3% triethylamine before loading the sample[5]. |
| Basic Alumina | Basic surface prevents strong adsorption of amines and minimizes acid-catalyzed decomposition. | Can be less predictable than silica; may catalyze other base-sensitive reactions. Lower resolving power for some compound classes. | Good Alternative. Use neutral or, more commonly, basic alumina (Brockmann activity II or III). Requires careful eluent selection. |
| Amine-Functionalized Silica | Excellent for purifying basic compounds. Provides a less interactive surface, leading to symmetrical peaks and high recovery[2]. | More expensive than standard silica or alumina. | Highly Recommended. This is often the ideal choice for difficult-to-purify amines, as it directly addresses the issue of silanol interactions without requiring mobile phase modifiers. |
Q4: How do I select and prepare the mobile phase (eluent)?
Answer: The mobile phase must be optimized for both separation and product stability.
-
Solvent System: A binary system of a non-polar solvent (e.g., Hexanes, Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate, Diethyl Ether) is a standard choice[4]. For more polar impurities, a Dichloromethane/Methanol system may be required. The ideal system should place your product at an Rf of 0.2-0.35 on the TLC plate to ensure good separation on the column.
-
The Role of Triethylamine (TEA): If using standard silica gel, the addition of 0.5-2% triethylamine (TEA) to the eluent is mandatory . TEA is a volatile organic base that serves two purposes:
-
Neutralizes Acidic Sites: It preferentially binds to the acidic silanol groups on the silica surface, preventing your amine product from adsorbing strongly[2][6].
-
Improves Peak Shape: By preventing strong adsorption, it minimizes peak tailing, leading to sharper bands and better separation. Even when using alumina or amino-silica, a small amount of TEA (e.g., 0.1%) can sometimes be beneficial to ensure a consistently basic environment.
-
-
Recommended Starting Eluent Systems (with 1% TEA for silica gel):
-
20-50% Ethyl Acetate in Hexanes
-
2-10% Methanol in Dichloromethane
-
Section 3: Experimental Workflow & Visualization
A systematic approach to the physical process of running the column is key to success.
Core Experimental Protocol
-
Column Preparation:
-
Select a column with a diameter and length appropriate for the amount of crude material (a common rule of thumb is a 20:1 to 50:1 ratio of silica to crude material by weight)[3].
-
Pack the column using the chosen stationary phase (e.g., silica gel) as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the stationary phase to prevent disturbance during solvent addition[8].
-
-
Sample Loading (Dry Loading is Recommended):
-
Due to the reactivity of this compound, dry loading is superior to wet loading.
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of the stationary phase (e.g., silica gel, ~2-3 times the weight of your crude material) to this solution.
-
Carefully evaporate the solvent under reduced pressure (rotovap) until a dry, free-flowing powder is obtained.
-
Gently add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column. Use gentle air pressure ("flash chromatography") to achieve a steady flow rate.
-
Begin eluting with a less polar solvent mixture and, if necessary, gradually increase the polarity (gradient elution) to move your compound down the column.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions using TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent and TEA under reduced pressure.
-
Below is a visual representation of the recommended workflow.
Caption: Workflow for the purification of this compound.
Section 4: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This section addresses the most common problems in a Q&A format.
Q5: My product is streaking badly on the TLC/Column and my yield is very low. What's happening?
Answer: This is the classic sign of product decomposition on the acidic silica gel. The streaking indicates that the compound is reacting as it moves through the stationary phase.
-
Primary Cause: Acid-catalyzed elimination or substitution reactions.
-
Solutions:
-
Increase TEA Concentration: Ensure you have at least 1-2% TEA in your eluent.
-
Thoroughly Deactivate Silica: Before loading your sample, flush the column with 3-5 column volumes of eluent containing TEA to ensure all acidic sites are neutralized[5].
-
Switch Stationary Phase: The most robust solution is to switch to a non-acidic stationary phase like basic alumina or, preferably, amine-functionalized silica[2].
-
Q6: My product won't move off the baseline (Rf = 0), even with a highly polar eluent like 20% Methanol in DCM. Why?
Answer: This indicates an extremely strong, likely ionic, interaction between your basic amine and the acidic stationary phase. The product is effectively "stuck."
-
Primary Cause: You have omitted the basic modifier (TEA). Without it, the protonated pyrrolidine binds ionically to deprotonated silanol groups (siliconates).
-
Solution: Immediately add 1-2% TEA to your eluent. In most cases, this will deprotonate your compound and disrupt the ionic interaction, allowing it to elute. For future runs, never omit TEA when using silica gel to purify amines.
Q7: How can I effectively visualize this compound on a TLC plate?
Answer: this compound lacks a strong chromophore, so it will likely be invisible or very faint under standard 254 nm UV light[9][10]. You must use a chemical stain for visualization.
-
Iodine Chamber: This is an excellent first choice. Iodine vapor has a high affinity for many organic compounds, including amines and alkyl halides, and will stain them a temporary brown or yellow color[11][12]. This method is semi-destructive.
-
Potassium Permanganate (KMnO4) Stain: This is a strong oxidizing stain that reacts with many functional groups, including secondary amines. It will produce a yellow/brown spot on a purple background. This stain is destructive.
-
Vanillin or p-Anisaldehyde Stains: These are general-purpose stains that can visualize a wide range of compounds, including amines, often appearing as colored spots after gentle heating[9].
Q8: I see a new, less polar spot appearing on my TLC plates during the column run. What is it?
Answer: This is likely an elimination byproduct. The loss of HI (hydrogen iodide) would result in an exocyclic enamine or a related isomer, which is less polar than the starting alkyl iodide and will therefore have a higher Rf value. This is another strong indicator of on-column decomposition. Refer to the solutions in Q5 to mitigate this.
The following diagram illustrates the troubleshooting logic for common purification issues.
Caption: Troubleshooting decision tree for common chromatography issues.
Section 5: Post-Purification & Safety FAQs
Q9: How should I handle and store the purified this compound?
Answer: Given its instability, proper storage is crucial to maintain purity.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent reaction with air and moisture.
-
Temperature: Store at low temperatures (-20°C is recommended) to slow the rate of decomposition.
-
Light: Protect from light, as alkyl iodides can be light-sensitive. Use an amber vial or wrap the container in aluminum foil.
-
Solvent: If it must be stored in solution, use a non-nucleophilic, aprotic solvent. However, storing it neat (if it's an oil or solid) after thoroughly removing all purification solvents is often preferred.
Q10: What are the primary safety hazards associated with this compound and its purification?
Answer: Standard laboratory safety protocols should be strictly followed.
-
Chemical Hazards: this compound should be treated as a toxic and corrosive substance. Alkylating agents are often harmful. Avoid contact with skin and eyes and prevent inhalation of vapors[1]. The solvents used (Hexanes, DCM, Methanol, Ethyl Acetate) have their own associated flammability and toxicity risks. Triethylamine is corrosive and has a strong odor.
-
Engineering Controls: All work, including column packing, running, and solvent evaporation, should be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
References
-
Belabbes, R., et al. (2023). Some studies regarding herbicide and pesticide activities, as well as surveys for plant growth control, are under investigation. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link][13]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Website. Available at: [Link]
-
Detsi, A., et al. (2009). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules. Available at: [Link]
-
Gao, Y., et al. (2021). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Organic Chemistry Portal. Available at: [Link]
-
Hashem, A. M., et al. (1993). Characterization of the aqueous decomposition products of (+)1,2-bis(3,5-dioxopiperazinyl-1-yl)-propane (ICRF-187) by liquid chromatographic and mass spectral analysis. PubMed. Available at: [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. HALO Columns Website. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. University of Rochester Chemistry. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester Chemistry. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. University of Rochester Chemistry. Available at: [Link]
-
University of Guelph, Department of Chemistry. (n.d.). Column chromatography. University of Guelph Chemistry. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]
-
Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials, Inc.. Available at: [Link]
-
LibreTexts Chemistry. (2025). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Wikipedia. Available at: [Link]
-
ScienceDirect. (n.d.). The iodine staining technique for TLC analysis. YouTube, uploaded by MilliporeSigma. Available at: [Link]
-
Organic Chemistry Resources Worldwide. (n.d.). TLC Visualization Methods. Organic Chemistry Resources Worldwide. Available at: [Link]
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. biotage.com [biotage.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. welch-us.com [welch-us.com]
- 7. Chromatography [chem.rochester.edu]
- 8. chemistryviews.org [chemistryviews.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Alkylpyrrolidones
Welcome to the technical support guide for the purification of N-alkylpyrrolidones, such as N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP). These versatile aprotic solvents are critical in pharmaceutical development, polymer science, and microelectronics manufacturing.[1][2] However, their performance is directly tied to their purity. The presence of even trace impurities can compromise reaction yields, product stability, and final device performance.
This guide provides field-proven troubleshooting advice and detailed protocols to address the common purification challenges encountered by researchers and process chemists.
Frequently Asked Questions (FAQs)
General Impurity Profile
Q1: What are the most common impurities in commercial N-methylpyrrolidone (NMP) and how do they originate?
A1: Impurities in N-alkylpyrrolidones can be broadly categorized based on their origin:
-
Synthetic Byproducts: The industrial synthesis of NMP typically involves the reaction of gamma-butyrolactone (GBL) with methylamine.[1][3] Consequently, common impurities include unreacted starting materials and byproducts from side reactions such as N-methyl succinimide (NMS) and 2-pyrrolidinone (2-PYR).[4]
-
Degradation Products: NMP can degrade over time, especially with prolonged storage or exposure to air and light.[5][6] This degradation can form acidic impurities (e.g., from ring-opening hydrolysis) and basic impurities like methylamine, which often contribute to discoloration.[5][7]
-
Process Contaminants: Water is a ubiquitous impurity, as NMP is highly hygroscopic.[6] When NMP is recovered from industrial processes, such as in the manufacturing of polymers or electronics, it can become contaminated with dissolved inorganic salts, metal ions, and various organic residues.[8][9][10]
Q2: My NMP has a distinct yellow tint. What causes this discoloration and is it problematic?
A2: A yellow color in NMP is a common indicator of impurity and degradation.[1] The primary causes are:
-
Oxidation: NMP is susceptible to slow oxidation by atmospheric oxygen, a process that can be accelerated by trace metal ions or exposure to UV light.[6] The resulting oxidized species are often colored.
-
Trace Impurities: The presence of trace amines or acidic compounds can lead to the formation of colored complexes, especially upon storage.[5]
While a slight yellow color may not affect bulk solvent properties, for high-purity applications like pharmaceuticals or photoresist processing, these color-forming impurities can be highly detrimental. They signal the presence of reactive species that could interfere with sensitive chemical processes.
Purification & Troubleshooting
Q3: I've purified my NMP by vacuum distillation, but it turns yellow again within a few days. What is happening and how can I prevent it?
A3: This is a classic issue resulting from post-purification oxidation.[6] While distillation effectively removes non-volatile impurities and many degradation products, the freshly purified, colorless NMP is highly susceptible to re-oxidation upon exposure to air.
Causality: The distillation process removes antioxidants that may be present and creates a high-purity solvent that can be readily attacked by oxygen.
Solution: The key is to prevent contact with air after distillation.
-
Inert Atmosphere: Always store freshly distilled NMP under an inert atmosphere, such as dry nitrogen or argon. Use a Schlenk line or a nitrogen-blanketed storage vessel.
-
pH Adjustment: Before distillation, the stability of NMP can be enhanced by adjusting the pH of the crude material. Adding a small amount of a solid base, like calcium oxide (CaO), can neutralize acidic impurities and has been shown to result in a colorless distillate with improved color stability over time.[6]
Q4: How can I remove dissolved inorganic salts from a recovered NMP-water mixture?
A4: For removing ionic impurities, ion-exchange (IEX) chromatography is the most robust and efficient method.[9] The principle relies on passing the NMP solution through a bed of resin beads that have charged functional groups, which trap and exchange the dissolved salt ions for H⁺ and OH⁻ (or other innocuous ions), effectively deionizing the solvent.
A patent describes a method using a mixed bed of polystyrene-divinylbenzene type anion and cation resins to effectively purify NMP.[11] This approach can reduce salt contamination to parts-per-million (ppm) levels, making the NMP suitable for reuse.[9] Alternatively, for large-scale operations, distillation with a scraping-type thin-film evaporator can separate the non-volatile salts from the NMP.[8]
Q5: What is the best way to remove acidic or basic (amine) impurities?
A5: The choice of method depends on the nature of the impurity:
-
Acidic Impurities: Treatment with a basic ion-exchange resin or passing the solvent through a column of activated alumina is effective.[5]
-
Amine Impurities & Color: A strong acid cation-exchange resin will effectively remove basic amine impurities.[5] Furthermore, specific grades of activated alumina have been shown to be exceptionally effective at removing both amine impurities and APHA color, with studies demonstrating removal of over 80% of amines.[5][12]
Q6: Can I use activated carbon for NMP purification?
A6: Yes, activated carbon is an excellent choice for removing non-polar organic impurities and color-causing compounds via physical adsorption.[13][14] Its high surface area and porous structure efficiently trap these molecules.[13] For targeted removal of acidic contaminants, an alkaline-impregnated activated carbon can be used to enhance performance through chemisorption.[15] Treatment can be done by stirring the NMP with powdered activated carbon followed by filtration, or by passing the NMP through a packed bed of granular activated carbon.
Purification Protocols & Methodologies
The following section provides detailed, step-by-step protocols for common laboratory-scale purification techniques.
Protocol 1: High-Purity Vacuum Distillation
This protocol is designed for the general removal of water, non-volatile solutes, and many degradation products.
Methodology:
-
Pre-treatment (Optional but Recommended): In a round-bottom flask, add calcium oxide (CaO) or calcium hydride (CaH₂) to the impure NMP (approx. 10-20 g per liter). Stir the slurry for 4-6 hours at room temperature to neutralize acids and remove gross water.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination. Use a short-path distillation head for maximum efficiency.
-
Distillation:
-
Heat the flask using a heating mantle set to a temperature that allows for a steady distillation rate (NMP boiling point is ~85-90 °C at 10-15 mmHg).[16]
-
Gradually apply vacuum. A pressure of 5-15 mmHg is typical.
-
Discard the initial 5-10% of the distillate (the "forerun"), which may contain more volatile impurities.
-
Collect the main fraction in a receiving flask cooled in an ice bath.
-
Stop the distillation before the distilling flask goes to dryness to avoid overheating potentially unstable residues. Leave about 10-15% of the initial volume as residue.
-
-
Storage: Immediately transfer the purified, colorless NMP to a clean, dry storage bottle (e.g., an amber bottle with a PTFE-lined cap) under a nitrogen or argon atmosphere.
Protocol 2: Deionization via Ion-Exchange (IEX) Resin Column
This protocol is ideal for removing dissolved inorganic salts from recovered NMP.
Methodology:
-
Resin Preparation:
-
Use a mixed-bed resin or prepare separate columns for cation and anion exchange resins (e.g., polystyrene-divinylbenzene type).[11]
-
To prepare the resins, wash them sequentially with 1 M HCl, deionized water until neutral, 1 M NaOH, and finally deionized water until the effluent is neutral.[11] This ensures the resins are in their H⁺ and OH⁻ forms.
-
-
Column Packing: Prepare a chromatography column with the activated resin. Ensure there is no air trapped in the resin bed.
-
Equilibration: Pass a small amount of pure NMP or an NMP/water mixture matching your sample matrix through the column to equilibrate the resin.
-
Purification:
-
Slowly pass the salt-contaminated NMP solution through the column at a flow rate recommended by the resin manufacturer.
-
Collect the purified eluate.
-
-
Monitoring: Monitor the conductivity of the eluate. A sharp increase in conductivity indicates that the resin capacity is exhausted and it needs to be regenerated or replaced.
Workflow for Selecting a Purification Strategy
The choice of purification method is dictated by the primary impurities present. The following decision tree illustrates a logical workflow for troubleshooting and purification.
Caption: Decision workflow for purifying N-alkylpyrrolidones.
Data Summary: Purification Method Effectiveness
The following table summarizes the recommended purification techniques for different types of impurities.
| Impurity Type | Recommended Method | Principle of Operation | Key Considerations & Insights |
| Water | Vacuum Distillation | Separation based on differences in boiling points. | Pre-treatment with a drying agent like CaH₂ can improve efficiency. NMP is hygroscopic; prevent moisture re-uptake.[6] |
| Amines & Color | Activated Alumina | Adsorption and potential chemical interaction on the alumina surface. | Specific alumina types can remove >80% of amine impurities and >60% of APHA color.[5][12] |
| Dissolved Salts | Ion-Exchange (IEX) | Reversible exchange of ions between the solvent and the solid resin phase. | Highly effective for achieving low ppm levels of ionic contaminants. Resin requires regeneration.[9][11] |
| Organic Byproducts | Fractional Vacuum Distillation | Separation based on boiling point differences. | Requires a column with sufficient theoretical plates for closely boiling impurities like NMS.[4] |
| General Organics/Color | Activated Carbon | Adsorption of organic molecules onto a high-surface-area carbon matrix. | Effective for broad-spectrum organic removal. May require filtration to remove fine carbon particles.[13][14] |
Analytical Verification
After purification, it is crucial to verify the purity of the N-alkylpyrrolidone. Common analytical techniques include:
-
Gas Chromatography (GC): To quantify organic impurities like NMS and 2-PYR.[4]
-
Karl Fischer (KF) Titration: The standard method for accurately determining water content.
-
High-Performance Liquid Chromatography (HPLC-MS/MS): For detecting trace-level, non-volatile impurities.[17]
-
Ion Chromatography (IC): To quantify specific anionic and cationic species.
References
-
METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. European Patent Office. [Link]
- Purification method of N-methyl-2-pyrrolidone.
-
N-Methyl-2-pyrrolidone. Wikipedia. [Link]
-
Risk Management for Alkylpyrrolidones. US EPA. [Link]
-
N-METHYL 2-PYRROLIDONE (NMP). Ataman Kimya. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
- Method for purifying n-methyl-2-pyrrolidone.
-
N-methyl-2-pyrrolidone | C5H9NO. PubChem. [Link]
-
NMP Purification by Ion Exchange. Tulsion. [Link]
-
N-ETHYL PYRROLIDONE. Ataman Kimya. [Link]
-
Why is NMP developing a yellow color after distillation?. Chemistry Stack Exchange. [Link]
- Method for purifying N-methyl pyrrolidone and gamma-butyrolactone.
- Separation and purification method for solution containing N-Methyl pyrrolidone (NMP).
-
A Guide To Impregnated Activated Carbon. General Carbon. [Link]
-
Elemental and Particle Analysis of N-Methyl-2-Pyrrolidone by ICP-QQQ. Agilent. [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. [Link]
-
Activated Carbon. ELGA LabWater. [Link]
-
An investigation of the removal of 1Methyl2-Pyrrolidinone (NMP). ResearchGate. [Link]
-
Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent. [Link]
-
Preparation of N-methyl-2-pyrrolidone (NMP). PubChem. [Link]
Sources
- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. Preparation of N-methyl-2-pyrrolidone (NMP) - Patent US-6348601-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. data.epo.org [data.epo.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. JP2007099690A - Purification method of N-methyl-2-pyrrolidone. - Google Patents [patents.google.com]
- 9. NMP Purification by Ion Exchange [ionxchng.com]
- 10. agilent.com [agilent.com]
- 11. CN102190611B - Method for purifying N-methyl pyrrolidone and gamma-butyrolactone - Google Patents [patents.google.com]
- 12. EP1720833A1 - Method for purifying n-methyl-2-pyrrolidone - Google Patents [patents.google.com]
- 13. elgalabwater.com [elgalabwater.com]
- 14. researchgate.net [researchgate.net]
- 15. A Guide To Impregnated Activated Carbon | General Carbon Corporation [generalcarbon.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. fda.gov [fda.gov]
Technical Support Center: Iodination of 2-(Hydroxymethyl)pyrrolidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the iodination of 2-(hydroxymethyl)pyrrolidine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the complexities of this important synthetic transformation. As Senior Application Scientists, we have compiled this guide based on a synthesis of established protocols, mechanistic understanding, and practical field experience to ensure scientific integrity and experimental success.
Introduction
The conversion of 2-(hydroxymethyl)pyrrolidine to 2-(iodomethyl)pyrrolidine is a critical step in the synthesis of a variety of pharmaceutical intermediates and biologically active molecules. While seemingly straightforward, this reaction is often accompanied by side reactions that can significantly impact yield and purity. This guide will explore the common challenges encountered during this process and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the iodination of 2-(hydroxymethyl)pyrrolidine?
A1: The primary side reactions of concern are:
-
N-Iodination: The secondary amine of the pyrrolidine ring is nucleophilic and can react with the iodine source, leading to the formation of an N-iodo species. This is particularly prevalent under basic or neutral conditions.
-
Over-iodination: While less common for the primary alcohol, under harsh conditions, further reactions can occur.
-
Elimination Reactions: Depending on the reaction conditions, elimination to form an alkene is a possibility, though less favored for primary alcohols.
-
Ether Formation: Intermolecular reaction between the starting alcohol and the product iodide can lead to ether byproducts, especially at higher concentrations and temperatures.[1]
-
Oxidation of the Alcohol: Some iodinating reagents or conditions can lead to the oxidation of the primary alcohol to an aldehyde or carboxylic acid.[2]
Q2: Why is my reaction yield consistently low?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reagent, suboptimal temperature, or short reaction time.
-
Product Instability: The resulting this compound can be unstable and may decompose upon prolonged heating or during workup and purification.
-
Side Reactions: The formation of byproducts, as detailed in Q1, will consume starting material and reduce the yield of the desired product.
-
Purification Losses: The product may be lost during extraction, chromatography, or distillation.[3][4][5]
Q3: I am observing multiple spots on my TLC plate that are difficult to separate. What could they be?
A3: The presence of multiple spots on a TLC plate is a strong indicator of a mixture of products. These could include:
-
Unreacted 2-(hydroxymethyl)pyrrolidine.
-
The desired this compound.
-
N-protected starting material and product if a protecting group strategy is employed.
-
Byproducts from the side reactions mentioned in Q1.
The polarity of these compounds will vary, but often they can be challenging to separate due to structural similarities.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the iodination of 2-(hydroxymethyl)pyrrolidine.
Problem 1: Predominant Formation of N-Iodinated Byproduct
Causality: The lone pair of electrons on the nitrogen atom of the pyrrolidine ring is nucleophilic and competes with the hydroxyl group for the electrophilic iodine source. This is especially problematic when the reaction is run under conditions that do not favor the protonation of the amine.
Solution:
-
Nitrogen Protection: The most effective strategy is to protect the secondary amine prior to the iodination reaction. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.[6] The Boc group reduces the nucleophilicity of the nitrogen and can be readily removed under acidic conditions after the iodination is complete.[7][8][9]
Experimental Protocol: N-Boc Protection of 2-(Hydroxymethyl)pyrrolidine
-
Dissolve 2-(hydroxymethyl)pyrrolidine in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine or sodium bicarbonate, to the solution.
-
Slowly add di-tert-butyl dicarbonate (Boc)₂O to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Purify the resulting N-Boc-2-(hydroxymethyl)pyrrolidine by column chromatography.
Problem 2: Low Conversion of the Starting Alcohol
Causality: The conversion of a primary alcohol to an iodide can be challenging due to the lower stability of the corresponding carbocation intermediate in SN1-type reactions or steric hindrance in SN2 reactions. The choice of iodinating reagent and reaction conditions is crucial.
Solution:
-
Appel Reaction Conditions: A widely used and effective method for converting primary alcohols to iodides is the Appel reaction.[10] This reaction utilizes triphenylphosphine (PPh₃) and iodine (I₂). The reaction proceeds via a phosphonium iodide intermediate, which is then displaced by the alcohol to form an alkoxyphosphonium iodide. Subsequent SN2 attack by iodide ion yields the desired alkyl iodide and triphenylphosphine oxide.
Experimental Protocol: Iodination using Appel Conditions
-
Dissolve the N-Boc-2-(hydroxymethyl)pyrrolidine in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add triphenylphosphine and imidazole to the solution.
-
Cool the mixture to 0 °C and slowly add iodine in portions.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Quench the reaction with a solution of sodium thiosulfate to remove any excess iodine.
-
Extract the product with an organic solvent and wash with brine.
-
Purify the crude product by column chromatography to separate it from triphenylphosphine oxide.
Problem 3: Product Decomposition During Purification
Causality: Alkyl iodides, particularly those with nearby heteroatoms, can be susceptible to decomposition, especially when exposed to heat or silica gel for extended periods.
Solution:
-
Mild Purification Techniques:
-
Flash Column Chromatography: Use a rapid flash chromatography technique with a suitable solvent system (e.g., ethyl acetate/hexanes) to minimize the time the product is in contact with the silica gel.
-
Temperature Control: If distillation is used, perform it under high vacuum to keep the temperature as low as possible.[11]
-
-
Immediate Use: If possible, use the crude this compound directly in the next synthetic step without purification to avoid degradation.
Visualizing the Reaction Pathway
To better understand the key transformations, the following diagrams illustrate the protection and iodination steps.
Sources
- 1. youtube.com [youtube.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 6. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Navigating Solvent Selection for Reactions with 2-(Iodomethyl)pyrrolidine: A Technical Support Guide
Welcome to our dedicated technical support center for optimizing reactions involving 2-(Iodomethyl)pyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and purity of their synthetic processes. As a Senior Application Scientist, I will provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work. This resource is structured as a dynamic question-and-answer guide to directly address the challenges you may encounter.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during your experiments with this compound and provides a systematic approach to troubleshooting, with a focus on the critical role of solvent selection.
dot
Caption: A general workflow for troubleshooting common issues.
Question 1: My N-alkylation reaction with this compound is giving a low yield. What are the likely solvent-related causes and how can I fix it?
Answer:
Low yields in N-alkylation reactions with this compound, a primary alkyl iodide, are frequently linked to suboptimal solvent choice, which can hinder the desired S(_N)2 reaction pathway.
Causality Behind Low Yields:
-
Inappropriate Solvent Polarity: this compound is a polar molecule, and for an S(_N)2 reaction to proceed efficiently, a polar solvent is necessary to dissolve both the alkylating agent and the nucleophile. However, the type of polar solvent is critical.
-
Use of Protic Solvents: Polar protic solvents, such as water, methanol, and ethanol, can significantly reduce the rate of S(_N)2 reactions. These solvents have acidic protons that can form hydrogen bonds with the nucleophile, creating a "solvent cage" around it.[1] This solvation shell sterically hinders the nucleophile from attacking the electrophilic carbon of this compound and reduces its nucleophilicity.[2]
-
Reagent Degradation: this compound can be susceptible to degradation, especially in the presence of nucleophilic solvents or impurities over prolonged reaction times or at elevated temperatures.
Troubleshooting Steps & Solutions:
-
Switch to a Polar Aprotic Solvent: The most effective solution is to switch to a polar aprotic solvent. These solvents lack acidic protons and do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and more reactive.[1] Excellent choices include:
-
Acetonitrile (ACN): Promotes fast reaction rates for S(_N)2 reactions.[3]
-
N,N-Dimethylformamide (DMF): A highly polar solvent that is excellent for dissolving a wide range of reactants.
-
Dimethyl Sulfoxide (DMSO): Another highly polar option that can accelerate S(_N)2 reactions.
-
Acetone: A less polar but still effective aprotic solvent.[4]
-
-
Ensure Anhydrous Conditions: Water is a protic solvent that can interfere with the reaction. Ensure your solvent and glassware are thoroughly dried. Using molecular sieves can help maintain anhydrous conditions.
-
Optimize Reactant Concentration: Very dilute conditions can slow down the bimolecular S(_N)2 reaction. If solubility allows, increasing the concentration of your reactants can lead to a higher reaction rate.
Question 2: I'm observing the formation of significant byproducts in my reaction. How can solvent choice help in minimizing these?
Answer:
Byproduct formation is a common issue, and the solvent plays a crucial role in directing the reaction towards the desired product and away from side reactions.
Common Byproducts and Their Mitigation:
-
Elimination (E2) Products: Although this compound is a primary alkyl halide and less prone to elimination than secondary or tertiary halides, the use of a sterically hindered, strongly basic nucleophile can favor the E2 pathway.[4]
-
Solvent Influence: While polar aprotic solvents generally favor S(_N)2, a less polar aprotic solvent like THF or Dioxane might be considered if elimination is a persistent issue, as they are less effective at stabilizing the transition state for elimination.
-
-
Over-alkylation (for primary and secondary amine nucleophiles): The N-alkylated product can sometimes react further with this compound, leading to di- or tri-alkylated species.
-
Solvent Influence: While not a direct solvent effect, using a solvent that allows for precise temperature control can help. Running the reaction at a lower temperature can often improve selectivity for mono-alkylation. Additionally, a solvent that allows for the slow addition of the alkylating agent can help maintain a low instantaneous concentration, disfavoring over-alkylation.
-
dot
Caption: Competing reaction pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around solvent to start with for an N-alkylation using this compound?
For a general starting point, Acetonitrile (ACN) is an excellent choice. It is a polar aprotic solvent that effectively dissolves many organic molecules and salts, and it is known to promote high rates for S(_N)2 reactions.[3] It is also relatively easy to remove under vacuum due to its lower boiling point compared to DMF or DMSO.
Q2: Can I use a protic solvent if my nucleophile is only soluble in it?
While not ideal, it is sometimes necessary. If you must use a protic solvent like ethanol or methanol, be prepared for a significantly slower reaction rate. To compensate, you may need to use a higher temperature and a longer reaction time. However, be aware that these conditions can also increase the likelihood of side reactions and degradation of the starting material.
Q3: How does the stability of this compound vary in different solvents?
Alkyl iodides are generally the most reactive of the alkyl halides and can be sensitive to light and heat. While specific stability studies on this compound are not widely published, it is best practice to store it in a cool, dark place. In solution, its stability will be lowest in nucleophilic (especially protic) solvents where solvolysis can occur over time. For reactions, it is recommended to use freshly prepared solutions or to use the reagent shortly after dissolving it.
Q4: Are there any known impurities in commercial this compound that could affect my reaction?
Commercial this compound may contain small amounts of the corresponding alcohol (2-(hydroxymethyl)pyrrolidine) from which it is synthesized, or residual reagents from the iodination process. The presence of the alcohol is generally not problematic for N-alkylation reactions. However, acidic impurities could protonate your amine nucleophile, reducing its nucleophilicity. If you suspect acidic impurities, you can include a non-nucleophilic base like proton sponge in your reaction mixture.
Experimental Protocol: N-Alkylation of a Secondary Amine
This protocol provides a detailed methodology for the N-alkylation of morpholine with this compound, highlighting the critical role of solvent selection.
Materials:
-
This compound hydroiodide
-
Morpholine
-
Potassium Carbonate (K(_2)CO(_3)), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydroiodide (1.0 eq), morpholine (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile (ACN) to the flask to achieve a concentration of approximately 0.2 M with respect to the this compound hydroiodide.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure N-alkylated product.
Data Presentation: Solvent Effects on a Model N-Alkylation Reaction
The following table summarizes the impact of different solvents on the yield of a model N-alkylation reaction between a generic secondary amine and this compound, based on established principles of S(_N)2 reactions.
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate | Expected Yield |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Very Fast | Excellent |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Very Fast | Excellent |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very Fast | Excellent |
| Acetone | Polar Aprotic | 20.7 | Fast | Good |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Moderate | Moderate |
| Methanol (MeOH) | Polar Protic | 32.7 | Slow | Poor to Moderate |
| Ethanol (EtOH) | Polar Protic | 24.6 | Slow | Poor to Moderate |
| Water (H₂O) | Polar Protic | 80.1 | Very Slow | Poor |
| Toluene | Nonpolar | 2.4 | Very Slow | Poor |
Visualization of the Solvent Selection Process
The following diagram illustrates a decision-making process for selecting the optimal solvent for your reaction with this compound.
dot
Caption: Decision tree for solvent selection in N-alkylation reactions.
References
-
Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525-3528. [Link]
-
Zervou, M., Papadopoulos, A., & Christofidis, I. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 17(9), 10856-10873. [Link]
-
Zhdanko, A. G., & Rashatasakhon, P. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Heterocyclic Chemistry (Vol. 141, pp. 1-61). Elsevier. [Link]
-
LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. In Chemistry LibreTexts. [Link]
-
Di Micco, S., Terracciano, S., & Bruno, I. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6615. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Borch, R. F., & Hassid, A. I. (1972). A rapid method of N-alkylation of amines. Journal of the Chemical Society, Chemical Communications, (3), 167. [Link]
-
Öcal, N., & Er, M. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5678-5690. [Link]
-
Ma, C., & Yoshikai, N. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 16(1), 1-9. [Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
AnkiReddy, S., Kumar, A., & Ravikumar, A. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2011(7), 214-225. [Link]
-
AnkiReddy, S., Kumar, A., & Ravikumar, A. (2011). Identification and synthesis of impurities formed during sertindole preparation. Molecules, 16(1), 743-753. [Link]
-
Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? [Link]
- Process for the preparation of 2-aminomethyl-pyrrolidine. (1979).
-
Ma, C., & Yoshikai, N. (2025). Pyrrolidine synthesis via ring contraction of pyridines. ResearchGate. [Link]
-
Chad's Prep. (2018, September 13). 7.1b Factors Affecting SN2 Reactions [Video]. YouTube. [Link]
-
G. de la Herrán, F. G. Guijarro, and R. G. de la Torre, "N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions," RSC Advances, vol. 13, no. 51, pp. 35933-35939, 2023. [Link]
-
M. A. Tora, A. K. M. L. Rahman, and M. A. Ali, "N-Dealkylation of Amines," Molecules, vol. 28, no. 1, p. 337, 2023. [Link]
Sources
Technical Support Center: Stereoselective Synthesis of 2-(Iodomethyl)pyrrolidine
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure 2-(iodomethyl)pyrrolidine is a critical step in the development of numerous pharmaceuticals. Maintaining the desired stereochemistry at the C2 position is paramount, as even small amounts of the undesired enantiomer can lead to significantly different pharmacological activities or adverse effects. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent racemization and achieve high stereochemical purity in your synthesis.
Troubleshooting Guide: Addressing Racemization and Other Common Issues
This section is designed to help you diagnose and solve specific problems encountered during the synthesis of this compound, with a primary focus on preventing the loss of stereochemical integrity.
Issue 1: My final product shows significant racemization. What are the likely causes and how can I fix it?
Racemization during the synthesis of this compound typically arises from the reaction proceeding through an S(_N)1-like mechanism or via side reactions that compromise the stereocenter. Here’s a breakdown of the common culprits and their solutions:
-
Cause A: Poor Leaving Group on the Hydroxymethyl Precursor. If you are synthesizing this compound from a precursor like (S)-prolinol, the hydroxyl group must first be converted into a better leaving group. If this conversion is inefficient or the leaving group is not sufficiently reactive for a clean S(_N)2 displacement, side reactions that lead to racemization can occur.
-
Solution: Employ a more effective leaving group. Instead of directly converting the alcohol to an iodide, consider a two-step process where the alcohol is first converted to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). These are excellent leaving groups that strongly favor an S(_N)2 pathway, minimizing the risk of carbocation formation and subsequent racemization.[1][2]
-
-
Cause B: Reaction Conditions Favoring an S(_N)1 Pathway. High reaction temperatures, protic solvents, or the presence of Lewis acids can promote the formation of a carbocation intermediate at the C2 position. This planar carbocation can then be attacked by the iodide nucleophile from either face, leading to a racemic mixture.[3][4][5][6]
-
Solution: Optimize your reaction conditions to favor an S(_N)2 reaction.
-
Temperature: Keep the reaction temperature as low as reasonably possible to disfavor the formation of a carbocation.
-
Solvent: Use a polar aprotic solvent such as acetone, DMF, or acetonitrile. These solvents can solvate the cation but are less effective at solvating the nucleophile, thereby promoting the S(_N)2 mechanism.
-
Nucleophile Concentration: Ensure a high concentration of the iodide nucleophile (e.g., NaI or KI) to favor the bimolecular S(_N)2 reaction over the unimolecular S(_N)1 pathway.
-
-
-
Cause C: In situ Formation of HI. If your reaction conditions generate hydroiodic acid (HI), this strong acid can protonate the pyrrolidine nitrogen, leading to ring-opening and closing equilibria that can scramble the stereocenter.
-
Solution: Use a non-acidic source of iodide. Sodium iodide (NaI) or potassium iodide (KI) in a suitable aprotic solvent are excellent choices. If an acid scavenger is necessary, a non-nucleophilic base like proton sponge can be considered.
-
Issue 2: I'm observing low yields of the desired this compound, even with good stereochemical control.
Low yields can be attributed to several factors, from incomplete reactions to product degradation.
-
Cause A: Incomplete Conversion of the Starting Material. The reaction may not be going to completion due to insufficient reaction time, low temperature, or a deactivated substrate.
-
Solution:
-
Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Temperature and Time: If the reaction is sluggish, consider a modest increase in temperature or a longer reaction time, but be mindful of the potential for racemization at higher temperatures.
-
Leaving Group: As mentioned previously, a better leaving group (tosylate or mesylate) will lead to a faster and more efficient reaction.[1][2][7]
-
-
-
Cause B: Side Reactions. Besides racemization, other side reactions can consume your starting material or product. For instance, the iodide nucleophile can be oxidized, or elimination reactions can occur, especially with sterically hindered bases.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the iodide.
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base to minimize elimination side reactions.
-
-
-
Cause C: Product Instability. this compound can be unstable, particularly in the presence of light or heat, and can be prone to self-quaternization.
-
Solution:
-
Work-up and Storage: Perform the work-up at low temperatures and protect the product from light. For long-term storage, consider converting it to a more stable salt form or storing it as a solution in a dark, cold, and inert environment. The use of a protecting group on the pyrrolidine nitrogen can also enhance stability.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material to ensure the stereochemical integrity of this compound?
The most common and reliable chiral precursor is (S)-proline or its derivatives.[8] (S)-prolinol, obtained by the reduction of (S)-proline, is a widely used starting material.[9] The key is to start with a compound of high enantiomeric purity and to choose subsequent reaction steps that do not affect the chiral center.
Q2: How does the choice of the nitrogen-protecting group affect the synthesis?
A nitrogen-protecting group can be crucial for several reasons:
-
Preventing Side Reactions: It prevents the pyrrolidine nitrogen from acting as a nucleophile and participating in unwanted side reactions, such as self-quaternization.
-
Improving Solubility: It can enhance the solubility of the starting material in organic solvents.
-
Influencing Stereoselectivity: In some cases, a bulky protecting group can sterically hinder one face of the molecule, further promoting a stereoselective reaction.
Common protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl). The choice of protecting group will depend on the specific reaction conditions and the subsequent steps in your synthetic route.
Q3: Can I use a one-pot procedure to convert (S)-prolinol to (S)-2-(iodomethyl)pyrrolidine?
While one-pot procedures can be more efficient, they also carry a higher risk of side reactions and racemization if not carefully controlled. A two-step procedure, involving the initial formation of a stable intermediate like a tosylate or mesylate followed by displacement with iodide, generally offers better control over the reaction and higher stereochemical purity.
Q4: How can I accurately determine the enantiomeric purity of my product?
The most common method is chiral High-Performance Liquid Chromatography (HPLC). This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification. Alternatively, you can use Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent or a chiral derivatizing agent to distinguish between the enantiomers.
Experimental Protocols
Protocol 1: Two-Step Synthesis of (S)-2-(Iodomethyl)pyrrolidine via a Tosylate Intermediate
This protocol is designed to maximize stereochemical retention by utilizing a stable tosylate intermediate.
Step 1: Synthesis of (S)-1-Boc-2-(tosyloxymethyl)pyrrolidine
-
Dissolve (S)-1-Boc-2-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure tosylate.
Step 2: Synthesis of (S)-1-Boc-2-(iodomethyl)pyrrolidine
-
Dissolve the (S)-1-Boc-2-(tosyloxymethyl)pyrrolidine (1.0 eq) in acetone.
-
Add sodium iodide (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and remove the acetone under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired product.
Data Presentation
Table 1: Comparison of Leaving Groups for the Synthesis of this compound
| Leaving Group | Typical Reaction Conditions | Relative Rate | Potential for Racemization |
| -OH (direct conversion) | PPh₃, I₂, Imidazole | Slow | High |
| -OMs (Mesylate) | MsCl, Et₃N; then NaI | Fast | Low |
| -OTs (Tosylate) | TsCl, Pyridine; then NaI | Fast | Low |
Visualizations
Caption: Sₙ2 vs. Sₙ1 pathways in this compound synthesis.
Caption: Recommended workflow for stereoselective synthesis.
References
-
D. A. Dickman, A. I. Meyers, G. A. Smith, R. E. Gawley, Org. Synth.1990 , 69, 530. [Link]
-
J. Clayden, N. Greeves, S. Warren, Organic Chemistry, 2nd ed., Oxford University Press, 2012. [Link]
-
Carey, F. A., Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed., Springer, 2007. [Link]
-
Anslyn, E. V., Dougherty, D. A. Modern Physical Organic Chemistry, University Science Books, 2006. [Link]
-
Eliel, E. L., Wilen, S. H., Mander, L. N. Stereochemistry of Organic Compounds, Wiley, 1994. [Link]
-
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed., Wiley, 2019. [Link]
-
Kurti, L., Czako, B. Strategic Applications of Named Reactions in Organic Synthesis, Elsevier, 2005. [Link]
-
K. C. Nicolaou, E. J. Sorensen, Classics in Total Synthesis, VCH, 1996. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Mechanism of Nucleophilic Substitution - SN1 [chemedx.org]
- 7. reddit.com [reddit.com]
- 8. The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Nucleophilic Substitution of 2-(Iodomethyl)pyrrolidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges associated with the nucleophilic substitution of 2-(iodomethyl)pyrrolidine and its derivatives. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, helping you not only solve immediate issues but also build a more robust experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Starting Material - Is Your Electrophile Viable?
Question 1: My reaction is giving a complex mixture of products with a low yield of the desired compound. How do I know if my this compound is the problem?
Answer: The stability of your starting material, this compound, is the most critical and often overlooked parameter. Alkyl iodides are highly reactive because iodide is an excellent leaving group. This high reactivity, however, also makes them prone to degradation.
-
Causality:
-
Self-Quaternization: If the pyrrolidine nitrogen is unprotected (a free secondary amine), it can act as a nucleophile, attacking another molecule of this compound. This leads to oligomerization or the formation of a bicyclic quaternary ammonium salt, consuming your starting material.
-
Decomposition: Over time, especially when exposed to light, moisture, or trace impurities, alkyl iodides can decompose to form I₂, which often imparts a faint yellow or brown color to the material.
-
Rearrangement: In some cases, especially under thermal stress or in the presence of Lewis acids, rearrangement to form more stable isomers can occur, though this is less common for this specific substrate.[1]
-
-
Troubleshooting & Validation:
-
Immediate Purity Check: Before every reaction, verify the purity of the this compound. Do not trust a bottle that has been on the shelf for an extended period without re-analysis.
-
TLC Analysis: Run a quick Thin Layer Chromatography (TLC) plate. A pure starting material should show a single, well-defined spot. The presence of multiple spots or streaking is a clear indicator of decomposition.
-
¹H NMR Spectroscopy: Take a fresh proton NMR spectrum. Compare it to the reference spectrum for the pure compound. Look for the appearance of new, unidentifiable peaks or a significant broadening of signals.
-
Best Practice: For best results, use freshly prepared or purified this compound. If the nitrogen is unprotected, consider preparing it as a stable salt (e.g., hydrochloride) and liberating the free base in situ just before the reaction. Protecting the nitrogen with a group like Boc (tert-butoxycarbonyl) is a standard and highly effective strategy to prevent self-reaction and improve stability.[2]
-
Section 2: The Reaction Environment - Optimizing for S_N2 Success
The nucleophilic substitution on a primary iodide like this compound proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism.[3] This mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry.[4] The success of this reaction is highly dependent on creating an environment that favors this specific pathway.
Question 2: I've confirmed my starting material is pure, but my conversion is still very low. Could my choice of solvent be the issue?
Answer: Absolutely. The solvent plays a crucial role in an S_N2 reaction by solvating the ions and influencing the nucleophile's reactivity.
-
Causality & Explanation:
-
Polar Aprotic Solvents (Recommended): Solvents like DMF (Dimethylformamide) , DMSO (Dimethyl sulfoxide) , Acetonitrile (CH₃CN) , and Acetone are ideal for S_N2 reactions.[5] They are polar enough to dissolve the reactants but lack acidic protons (O-H or N-H bonds). This is critical because they do not form a strong "solvation shell" around the anionic nucleophile through hydrogen bonding. A "naked," unsolvated nucleophile is more reactive and kinetically faster.[6][7] The reaction between bromoethane and potassium iodide, for example, is reported to be 500 times faster in acetone than in methanol.[6]
-
Polar Protic Solvents (Avoid): Solvents like water (H₂O), methanol (MeOH), and ethanol (EtOH) should generally be avoided. Their acidic protons will form a tight hydrogen-bonding cage around the nucleophile, stabilizing it and significantly reducing its reactivity (nucleophilicity).[8] This dramatically slows down the S_N2 reaction rate.
-
-
Troubleshooting & Validation:
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent, switch to dry DMF or acetonitrile.
-
Ensure Anhydrous Conditions: Water is a polar protic solvent and can inhibit the reaction. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from interfering.
-
Question 3: My reaction is slow and incomplete. What is the role of the base, and which one should I use?
Answer: The base is essential if your nucleophile is neutral (e.g., a thiol, R-SH, or a secondary amine, R₂NH). Its job is to deprotonate the nucleophile, making it anionic and therefore much more potent. However, the base itself can compete with your intended nucleophile, so the choice is critical.
-
Causality & Explanation:
-
Strong, Non-Nucleophilic Bases (Recommended): For deprotonating your nucleophile without competing in the substitution, use a sterically hindered base. Bases like Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) are excellent choices. Their bulk prevents them from easily attacking the electrophilic carbon of the substrate.[9][10]
-
Carbonate Bases: Weaker bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are also very effective, particularly for alkylating phenols or amines.[11] They are generally less basic than alkoxides but are often sufficient and can lead to cleaner reactions.
-
Amine Bases (Use with Caution): Bases like triethylamine (TEA) or DIPEA (diisopropylethylamine) can be used, but they can potentially compete as nucleophiles. DIPEA is more sterically hindered and generally a better choice than TEA.
-
-
Troubleshooting & Validation:
-
Match Base to Nucleophile: Ensure the pKa of your base is high enough to fully deprotonate your nucleophile.
-
Order of Addition: Add the base to your nucleophile in the solvent first, allow it to stir for a short period (e.g., 15-30 minutes) to ensure complete deprotonation, and then add the this compound electrophile slowly.
-
Question 4: I am seeing a significant amount of an elimination byproduct. How can I favor substitution over elimination (E2)?
Answer: Elimination (E2) is a common competing reaction, especially with sterically hindered substrates or strongly basic nucleophiles.[5] The base or nucleophile abstracts a proton from the carbon adjacent to the one bearing the iodide, leading to an alkene.
-
Causality & Explanation:
-
Steric Hindrance: The pyrrolidine ring itself introduces some steric bulk around the reaction center.[12] If your nucleophile is also large and bulky, it may be easier for it to act as a base and abstract a proton from the less hindered β-carbon than to perform a backside attack on the α-carbon.[13]
-
Temperature: Elimination reactions are favored at higher temperatures because they result in a greater increase in entropy (more molecules are formed).[5]
-
Nucleophile Basicity: Strongly basic nucleophiles (e.g., alkoxides) are more prone to causing elimination than less basic ones (e.g., azide, cyanide).[5]
-
-
Troubleshooting & Validation:
-
Lower the Reaction Temperature: Run the reaction at room temperature or even 0 °C. This will kinetically favor the S_N2 pathway.
-
Choose a Less Basic Nucleophile: If possible, select a nucleophile that is "softer" or less basic.
-
Avoid Bulky Bases: If a base is required, use one like K₂CO₃ which is sufficiently basic but not as aggressive as KOtBu.
-
Section 3: Visualizing the Troubleshooting Process
To systematically diagnose issues with your reaction, follow this logical workflow.
Caption: A flowchart for troubleshooting low conversion in S_N2 reactions.
Section 4: Key Parameter Summary & Protocols
| Solvent Class | Examples | Suitability for S_N2 | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Excellent | Solvates cation, leaves nucleophile "naked" and highly reactive.[7] |
| Polar Protic | Water, Methanol, Ethanol | Poor | Strongly solvates and deactivates the nucleophile via H-bonding.[8] |
| Non-Polar | Toluene, Hexane | Very Poor | Reactants (often salts) have poor solubility. |
This protocol assumes the use of a generic oxygen or nitrogen nucleophile that requires deprotonation.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the nucleophile (1.2 equivalents) and anhydrous DMF (approx. 0.1 M concentration relative to the electrophile).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Add a non-nucleophilic base (e.g., Sodium Hydride, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Addition: Dissolve the N-protected this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirring solution of the activated nucleophile.
-
Reaction: Monitor the reaction progress by TLC. Gentle heating (40-50 °C) may be required if the reaction is slow at room temperature, but be mindful of potential side reactions.
-
Work-up: Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, dilute with water, and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
References
-
Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945–2964. Available from: [Link]
-
Chemistry LibreTexts. (2019). Steric Hindrance in S_N2 Reactions. Available from: [Link]
-
Master Organic Chemistry. (2012). The S_N2 Reaction Mechanism. Available from: [Link]
-
Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. Available from: [Link]
-
Chemistry LibreTexts. (2024). Characteristics of the S_N2 Reaction. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Available from: [Link]
-
Chemistry LibreTexts. (2023). The S_N2 Reaction. Available from: [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Available from: [Link]
-
Puglisi, A., & Koehler, M. (2005). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Organic Letters, 7(18), 3909–3911. Available from: [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Available from: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
-
Chemistry LibreTexts. (2019). Effect of sterics on Sn2 reactions. Available from: [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available from: [Link]
-
Feula, A., Dhillon, S., Byravan, R., & Fossey, J. S. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(34), 5644-5653. Available from: [Link]
-
University of Calgary. (n.d.). Nucleophilic Substitution of Alkyl Halides. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. web.viu.ca [web.viu.ca]
Technical Support Center: Navigating the Stability of 2-(Iodomethyl)pyrrolidine in Solution
Welcome to the technical support center for 2-(Iodomethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this highly reactive, yet valuable, synthetic intermediate. Our goal is to provide you with in-depth technical guidance, troubleshooting advice, and practical protocols to ensure the successful application of this compound in your experiments. We understand the frustrations that can arise from unexpected reactivity and degradation, and this resource is built upon our extensive field experience to help you navigate these challenges.
The Challenge: Inherent Instability
This compound is a potent alkylating agent, a characteristic that also makes it prone to degradation in solution. The primary stability concern arises from the proximity of a nucleophilic secondary amine (the pyrrolidine nitrogen) to an electrophilic carbon (the carbon bearing the iodide). This intramolecular arrangement creates a molecule that is predisposed to react with itself. Understanding and mitigating these inherent instability pathways is critical for reproducible and successful experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered by users of this compound.
Question 1: I've just prepared a solution of this compound in a common organic solvent (like DCM or THF) and I'm already seeing new spots on my TLC analysis. What is happening?
Answer: This is a classic sign of the inherent instability of this compound. The most probable cause is intramolecular cyclization. The lone pair of electrons on the pyrrolidine nitrogen can attack the adjacent carbon atom, displacing the iodide and forming a strained, but stable, bicyclic aziridinium salt. This is a rapid process, especially in non-polar aprotic solvents.
Another possibility is intermolecular dimerization or polymerization, where the amine of one molecule attacks the iodomethyl group of another.
Causality Explained: The rate of these reactions is dependent on the concentration and the solvent. In more concentrated solutions, intermolecular reactions become more probable. The formation of these byproducts can significantly reduce the yield of your desired reaction.
Solution:
-
Immediate Use: Prepare solutions of this compound immediately before use. Do not store it in solution for extended periods.
-
Low Temperature: Perform your reactions at low temperatures (e.g., 0 °C or below) to slow down the rate of these degradation reactions.
-
Protecting Groups: If your synthesis allows, consider using a protected form of the pyrrolidine, such as N-Boc-2-(iodomethyl)pyrrolidine. The Boc (tert-butyloxycarbonyl) group will prevent the nitrogen from acting as a nucleophile. The protecting group can be removed in a subsequent step.
Question 2: My reaction with this compound is giving me a complex mixture of products, and I suspect the starting material is degrading. How can I confirm this?
Answer: Confirming the degradation of this compound can be achieved through a few analytical techniques.
Analytical Workflow:
-
1H NMR Spectroscopy: Take a quick 1H NMR of your this compound solution. The formation of the aziridinium salt will result in a new set of peaks with characteristic downfield shifts for the protons near the positive charge.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry is a powerful tool to identify the degradation products. You would expect to see a peak corresponding to the mass of the dimer or higher-order oligomers.
-
Control Experiment: Run a small-scale control experiment with just this compound in your reaction solvent under the same conditions (temperature, time) but without your other reagents. Analyze the outcome by TLC or LC-MS to observe the extent of degradation.
Question 3: I need to perform a reaction with this compound in the presence of a base. What precautions should I take?
Answer: Using a base with this compound requires careful consideration. The base will deprotonate the pyrrolidine nitrogen, significantly increasing its nucleophilicity and dramatically accelerating the rate of both intramolecular cyclization and intermolecular reactions.
Experimental Strategy:
-
Choice of Base: If possible, use a non-nucleophilic, sterically hindered base. Proton sponge or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are options, but their compatibility with your specific reaction needs to be evaluated. Avoid common amine bases like triethylamine if possible, as they can also act as nucleophiles.
-
Order of Addition: Add the this compound solution slowly to the reaction mixture containing your substrate and the base. This ensures that it reacts preferentially with your substrate rather than itself.
-
Temperature Control: Maintain a low temperature throughout the addition and the course of the reaction.
Question 4: Can I store this compound as a stock solution?
Answer: It is strongly discouraged to store this compound as a stock solution for any significant length of time. As discussed, it will degrade. If you absolutely must prepare a solution in advance, do so at a very low temperature (e.g., in a -20 °C or -78 °C freezer) and for the shortest possible duration. The freebase is best generated fresh from a stable salt form (e.g., the hydrochloride salt) right before use.
Experimental Protocol: Handling and Using this compound
This protocol provides a generalized workflow for using this compound in an alkylation reaction.
Objective: To perform an N-alkylation of a primary amine with this compound.
Materials:
-
This compound hydroiodide (or hydrochloride) salt
-
Anhydrous, inert solvent (e.g., acetonitrile or DMF)
-
A non-nucleophilic base (e.g., potassium carbonate or DIPEA)
-
Your primary amine substrate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Free Base (if starting from a salt):
-
In a round-bottom flask under an inert atmosphere, suspend the this compound salt in your anhydrous solvent.
-
Cool the suspension to 0 °C.
-
Add one equivalent of a suitable base (e.g., potassium carbonate) and stir for 15-20 minutes. The free base is now generated in situ.
-
-
Reaction Setup:
-
In a separate flask, dissolve your primary amine substrate in the anhydrous solvent under an inert atmosphere.
-
Cool this solution to 0 °C.
-
-
Addition:
-
Slowly, add the freshly prepared this compound free base solution to the solution of your primary amine substrate via a syringe or dropping funnel over a period of 30-60 minutes.
-
Maintain the reaction temperature at 0 °C during the addition.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS.
-
If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualization of Degradation Pathways
The following diagrams illustrate the primary degradation pathways of this compound.
Caption: Primary degradation pathways of this compound.
Factors Affecting the Stability of this compound in Solution
| Factor | Impact on Stability | Recommended Action |
| Temperature | Higher temperatures significantly accelerate degradation. | Work at low temperatures (0 °C or below). |
| Concentration | Higher concentrations favor intermolecular reactions. | Use dilute solutions when possible. |
| Presence of Base | Increases the nucleophilicity of the amine, accelerating degradation. | Use non-nucleophilic bases and add the alkylating agent slowly. |
| Solvent | Protic, nucleophilic solvents can lead to solvolysis. | Use anhydrous, aprotic solvents. |
| Storage Time | Degradation occurs over time in solution. | Prepare solutions fresh and use immediately. |
| Light | Alkyl iodides can be light-sensitive.[1] | Protect solutions from light, especially during storage. |
Concluding Remarks
While this compound presents stability challenges, its synthetic utility is undeniable. By understanding the underlying chemical principles of its degradation and implementing the careful handling procedures outlined in this guide, researchers can minimize side reactions and achieve their desired synthetic outcomes. Proactive measures, such as the use of protecting groups and careful control of reaction conditions, are the cornerstones of success when working with this reactive intermediate.
References
-
General Pyrrolidine Chemistry and Synthesis: For an overview of the synthesis and reactions of pyrrolidine derivatives, which provides context for the reactivity of the pyrrolidine nitrogen.
- Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors
- Source: MDPI
-
URL: [Link]
-
Reactivity of Alkyl Halides: General principles of nucleophilic substitution involving alkyl halides.
- Title: Synthesis of New Optically Active 2-Pyrrolidinones
- Source: PMC - PubMed Central
-
URL: [Link]
- Oxidative Processes in Related Systems: While not directly on this compound, this provides insight into potential oxidative degradation of the pyrrolidine ring.
-
Iodocyclization Reactions: This article discusses the formation of iodomethyl-substituted rings and their subsequent reactions, which is analogous to the potential intramolecular cycliz
- Title: Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay
- Source: Organic & Biomolecular Chemistry (RSC Publishing)
-
URL: [Link]
-
General Information on Alkyl Iodides: Discusses the general stability and reactivity of alkyl iodides.
- Title: Alkyl Iodide
- Source: Vedantu
-
URL: [Link]
Sources
Recrystallization of Pyrrolidine Derivatives: A Technical Support Guide
Welcome to the Technical Support Center for the purification of pyrrolidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of recrystallizing this important class of heterocyclic compounds. Pyrrolidine and its derivatives are fundamental scaffolds in numerous pharmaceuticals, making their efficient purification a critical step in synthesis and manufacturing.
The unique physicochemical properties of the pyrrolidine ring—namely its polarity, basicity, and high solubility in a wide range of solvents—can present specific challenges during crystallization. This guide provides in-depth, experience-driven advice and troubleshooting strategies to help you achieve high purity and yield.
Understanding the Pyrrolidine Scaffold: Key Considerations for Recrystallization
The pyrrolidine ring is a five-membered, saturated nitrogen heterocycle.[1][2] Its key features influencing crystallization behavior are:
-
Polarity and Solubility: The presence of the nitrogen atom imparts significant polarity and hydrogen bonding capability, making pyrrolidine miscible with water and most organic solvents.[3] This broad solubility can make finding a suitable single-solvent system for recrystallization challenging.
-
Basicity: The secondary amine in the pyrrolidine ring is basic (pKa of the conjugate acid is ~11.3).[3] This basicity can lead to interactions with acidic media or surfaces and may necessitate special considerations during purification to avoid salt formation.
-
Structural Diversity: The pyrrolidine ring can be substituted at various positions, drastically altering the molecule's overall polarity, melting point, and solubility. The conformation of the ring and its substituents can also influence the crystal packing.[1]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the recrystallization of pyrrolidine derivatives.
Q1: My pyrrolidine derivative seems to be soluble in everything. How do I choose a recrystallization solvent?
This is a frequent challenge due to the inherent polarity of the pyrrolidine moiety.[3] A systematic approach is crucial:
-
Start with a Polarity Spectrum Analysis: Test the solubility of a small amount of your crude product in a range of solvents with varying polarities at both room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature but high solubility when heated.[4]
-
Consider "Like Dissolves Like" with a Twist: While polar compounds tend to dissolve in polar solvents, for recrystallization, you need a solvent in which the compound is sparingly soluble at room temperature.[5]
-
Mixed-Solvent Systems are Often Key: For highly soluble compounds, a mixed-solvent (or solvent/anti-solvent) system is often the most effective approach.[6] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent" in which it is poorly soluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q2: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[7] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated.[8] For pyrrolidine derivatives, which can sometimes be low-melting solids or even liquids at room temperature, this is a common issue.
Here are several strategies to combat oiling out:[9]
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling can shock the solution out of a supersaturated state, favoring oil formation.
-
Use a Lower Boiling Point Solvent: If possible, choose a solvent with a boiling point below the melting point of your compound.
-
Add More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then attempt to recrystallize again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates microscopic imperfections on the glass that can serve as nucleation sites.
-
Seeding: Introduce a tiny crystal of the pure compound into the cooled, supersaturated solution. This provides a template for crystal growth.[4]
-
Q3: I'm getting a very low yield after recrystallization. What are the common causes?
Low recovery can be frustrating. Here are some potential culprits and their solutions:[10]
-
Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, your product might crystallize on the filter paper or in the funnel stem. To prevent this, use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the filtration.
-
Inadequate Cooling: Ensure you have allowed sufficient time for crystallization to complete at a low temperature. Cooling in an ice bath for at least 30 minutes is generally recommended.
-
Washing with the Wrong Solvent or Too Much of It: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using a warm solvent or too much solvent will dissolve some of your product.
Troubleshooting Guide: A Deeper Dive
This section provides more detailed troubleshooting for specific scenarios.
| Problem | Potential Cause | Troubleshooting Steps |
| No Crystals Form Upon Cooling | - Solution is not saturated (too much solvent used).- The compound is very soluble in the chosen solvent even at low temperatures. | 1. Concentrate the solution: Gently boil off some of the solvent to increase the concentration of your compound and attempt to cool again.2. Induce crystallization: Try scratching the flask or adding a seed crystal.3. Change the solvent system: If the compound remains soluble, the chosen solvent is not suitable. Re-evaluate your solvent screen and consider a mixed-solvent system. |
| Colored Impurities in Crystals | - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the crystal surface. | 1. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. Charcoal will adsorb many colored impurities. Use sparingly, as it can also adsorb your product.2. Repeat Recrystallization: A second recrystallization can often remove residual color.3. Wash Crystals Thoroughly: Ensure you are washing the filtered crystals with fresh, cold solvent to remove surface impurities. |
| Crystals are Very Fine Needles | - Crystallization occurred too rapidly. | 1. Slow Down the Cooling: Allow the flask to cool to room temperature on the benchtop, undisturbed, before placing it in an ice bath.2. Insulate the Flask: Wrapping the flask in a towel can further slow the cooling process, promoting the growth of larger crystals. |
| Formation of a Salt | - An acidic solvent was used with a basic pyrrolidine derivative. | 1. Choose a Neutral or Basic Solvent: Avoid acidic solvents unless you intend to crystallize the salt form.2. Neutralize the Crude Product: If your crude product is acidic or basic from the reaction workup, consider a neutralization step before recrystallization. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be attempted first.
-
Solvent Selection: Place a small amount of your crude pyrrolidine derivative into several test tubes. Add a few drops of different solvents to each. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization
This method is ideal for compounds that are highly soluble in one solvent and poorly soluble in another.
-
Solvent Pair Selection: Find a pair of miscible solvents, one in which your compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using the mixed-solvent system (in the same ratio as the final crystallization mixture) for washing.
Data Presentation: Solvent Selection for Pyrrolidine Derivatives
The choice of solvent is highly dependent on the specific substituents on the pyrrolidine ring. The following table provides a starting point based on general structural features.
| Pyrrolidine Derivative Type | General Polarity | Suggested Starting Solvents/Systems | Rationale/Considerations |
| Simple N-alkyl or N-aryl pyrrolidines | Moderate | - Hexanes/Ethyl Acetate- Toluene- Isopropanol | The hydrocarbon substituent reduces polarity, making moderately polar solvents or mixed systems with nonpolar components good choices. |
| Pyrrolidinones (Lactams) | High | - Ethanol/Water- Isopropanol- Ethyl Acetate | The amide functional group increases polarity and hydrogen bonding capacity. Protic solvents are often effective. |
| Proline and its derivatives | High (Zwitterionic) | - Water/Ethanol- Water/Isopropanol | The carboxylic acid and amine groups make these compounds highly polar. Water is often a key component of the solvent system. |
| Hydroxy-substituted pyrrolidines | High | - Ethyl Acetate- Acetone- Water/Alcohol mixtures | The hydroxyl group increases polarity and hydrogen bonding potential. |
| Pyrrolidine salts (e.g., hydrochlorides) | Very High (Ionic) | - Water- Methanol/Ethanol | Salts are generally very polar and often require highly polar, protic solvents for recrystallization. |
Visualization of Recrystallization Workflows
Single-Solvent Recrystallization Workflow
Caption: Workflow for mixed-solvent recrystallization.
References
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
I. V. Mic, A. G. G. de la Torre, F. G. Guijarro, M. C. N. de la Rosa, & S. C. C. de la Fuente. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(3), 243. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
I. V. Surov, A. N. Solov'ev, & G. L. Perlovich. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 25(23), 5648. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
A. H. A. Al-Rashedi, & Z. A. D. Al-Adhamy. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Iraqi Journal of Science, 61(12), 3338-3349. Retrieved from [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]
-
X. J. Wang, H. Wiehler, & C. B. Ching. (2004). Study of the characterization and crystallization of 4-hydroxy-2-pyrrolidone. Chirality, 16(4), 220-227. Retrieved from [Link]
- Google Patents. (n.d.). CN101348453A - Method for purifying proline.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Eastern Michigan University. (n.d.). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Some pyrrolidone derivatives. Retrieved from [Link]
-
ResearchGate. (2014). How can I seperate pyrrolidine? Retrieved from [Link]
- Google Patents. (n.d.). CN103333094B - Process method for crystallization purification of proline.
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyrrolidine (CAS 123-75-1). Retrieved from [Link]
-
RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
-
XtalPi. (2024). Computational Insights into Kinetic Hindrance Affecting Crystallization of Stable Forms of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ResearchGate. (2025). Influence of Polyvinyl Pyrrolidone Addition during Crystallization on the Physicochemical Properties of Mefenamic Acid Crystals. Retrieved from [Link]
-
MDPI. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
MDPI. (2021). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Retrieved from [Link]
-
ACS Publications. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Retrieved from [Link]
-
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? Retrieved from [Link]
-
YouTube. (2020). Selecting a recrystallization solvent. Retrieved from [Link]
-
ResearchGate. (2021). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
PubMed. (2023). Cocrystallization of Progesterone with Nitrogen Heterocyclic Compounds: Synthesis, Characterization, Calculation and Property Evaluation. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]
-
ResearchGate. (2025). Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
Sources
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Navigating the Thermal Challenges of Pyrrolidone Distillation: A Technical Support Guide
Welcome to our dedicated technical support center for managing the thermal instability of pyrrolidones during distillation. This guide is designed for researchers, scientists, and drug development professionals who handle these versatile yet sensitive compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," offering field-proven insights to help you anticipate, troubleshoot, and resolve common issues encountered during the purification of pyrrolidones. Our goal is to empower you with the knowledge to ensure the integrity of your materials and the success of your experiments.
Section 1: Troubleshooting Guide - Real-World Scenarios and Solutions
This section addresses specific problems you may encounter during the distillation of pyrrolidones, providing step-by-step guidance to diagnose and resolve them.
Q1: My pyrrolidone solution is darkening or changing color upon heating. What's happening and how can I prevent it?
A1: Discoloration, typically yellowing or browning, is a common indicator of thermal decomposition. In the case of N-Methyl-2-pyrrolidone (NMP), even at 200°C, a yellow color may develop, though this may not always affect its utility[1]. However, significant color change often points to the formation of degradation byproducts.
Causality: The discoloration is likely due to oxidative degradation or the formation of conjugated systems from side reactions at elevated temperatures. For NMP, decomposition can become significant at temperatures at or above 700°F (approximately 371°C)[2]. The presence of oxygen can accelerate this process, leading to a variety of degradation products, including N-methylsuccinimide (NMS) and 1-formyl-2-pyrrolidone (FP)[3][4].
Troubleshooting Protocol:
-
Lower the Distillation Temperature with Vacuum: The most effective way to prevent thermal degradation is to reduce the reboiler temperature. Pyrrolidones have high boiling points (e.g., NMP: 202-204°C, 2-pyrrolidone: 245°C at atmospheric pressure), which necessitates high temperatures that can induce decomposition[5][6]. Employing vacuum distillation is crucial as it significantly lowers the boiling point. For instance, NMP can be effectively removed from a reaction mixture at temperatures between 70-85°C under a vacuum of 1 mmHg[7].
-
Inert Atmosphere: Purge your distillation setup with an inert gas like nitrogen or argon before heating and maintain a gentle positive pressure throughout the process. This minimizes the presence of oxygen, a key contributor to oxidative degradation[3].
-
Check for Contaminants: Acidic or basic impurities can catalyze decomposition. Ensure your starting material is of high purity. If necessary, consider a pre-treatment step. For 2-pyrrolidone, for example, treatment with a strong base like potassium hydroxide followed by fractional distillation can yield a high-purity product[8].
-
Minimize Residence Time: The longer the pyrrolidone is exposed to high temperatures, the more likely it is to decompose. Use an appropriately sized distillation flask to ensure a reasonable distillation rate and avoid prolonged heating of the crude material.
Q2: I'm observing pressure fluctuations and bumping in my vacuum distillation. What are the likely causes and solutions?
A2: Unstable vacuum and bumping are common issues in vacuum distillation, often leading to poor separation and contamination of the distillate.
Causality: These problems typically stem from air leaks in the system, inadequate boiling chip performance, or sudden degassing of the solution. The high viscosity of some pyrrolidone mixtures can also contribute to uneven boiling.
Troubleshooting Protocol:
-
Systematically Check for Leaks:
-
Ensure all glass joints are properly sealed. Use a high-quality vacuum grease appropriate for the temperatures and chemicals involved.
-
Inspect all tubing for cracks or poor connections.
-
Verify the integrity of your vacuum pump and that the oil is clean.
-
-
Ensure Smooth Boiling:
-
Use a magnetic stir bar and a stirrer hot plate to provide constant agitation. This creates a vortex that facilitates smoother boiling and prevents bumping.
-
For very viscous liquids, an overhead mechanical stirrer may be more effective.
-
Boiling chips are often less effective under high vacuum. If you must use them, ensure they are fresh for each distillation.
-
-
Degas the Solution: Before applying high heat, gently warm the solution under a low vacuum to allow dissolved gases to escape in a controlled manner.
-
Use a Heat Gun with Caution: If you suspect a blockage or condensation in the condenser, you can gently warm the exterior with a heat gun to help vapor flow. However, be extremely cautious to avoid thermal shock to the glassware[7].
Q3: My distillate purity is lower than expected, or I'm seeing unexpected peaks in my GC/LC analysis. What are the potential sources of contamination?
A3: Low purity can result from several factors, including co-distillation of impurities, thermal decomposition during distillation, or inadequate separation efficiency.
Causality:
-
Thermal Decomposition: As discussed in Q1, degradation products can be carried over with the main distillate. For NMP, a common side product can be the de-methylated version[7].
-
Azeotropes: Pyrrolidones can form azeotropes with other components in the mixture, making separation by simple distillation difficult.
-
Inefficient Fractionation: If impurities have boiling points close to the pyrrolidone, a simple distillation setup may not be sufficient to achieve high purity.
Troubleshooting Protocol:
-
Analytical Characterization:
-
Optimize Distillation Technique:
-
Fractional Distillation: If impurities have close boiling points, use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency. This is a standard method for achieving high-purity 2-pyrrolidone[6][10].
-
Fractional Vacuum Distillation: Combining a fractionating column with vacuum is the most powerful technique for purifying high-boiling, thermally sensitive compounds.
-
-
Consider Chemical Treatment:
-
For 2-pyrrolidone containing impurities from its synthesis, a pre-treatment with a strong base (e.g., KOH, NaOH) at elevated temperatures (80-150°C) can help in the removal of certain impurities before the final fractional distillation[8].
-
-
Water as a Stabilizer for NMP: For N-methyl-2-pyrrolidone, the addition of a small amount of water (at least 0.5% by liquid volume) has been shown to minimize thermal decomposition when heated to high temperatures (above 500°F or 260°C)[2].
Section 2: Frequently Asked Questions (FAQs)
Q: What is the primary thermal degradation pathway for pyrrolidones? A: The degradation can be complex. For N-Methyl-2-pyrrolidone (NMP), oxidative degradation can occur through hydrogen abstraction at the CH2 group adjacent to the amine or at the methyl group, leading to various byproducts[3]. For polymers like Polyvinylpyrrolidone (PVP), the primary mechanism is often depolymerization to the monomer (vinylpyrrolidone)[11].
Q: Are there any specific safety precautions I should take when distilling pyrrolidones? A: Yes. Beyond standard distillation safety practices like using a fume hood and personal protective equipment (lab coat, safety glasses, gloves), be aware of the specific hazards of the pyrrolidone you are using[12][13]. For example, N-Methyl-2-pyrrolidone (NMP) is classified as a reproductive toxicant[5]. Always consult the Safety Data Sheet (SDS) for the specific compound. Ensure your distillation setup is secure, especially under vacuum, to prevent implosion[7].
Q: Can I use a rotary evaporator to remove NMP? A: While a rotary evaporator can be used to remove the bulk of NMP, its high boiling point makes complete removal challenging without a high-performance vacuum pump and high bath temperatures[7][14]. To completely remove residual NMP, vacuum distillation or other techniques like washing with water (as NMP is water-miscible) may be necessary[14].
Q: How can I monitor the purity of my distilled pyrrolidone? A: Gas chromatography (GC) with a flame ionization detector (FID) is a common and effective method for assessing the purity of organic solvents like NMP[15]. For identifying unknown impurities or degradation products, GC coupled with mass spectrometry (GC-MS) is highly valuable. High-performance liquid chromatography (HPLC) with UV or MS detection can also be used, especially for less volatile derivatives or when analyzing for specific byproducts[3][9].
Section 3: Data and Diagrams
Table 1: Physical Properties and Recommended Distillation Parameters for Common Pyrrolidones
| Compound | Boiling Point (atm) | Melting Point | Recommended Distillation Method | Key Considerations |
| 2-Pyrrolidone | 245 °C[6] | 25 °C[6] | Vacuum Fractional Distillation | Can solidify in condenser; may require pre-treatment with a base to remove impurities[8]. |
| N-Methyl-2-pyrrolidone (NMP) | 202-204 °C[5] | -24 °C[5] | Vacuum Distillation | Thermally sensitive above 260°C[2]; addition of water can act as a stabilizer[2]. Reproductive toxicant[5]. |
| N-Vinyl-2-pyrrolidone (NVP) | 193-195 °C | 13.5 °C | Low-Pressure Vacuum Distillation | Prone to polymerization; requires an inhibitor during storage and distillation. |
Diagram 1: Troubleshooting Workflow for Pyrrolidone Distillation
This diagram outlines a logical sequence for diagnosing and resolving common issues during the distillation of pyrrolidones.
Caption: A flowchart for troubleshooting common pyrrolidone distillation issues.
References
- Process for the purification of 2-pyrrolidone.
-
A Method for Recovery of N-methyl 2-pyrrolidone from Wastes of Solvent Regeneration Unit in 1,3-Butadiene Extraction Plant. International Journal of Chemical Engineering and Applications. [Link]
-
N-Methyl-2-pyrrolidone. Wikipedia. [Link]
- Thermal stabilization of N-methyl-2-pyrrolidone.
-
A TG/FTIR study on the thermal degradation of poly(vinyl pyrrolidone). ResearchGate. [Link]
-
SYNTHESIS OF 3,6-BIS(DIMETHYLAMINO)-9H-XANTHEN-9-ONE. Organic Syntheses. [Link]
-
Getting rid of N-Methyl-2-pyrrolidone (NMP), solution? ResearchGate. [Link]
-
Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed Central. [Link]
-
Physicochemical Characterization of Polyvinyl Pyrrolidone: A Tale of Two Polyvinyl Pyrrolidones. ACS Omega. [Link]
-
N-Methyl-2-pyrrolidone Solvent: Applications and Recovery of NMP. Maratek. [Link]
-
Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent. [Link]
-
2-Pyrrolidone. Wikipedia. [Link]
-
ICSC 0562 - PYRROLIDONE. INCHEM. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Synthesis and thermal degradation property study of N-vinylpyrrolidone and acrylamide copolymer. RSC Publishing. [Link]
-
Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. ResearchGate. [Link]
-
Quantitative determination of poly(vinylpyrrolidone) by continuous-flow off-line pyrolysis-GC/MS. ResearchGate. [Link]
-
Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. ACS Publications. [Link]
-
Influence of Polyvinylpyrrolidone on Thermoelectric Properties of Melt-Mixed Polymer/Carbon Nanotube Composites. MDPI. [Link]
-
N-Methyl-2-Pyrrolidone. LyondellBasell. [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. [Link]
-
2,2-dimethylpyrrolidine. Organic Syntheses. [Link]
-
Safety & Precautions in Distillation. Arishtam India. [Link]
-
Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Queen's University Belfast. [Link]
-
A Study of the Thermal Decomposition of Adulterated Cocaine Samples Under Optimized Aerobic Pyrolytic Conditions. PubMed. [Link]
-
Distillations | Environmental Health & Safety. Georgia Tech. [Link]
-
Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Aidic. [Link]
-
Experimental study on distillation and purification of reclaimed NMP. ResearchGate. [Link]
-
What the heck, why isn't my distillation column getting steam? Reddit. [Link]
-
Thermal Degradation of Poly(N-vinylpyrrolidone)–Poly(vinyl alcohol) Blends. ResearchGate. [Link]
-
How Can You Fix Problems In Distillation Columns? YouTube. [Link]
-
Purification Or Recovery Of 2-pyrrolidone Which Is Unsubstituted Or Alkyl Substituted Only Patents and Patent Applications (Class 548/555). USPTO. [Link]
Sources
- 1. What is N-methyl-2-pyrrolidone used for?_Chemicalbook [chemicalbook.com]
- 2. US4168226A - Thermal stabilization of N-methyl-2-pyrrolidone - Google Patents [patents.google.com]
- 3. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 6. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 7. orgsyn.org [orgsyn.org]
- 8. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 9. fda.gov [fda.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
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- 13. ehs.gatech.edu [ehs.gatech.edu]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions Involving Pyrrolidines
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving pyrrolidine-containing substrates. Pyrrolidines are vital structural motifs in medicinal chemistry and drug development.[1] However, their intrinsic properties can present significant challenges during transition metal-catalyzed cross-coupling reactions, most notably catalyst poisoning. This guide provides in-depth, experience-driven advice to diagnose, overcome, and prevent these common issues.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding catalyst poisoning by pyrrolidines.
Q1: What is catalyst poisoning in the context of cross-coupling reactions?
A: Catalyst poisoning refers to the deactivation of a catalyst by a chemical species present in the reaction mixture. In palladium-catalyzed cross-coupling reactions, this typically involves the strong coordination of a molecule to the palladium center, which inhibits its ability to participate in the catalytic cycle. This leads to slow or incomplete reactions, and in severe cases, complete reaction failure.
Q2: Why are pyrrolidines, and other nitrogen-containing heterocycles, prone to causing catalyst poisoning?
A: The nitrogen atom in pyrrolidines and other N-heterocycles possesses a lone pair of electrons that can strongly coordinate to the metal center of the catalyst (e.g., palladium).[2][3] This coordination can be irreversible or sufficiently strong to disrupt the catalytic cycle, effectively "poisoning" the catalyst.[2]
Q3: What are the typical symptoms of catalyst poisoning in my cross-coupling reaction?
A: Common indicators include:
-
Stalled Reaction: The reaction proceeds initially but stops before reaching completion, even with extended reaction times or increased temperature.
-
Low Conversion/Yield: Consistently obtaining low yields of the desired product despite using standard or optimized conditions.
-
Formation of Byproducts: An increase in side reactions, such as homocoupling of starting materials, can indicate that the desired catalytic pathway is inhibited.[4]
-
Inconsistent Results: High variability in reaction outcomes between batches, suggesting sensitivity to subtle changes in reagent purity or reaction setup.
Q4: Are certain types of cross-coupling reactions more susceptible to poisoning by pyrrolidines?
A: While any cross-coupling reaction can be affected, those that are more sensitive to the electronic properties of the catalyst are often more susceptible. This includes reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura couplings, where the coordination environment of the palladium center is critical for efficient catalysis.[5][6][7]
Q5: Can the choice of palladium precursor influence the extent of catalyst poisoning?
A: Yes, the choice of palladium precursor can play a role. Pre-catalysts that are more easily activated to the catalytically active Pd(0) species may be more susceptible to immediate poisoning if a strongly coordinating substrate is present from the outset.
II. Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to troubleshooting specific issues encountered during cross-coupling reactions with pyrrolidine-containing molecules.
Problem 1: Reaction stalls at partial conversion.
Probable Cause: Insufficiently active catalyst or catalyst deactivation during the reaction. The pyrrolidine nitrogen is likely coordinating to the palladium center, slowing down or halting the catalytic cycle.
Solutions:
-
Increase Catalyst Loading: While not always the most elegant solution, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes compensate for partial catalyst deactivation.[8]
-
Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity.[9][10] These ligands can promote the desired catalytic steps (oxidative addition and reductive elimination) to outcompete the inhibitory coordination of the pyrrolidine.[9]
-
In-situ Catalyst Formation vs. Pre-catalyst: Using a well-defined pre-catalyst can sometimes offer better results than generating the active catalyst in situ, as it provides a more controlled and reproducible initiation of the catalytic cycle.
Problem 2: Consistently low yields despite trying various standard conditions.
Probable Cause: Strong, irreversible coordination of the pyrrolidine to the palladium catalyst, effectively titrating the active catalyst out of the reaction.
Solutions:
-
Protecting Group Strategy: Temporarily protecting the pyrrolidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) can prevent its coordination to the palladium center. This is a highly effective but potentially longer synthetic route.
-
Additive Screening: The addition of a Lewis acid (e.g., B(OMe)3) has been shown to be effective in some cases.[4] The Lewis acid can coordinate to the pyrrolidine nitrogen, "masking" it from the palladium catalyst.
-
Solvent Effects: The choice of solvent can influence the coordination strength of the pyrrolidine. Less polar, non-coordinating solvents might be preferable. Experiment with solvents like toluene, dioxane, or cyclopentyl methyl ether (CPME).
Problem 3: Significant formation of homocoupling byproducts.
Probable Cause: The desired cross-coupling pathway is slowed by catalyst poisoning, allowing side reactions like the homocoupling of boronic acids (in Suzuki reactions) to become more prominent.[4]
Solutions:
-
Optimize Reaction Stoichiometry: Carefully control the stoichiometry of your coupling partners. Using a slight excess of one partner can sometimes favor the cross-coupling pathway.
-
Base Selection: The choice of base can significantly impact the reaction outcome. For Suzuki couplings, consider using bases like K3PO4 or Cs2CO3, which are often effective.[5] Ensure the base is finely powdered and anhydrous, as water content can affect reproducibility.[5]
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can contribute to catalyst decomposition and promote side reactions.
Mechanism of Catalyst Poisoning by Pyrrolidine
The following diagram illustrates the proposed mechanism of catalyst poisoning by a pyrrolidine-containing substrate in a generic cross-coupling cycle.
Caption: Proposed mechanism of palladium catalyst poisoning by a pyrrolidine substrate.
Troubleshooting Workflow
This flowchart outlines a systematic approach to troubleshooting a failing cross-coupling reaction involving a pyrrolidine substrate.
Caption: A workflow for troubleshooting problematic cross-coupling reactions.
III. Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Pyrrolidine-Containing Aryl Halide
This protocol provides a starting point for optimization.
-
Reaction Setup: To an oven-dried reaction vial, add the pyrrolidine-containing aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K3PO4, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)2, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent and Degassing: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1-0.2 M solution). Degas the reaction mixture again by sparging with argon or nitrogen for 10-15 minutes.
-
Reaction: Seal the vial and heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation: Ligand Effects on a Model Suzuki Coupling
The following table summarizes the hypothetical results of a ligand screen for the coupling of 1-(4-bromophenyl)pyrrolidine with phenylboronic acid.
| Entry | Ligand | Catalyst Loading (mol%) | Yield (%) |
| 1 | PPh3 | 2 | 15 |
| 2 | P(t-Bu)3 | 2 | 45 |
| 3 | SPhos | 2 | 85 |
| 4 | XPhos | 2 | 92 |
| 5 | IPr (NHC) | 2 | 88 |
Reaction conditions: 1-(4-bromophenyl)pyrrolidine (1 mmol), phenylboronic acid (1.2 mmol), K3PO4 (2 mmol), Pd(OAc)2 (2 mol%), ligand (4 mol%), toluene (5 mL), 100 °C, 12 h.
This data illustrates the significant impact of ligand choice on the reaction outcome, with bulky, electron-rich Buchwald ligands and NHC ligands providing superior results.
IV. References
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. (n.d.). Retrieved January 26, 2026, from [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (n.d.). Retrieved January 26, 2026, from [Link]
-
Heterocycle Formation via Palladium-Catalyzed C–H Functionalization - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]
-
Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). Retrieved January 26, 2026, from [Link]
-
Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles | Journal of the American Chemical Society. (n.d.). Retrieved January 26, 2026, from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (n.d.). Retrieved January 26, 2026, from [Link]
-
Reactions affording novel pyrrolidines catalysed by palladium - Lancaster University. (n.d.). Retrieved January 26, 2026, from [Link]
-
Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 26, 2026, from [Link]
-
Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
Poisoning and deactivation of palladium catalysts - SciSpace. (n.d.). Retrieved January 26, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
-
Ligands and/or Catalysts Used in Coupling Reactions. (Ref. 25) - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Guideline for Elucidating Catalysts - ChemRxiv. (n.d.). Retrieved January 26, 2026, from [Link]
-
Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (n.d.). Retrieved January 26, 2026, from [Link]
-
Catalyst poisoning - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (n.d.). Retrieved January 26, 2026, from [Link]
Sources
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- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
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Validation & Comparative
A Researcher's Guide to Reactivity: 2-(Iodomethyl)pyrrolidine vs. 2-(Bromomethyl)pyrrolidine
For researchers, scientists, and professionals in drug development, the selection of a synthetic building block is a critical decision point that dictates reaction efficiency, yield, and overall project timelines. Within the valuable class of N-heterocyclic scaffolds, 2-(halomethyl)pyrrolidines serve as versatile intermediates for introducing the pyrrolidine motif into a target molecule. This guide provides an in-depth, evidence-based comparison of the reactivity of two common analogues: 2-(iodomethyl)pyrrolidine and 2-(bromomethyl)pyrrolidine, enabling an informed choice based on fundamental chemical principles and practical application.
The Decisive Factor: Leaving Group Ability in Sₙ2 Reactions
Both this compound and its bromo- counterpart are primary alkyl halides. Their reactivity in the vast majority of synthetic applications is dominated by the bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] In this concerted process, a nucleophile attacks the electrophilic carbon atom at the same time as the halide leaving group departs.[2] The rate of this reaction is therefore highly sensitive to the identity of the leaving group.[3][4]
The universally accepted order of leaving group ability for halogens is: I⁻ > Br⁻ > Cl⁻ > F⁻ .[3][5]
This trend unequivocally establishes that This compound is a more reactive electrophile than 2-(bromomethyl)pyrrolidine . The following sections dissect the fundamental physicochemical properties responsible for this significant difference in reactivity.
Figure 1. Generalized Sₙ2 mechanism for 2-(halomethyl)pyrrolidines.
Causality of Reactivity: Bond Strength and Polarizability
The superiority of iodide as a leaving group stems from two core electronic and physical properties.
-
Carbon-Halogen Bond Strength: The C-I bond is inherently weaker and longer than the C-Br bond. This means less energy is required to cleave the C-I bond during the Sₙ2 transition state, resulting in a lower activation energy and a faster reaction rate.[3][5]
-
Polarizability: Iodide is a larger, "softer" anion with a more diffuse electron cloud compared to bromide.[5] This high polarizability allows the electron cloud to distort and stabilize the partial negative charge that develops on the leaving group in the transition state, further lowering the activation energy.
Figure 2. Factors influencing the relative reactivity of halomethylpyrrolidines.
Quantitative Comparison: Bond Energies and Reaction Rates
The theoretical principles are clearly reflected in quantitative data. The bond dissociation energy (BDE) required to break the C-X bond homolytically provides a direct measure of its strength.
| Bond | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |
| C-Br | ~70 | ~293 |
| C-I | ~57 | ~238 |
| Table 1: Average bond dissociation energies for primary carbon-halogen bonds. Exact values vary slightly by source, but the trend is constant.[6][7] |
| Substrate | Nucleophile | Solvent | Relative Rate |
| CH₃CH₂-Br | EtO⁻ | EtOH | 1 |
| CH₃CH₂-I | EtO⁻ | EtOH | ~3 |
| Table 2: Relative Sₙ2 reaction rates for ethyl bromide vs. ethyl iodide. This demonstrates that the iodo-alkane is roughly three times more reactive under these conditions. |
Application in Practice: A Comparative Synthesis Protocol
To illustrate the practical implications of this reactivity difference, we present a comparative protocol for a common synthetic transformation: the preparation of an azidomethylpyrrolidine derivative, a useful intermediate for subsequent reduction to an amine or click chemistry.
Objective: Synthesize (S)-tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate from its corresponding halomethyl precursors.
Protocol A: Using the Bromo- Precursor (More Forcing Conditions)
-
Reactants:
-
(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 - 2.0 eq)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of the bromo-pyrrolidine derivative in DMF, add sodium azide.
-
Heat the reaction mixture to 60-70 °C .
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours .
-
Upon completion, cool the mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for purification.
-
Protocol B: Using the Iodo- Precursor (Milder Conditions)
-
Reactants:
-
(S)-tert-butyl this compound-1-carboxylate (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 - 1.5 eq)
-
Solvent: Anhydrous Acetone or DMF
-
-
Procedure:
-
To a stirred solution of the iodo-pyrrolidine derivative in the chosen solvent, add sodium azide.
-
Stir the reaction mixture at room temperature (20-25 °C) .
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours .
-
Workup is identical to Protocol A.
-
Causality Behind Protocol Choices:
-
Temperature: The higher reactivity of the iodo-compound allows the reaction to proceed efficiently at room temperature, avoiding potential side reactions or degradation of sensitive functional groups that can occur at elevated temperatures. The less reactive bromo-compound requires thermal energy to overcome the higher activation barrier.
-
Reaction Time: The significantly faster reaction rate of the iodo-derivative leads to a much shorter overall reaction time, increasing throughput.
-
Stoichiometry: While not always necessary, a slightly lower excess of the nucleophile can sometimes be used with the more reactive iodo-substrate.
Summary and Strategic Recommendations
| Feature | This compound | 2-(Bromomethyl)pyrrolidine |
| Relative Reactivity | High | Moderate |
| Reaction Conditions | Milder (e.g., lower temp, shorter time) | More Forcing (e.g., higher temp, longer time) |
| Underlying Principle | Weaker C-I bond, superior leaving group ability of I⁻ | Stronger C-Br bond, good but inferior leaving group ability |
| Typical Use Case | Sterically hindered nucleophiles, acid/base-sensitive substrates, rapid synthesis | Standard transformations, cost-sensitive projects |
| Considerations | Higher cost, potential light sensitivity, lower stability | Lower cost, higher stability, widely available |
Recommendations for the Bench Scientist:
-
For Routine Syntheses: When using common, unhindered nucleophiles and when reaction conditions are not a major concern, 2-(bromomethyl)pyrrolidine offers an excellent balance of reactivity, stability, and cost-effectiveness.
-
For Challenging Transformations: When dealing with sterically demanding nucleophiles, temperature-sensitive substrates, or when aiming to minimize reaction times, the enhanced reactivity of This compound is a significant advantage and often justifies its higher cost. It provides a more robust path to the desired product under milder conditions, frequently leading to cleaner reactions and higher yields.
-
In Situ Generation (Finkelstein Reaction): A powerful strategy is to use the more affordable 2-(bromomethyl)pyrrolidine and catalytic sodium iodide (NaI) in a solvent like acetone. This performs an in situ Finkelstein reaction, transiently generating the highly reactive iodo-species, which then reacts with the nucleophile. This approach combines the cost-effectiveness of the bromide with the reactivity of the iodide.
By understanding the fundamental principles governing the reactivity of these two valuable building blocks, researchers can strategically design more efficient, robust, and successful synthetic routes.
References
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
- Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.
- (PDF) Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate.
- Synthesis of New Optically Active 2-Pyrrolidinones. (n.d.). PubMed Central.
- The SN2 Reaction Mechanism. (2012, July 4). Master Organic Chemistry.
- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025, July 14). NIH.
- Alkyl Halide Reaction Map And Summary. (2014, January 10). Master Organic Chemistry.
- Substitution reactions of alkyl halides: two mechanisms. (2023, January 22). Chemistry LibreTexts.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI.
- How does leaving group size ( Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction. (2025, December 18). Reddit.
- Bond Energies. (2025, April 3). Chemistry LibreTexts.
- Reactivity of Alkyl Halides in SN2 Reactions. (n.d.). Chemistry Steps.
- Bond dissociation energy. (n.d.). Wikipedia.
- Alkyl Halide Reactivity. (n.d.). MSU chemistry.
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A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 2-(Iodomethyl)pyrrolidine
For researchers engaged in the synthesis and application of novel chemical entities, the unambiguous structural confirmation of intermediates is a cornerstone of rigorous scientific practice. 2-(Iodomethyl)pyrrolidine serves as a valuable building block in medicinal chemistry and materials science, yet a comprehensive, publicly available guide to its NMR spectral characteristics has been notably absent. This guide aims to fill that void by providing an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra of this compound.
The Structural Landscape: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is anticipated to be complex due to the presence of a chiral center at C2, which renders the protons on the pyrrolidine ring diastereotopic. This means that even protons on the same carbon atom will have different chemical shifts and will couple to each other. The electron-withdrawing effect of the nitrogen atom and the iodine atom will also significantly influence the chemical shifts of nearby protons, generally causing them to appear at a lower field (deshielded).
Key Predicted ¹H NMR Features:
-
Iodomethyl Protons (CH₂I): These two protons are diastereotopic due to the adjacent chiral center. They are expected to appear as two separate signals, likely a doublet of doublets each, in the range of 3.2-3.5 ppm. The large, electronegative iodine atom will cause a significant downfield shift.
-
C2 Proton (CH): This single proton, being attached to the chiral center and adjacent to the nitrogen, will be found further downfield, likely in the 3.0-3.3 ppm region. It will exhibit complex multiplicity due to coupling with the iodomethyl protons and the C3 protons.
-
C5 Protons (CH₂): These protons are adjacent to the nitrogen atom and will be deshielded, appearing in the range of 2.8-3.1 ppm. They are also diastereotopic and will likely show complex splitting patterns.
-
C3 and C4 Protons (CH₂-CH₂): These methylene groups form a complex spin system. Their protons are expected to resonate in the more shielded region of the spectrum, typically between 1.5 and 2.2 ppm. Due to diastereotopicity and overlapping signals, this region may appear as a series of complex multiplets.
-
Amine Proton (NH): The proton on the nitrogen will likely appear as a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature, but can be expected in the range of 1.5-3.0 ppm.
A Comparative Analysis: The Influence of the 2-Substituent
To understand the specific impact of the iodomethyl group, it is instructive to compare the predicted spectrum of this compound with the known spectral data of other 2-substituted pyrrolidines.
| Compound | C2-Substituent Protons (ppm) | C2-Proton (ppm) | Pyrrolidine Ring Protons (ppm) |
| 2-Methylpyrrolidine | ~1.1 (doublet) | ~2.8 (multiplet) | ~1.3-1.8, ~2.7-3.0 |
| 2-(Hydroxymethyl)pyrrolidine | ~3.4-3.6 (multiplet) | ~3.0 (multiplet) | ~1.4-1.9, ~2.8-3.1 |
| This compound (Predicted) | ~3.2-3.5 (multiplet) | ~3.0-3.3 (multiplet) | ~1.5-2.2, ~2.8-3.1 |
This comparison highlights that the iodomethyl group's protons are significantly deshielded compared to a simple methyl group, a direct consequence of the iodine's electronegativity. The effect on the rest of the pyrrolidine ring is more subtle but still observable.
Delving Deeper: The ¹³C NMR Perspective
The proton-decoupled ¹³C NMR spectrum provides a clearer picture of the carbon skeleton, with each unique carbon atom giving a single peak.
Key Predicted ¹³C NMR Features:
-
Iodomethyl Carbon (CH₂I): The most striking feature is the expected chemical shift of the carbon attached to the iodine. Due to the "heavy atom effect," this carbon will be significantly shielded and is predicted to appear far upfield, in the range of 5-15 ppm.
-
C2 Carbon: This carbon, being attached to the nitrogen and the iodomethyl group, will be deshielded and is expected to resonate around 60-65 ppm.
-
C5 Carbon: Also adjacent to the nitrogen, the C5 carbon will appear in the range of 45-50 ppm.
-
C3 and C4 Carbons: These carbons are the most shielded of the ring carbons (excluding the iodomethyl carbon) and will likely appear between 20 and 30 ppm.
Visualizing the Molecule and Workflow
To aid in the assignment of NMR signals, a clear numbering system for the atoms is essential.
Caption: Structure of this compound with atom numbering.
The process of NMR characterization follows a logical workflow to ensure accurate data acquisition and interpretation.
A Senior Application Scientist's Guide to Chiral HPLC Separation of 2-(Aminomethyl)pyrrolidine Enantiomers
For researchers, scientists, and professionals in drug development, the precise and accurate determination of enantiomeric purity is a critical aspect of ensuring the safety and efficacy of chiral drug candidates. 2-(Aminomethyl)pyrrolidine is a key chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry can significantly influence the pharmacological and toxicological properties of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the effective separation of 2-(aminomethyl)pyrrolidine enantiomers, grounded in scientific principles and practical application.
The Imperative of Chiral Separation in Drug Development
The differential biological activity of enantiomers is a well-established principle in pharmacology. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs. The development of robust and reliable analytical methods for enantiomeric separation is not merely a technical exercise but a fundamental requirement for drug safety and quality control.
Strategies for Chiral HPLC Separation: A Comparative Overview
The enantioseparation of 2-(aminomethyl)pyrrolidine presents a challenge due to its small size, high polarity, and lack of a strong chromophore for UV detection. Two primary strategies are employed to overcome these hurdles: direct separation on a chiral stationary phase (CSP) and indirect separation after derivatization with a chiral reagent.
Direct Enantioseparation with Chiral Stationary Phases (CSPs)
Direct methods involve the use of a column packed with a chiral stationary phase that interacts differentially with the two enantiomers, leading to their separation.[1] The choice of CSP is paramount for achieving successful resolution.
Polysaccharide-Based CSPs:
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used for their broad applicability and high success rates in separating a wide range of chiral compounds.[2] Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are often the first choice for screening chiral separations.[3] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for chiral recognition. For small, basic amines like 2-(aminomethyl)pyrrolidine, the addition of a basic modifier (e.g., diethylamine or triethylamine) to the mobile phase is often necessary to suppress interactions with residual silanol groups on the silica support, thereby improving peak shape and resolution.
A study on the closely related 2-(aminomethyl)-1-ethylpyrrolidine demonstrated successful separation on a Chiralcel OD-H column after derivatization.[4] This suggests that polysaccharide-based CSPs are a strong starting point for the separation of 2-(aminomethyl)pyrrolidine enantiomers as well.
Cyclodextrin-Based CSPs:
Cyclodextrin-based CSPs are another important class of chiral selectors.[5] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing for chiral recognition through inclusion complexation and interactions with the hydroxyl groups at the rim of the cyclodextrin.[6] While they have shown success in separating a variety of chiral compounds, their performance for small, highly polar amines can be variable.[7]
Performance Comparison of CSPs for Pyrrolidine Derivatives:
A study comparing chlorinated chiral stationary phases, Lux Cellulose-2 and Lux i-Cellulose-5, for the separation of pyrrolidone derivatives found that Lux Cellulose-2 provided better resolutions for all tested compounds.[4][8] This highlights the importance of screening different CSPs to find the optimal one for a specific application.
| Chiral Stationary Phase Type | Principle of Separation | Advantages | Disadvantages | Suitability for 2-(aminomethyl)pyrrolidine |
| Polysaccharide-Based (e.g., Chiralcel OD-H, Chiralpak AD-H) | Hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance.[3] | Broad applicability, high success rate, robust. | Can be sensitive to mobile phase composition. | High potential for success, especially with a basic modifier. |
| Cyclodextrin-Based | Inclusion complexation and interactions with hydroxyl groups.[6] | Good for compounds that fit into the cyclodextrin cavity. | May have lower efficiency for small, polar analytes. | Moderate potential, may require derivatization to enhance interaction. |
| Chlorinated Polysaccharide-Based (e.g., Lux Cellulose-2) | Enhanced chiral recognition due to electron-withdrawing groups.[8] | Can provide improved resolution for specific compounds. | May not be as broadly applicable as non-chlorinated phases. | Promising, as demonstrated for other pyrrolidone derivatives.[4][8] |
Indirect Enantioseparation via Pre-column Derivatization
Indirect methods involve reacting the enantiomeric analyte with a chiral derivatizing reagent to form a pair of diastereomers. These diastereomers have different physical and chemical properties and can be separated on a standard achiral HPLC column (e.g., a C18 column).[9] This approach offers several advantages, including the potential for improved chromatographic properties and enhanced detection sensitivity, as many derivatizing reagents contain a chromophore or fluorophore.
Comparison of Chiral Derivatization Reagents for Amines:
Several reagents are available for the derivatization of primary amines. The choice of reagent depends on factors such as reaction kinetics, stability of the derivatives, and the detection method.
| Derivatization Reagent | Reaction Principle | Advantages | Disadvantages |
| 4-Nitrobenzoyl Chloride | Forms an amide bond with the primary amine. | Simple reaction, introduces a strong chromophore for UV detection. | May require optimization of reaction conditions (e.g., base catalyst). |
| Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) | Nucleophilic aromatic substitution with the primary amine.[10] | Well-established, reliable, forms stable derivatives.[11] | Can be less sensitive than fluorescent reagents.[12] |
| Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) | Forms a sulfonamide with the primary amine. | Produces highly fluorescent derivatives, versatile.[12] | May have issues with reagent-related byproducts. |
| o-Phthalaldehyde (OPA) with a Chiral Thiol | Forms a fluorescent isoindole derivative.[13] | Rapid reaction, highly sensitive fluorescence detection. | Derivatives can be unstable.[13] |
| Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) | Forms a carbamate with the primary amine. | Produces fluorescent derivatives, useful in acidic conditions.[12] | Can be less reactive than other reagents. |
A comparative study of Dansyl-Cl, OPA, Fmoc-Cl, Dabsyl-Cl, and Marfey's reagent for amine-containing compounds concluded that Dansyl-Cl is a very versatile derivatization method, yielding products with fluorescence and high ionization efficiency.[12] However, for the specific purpose of chiral separation, Marfey's reagent is noted for its utility in forming diastereomers.[12]
Recommended Experimental Protocol: Derivatization with 4-Nitrobenzoyl Chloride and Separation on Chiralcel OD-H
Based on available literature for structurally similar compounds, a robust and reliable method for the enantiomeric separation of 2-(aminomethyl)pyrrolidine involves pre-column derivatization with 4-nitrobenzoyl chloride followed by separation on a Chiralcel OD-H column.[4] This approach combines the advantages of introducing a strong UV chromophore and utilizing a well-established chiral stationary phase.
Step-by-Step Methodology
1. Derivatization:
-
Rationale: The reaction with 4-nitrobenzoyl chloride converts the primary amine of 2-(aminomethyl)pyrrolidine into an amide. This not only introduces a chromophore for sensitive UV detection but also creates a more rigid structure that can enhance chiral recognition on the CSP. The use of a tertiary amine base like triethylamine is crucial to neutralize the HCl generated during the reaction and to catalyze the reaction.
-
Procedure:
-
Dissolve a known amount of racemic 2-(aminomethyl)pyrrolidine in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Add an equimolar amount of 4-nitrobenzoyl chloride and a slight excess of triethylamine.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or a rapid LC analysis).
-
Quench the reaction with a small amount of water.
-
Extract the derivatized product with an organic solvent and wash with a dilute acid and then a dilute base to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude derivatized product.
-
Purify the product if necessary, although for analytical purposes, the crude reaction mixture can often be directly diluted and injected after filtration.
-
2. HPLC Analysis:
-
Rationale: A polysaccharide-based CSP like Chiralcel OD-H is chosen for its proven effectiveness in separating a wide range of chiral compounds, including those with aromatic groups introduced through derivatization. The normal-phase mobile phase (n-hexane/ethanol) provides a different selectivity compared to reversed-phase conditions. The addition of a small amount of triethylamine is critical to mask active silanol sites on the silica support, preventing peak tailing and improving resolution.
-
Chromatographic Conditions:
Expected Results and Data Summary
The following table summarizes the expected chromatographic parameters for the separation of the derivatized 2-(aminomethyl)pyrrolidine enantiomers based on data from analogous compounds.
| Parameter | Expected Value | Rationale |
| Retention Time (k'1) | 5 - 10 min | Dependent on the specific mobile phase composition. |
| Retention Time (k'2) | 6 - 12 min | The second eluting enantiomer. |
| Selectivity (α) | > 1.1 | A measure of the separation between the two peaks. |
| Resolution (Rs) | > 1.5 | Baseline separation is desired for accurate quantification. |
Visualization of the Experimental Workflow and Chiral Recognition
To further clarify the experimental process and the underlying principles of chiral separation, the following diagrams are provided.
Caption: Chiral recognition mechanism on a polysaccharide-based CSP.
Conclusion and Future Perspectives
The successful enantiomeric separation of 2-(aminomethyl)pyrrolidine is a critical step in the development of safe and effective pharmaceuticals. This guide has provided a comparative overview of direct and indirect chiral HPLC methods, highlighting the strengths and weaknesses of different chiral stationary phases and derivatization reagents. The recommended protocol, involving derivatization with 4-nitrobenzoyl chloride and separation on a Chiralcel OD-H column, offers a robust and reliable starting point for method development.
As the field of chiral separations continues to evolve, new chiral stationary phases with enhanced selectivity and efficiency are constantly being developed. [2]Researchers are encouraged to screen a variety of CSPs and mobile phase conditions to optimize the separation for their specific needs. Furthermore, the use of advanced detection techniques, such as mass spectrometry (MS), can provide additional structural information and enhance the sensitivity of the analysis, particularly when dealing with low concentrations of impurities.
References
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Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. Available at: [Link]
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Chiral Technologies. (2021). What are the differences between standard and H-series columns?. Available at: [Link]
-
Dascalu, A. E., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis, 9(4), 248-253. Available at: [Link]
-
Imai, K., et al. (1995). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 445-451. Available at: [Link]
-
Zhang, Y., et al. (2023). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. Separations, 10(1), 5. Available at: [Link]
-
Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191-1195. Available at: [Link]
-
Kivrak, M., et al. (2018). C3 and 2D C3 Marfey’s Methods for Amino Acid Analysis in Natural Products. Organic Letters, 20(24), 7948-7952. Available at: [Link]
-
Silver, J. (2014). How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience?. ResearchGate. Available at: [Link]
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Patel, S. K., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 17-25. Available at: [Link]
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Dascalu, A. E., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis, 9(4), 248-253. Available at: [Link]
-
Ilisz, I., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(23), 5674. Available at: [Link]
-
You, J., et al. (2003). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and Bioanalytical Chemistry, 376(6), 855-862. Available at: [Link]
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Chiral Technologies Europe. Chiral FAQs. Available at: [Link]
-
Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(28), 3158-3180. Available at: [Link]
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Patel, K., et al. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-8. Available at: [Link]
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Scriba, G. K. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 37-58. Available at: [Link]
-
Wang, T., et al. (2006). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of the Chinese Chemical Society, 53(5), 1141-1146. Available at: [Link]
-
Brückner, H., & Gah, C. (1991). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Journal of Chromatography A, 555, 81-95. Available at: [Link]
-
Povolotskaya, I. S., et al. (2012). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 4(4), 108-113. Available at: [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. Available at: [Link]
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Wang, Y., et al. (2019). HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. Methods in Molecular Biology, 2024, 133-146. Available at: [Link]
-
Layton, S. E. (2005). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. UNCW Institutional Repository. Available at: [Link]
-
Todoroki, K., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 621. Available at: [Link]
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Daicel Corporation. Daicel Chiral HPLC Catalogue. Available at: [Link]
-
Kannappan, V. (2022). Cyclodextrin-based CSPs. Chiralpedia. Available at: [Link]
-
Chen, Z., et al. (2022). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. The Journal of Organic Chemistry, 87(3), 1735-1744. Available at: [Link]
-
Gecse, Z., et al. (2022). Enantioseparation of Mirabegron Using Cyclodextrin-based Chiral Columns: High-performance Liquid Chromatography and Molecular Modeling Study. Chirality, 34(5), 705-716. Available at: [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 2-(Iodomethyl)pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and chemical research, the structural elucidation and sensitive detection of novel compounds are paramount. Among the vast array of heterocyclic structures, 2-(iodomethyl)pyrrolidine derivatives represent a class of significant interest due to their potential applications as synthetic intermediates and bioactive molecules. The inherent reactivity of the iodomethyl group, coupled with the foundational pyrrolidine scaffold, presents unique challenges and opportunities for mass spectrometry (MS) analysis.
This guide provides an in-depth comparison of mass spectrometry-based approaches for the characterization of this compound derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in developing robust and self-validating analytical protocols.
The Analytical Challenge: Unraveling the interplay of the Pyrrolidine Ring and the Iodomethyl Group
The mass spectrometric behavior of this compound derivatives is dictated by the interplay of two key structural features: the basic pyrrolidine nitrogen and the labile carbon-iodine bond. Understanding the fragmentation propensities of each is crucial for interpreting mass spectra and designing effective analytical strategies.
A significant challenge in the analysis of pyrrolidine-containing compounds is the tendency of the basic nitrogen to sequester a proton during ionization.[1] This often leads to the formation of a dominant, yet structurally uninformative, protonated pyrrolidine fragment, which can mask more diagnostic fragment ions from the rest of the molecule.[1] Conversely, the C-I bond is relatively weak and prone to cleavage, leading to characteristic neutral losses or fragment ions that can be leveraged for identification.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is a critical first step in the analysis of this compound derivatives. The selection depends on the polarity and thermal stability of the specific derivative under investigation.
| Ionization Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating a fine mist of charged droplets. As the solvent evaporates, the analytes gain a charge. | Polar and ionizable molecules, including salts of this compound. | Soft ionization technique, often yielding intact protonated molecules [M+H]+. Highly compatible with liquid chromatography (LC). | Can be susceptible to matrix effects. May not be efficient for non-polar derivatives. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes a vaporized sample in the presence of a reagent gas. | Less polar and more volatile this compound derivatives. | Tolerant of higher flow rates and less susceptible to matrix effects than ESI. | Can be a "harder" ionization technique than ESI, leading to more in-source fragmentation. |
| Electron Ionization (EI) | A high-energy electron beam bombards a vaporized sample, causing the ejection of an electron to form a radical cation [M]+•. | Volatile and thermally stable derivatives, typically coupled with Gas Chromatography (GC). | Produces detailed fragmentation patterns, creating a unique "fingerprint" for the molecule. | "Hard" ionization technique, often leading to the absence of a molecular ion peak. Not suitable for non-volatile or thermally labile compounds. |
Expert Insight: For most LC-MS applications involving this compound derivatives, Electrospray Ionization (ESI) in positive ion mode is the recommended starting point. The basic nitrogen of the pyrrolidine ring is readily protonated, leading to good ionization efficiency. For less polar derivatives or when ESI fails to produce a strong signal, APCI should be considered.
Navigating Fragmentation: From Uninformative Ions to Structural Insights
Understanding the fragmentation pathways of this compound derivatives is key to their structural confirmation. Tandem mass spectrometry (MS/MS) experiments are indispensable for generating structure-specific fragment ions.
The Dominant but Deceptive Pyrrolidine Fragment
As previously mentioned, the protonated pyrrolidine ring can be a "proton sink," leading to a dominant fragment that reveals little about the rest of the molecule.[1] To overcome this, a technique known as in-source fragmentation (ISF) can be intentionally employed.[1] By increasing the voltage in the ion source, fragmentation can be induced before the ions enter the mass analyzer. This can promote the neutral loss of the pyrrolidine moiety, allowing for subsequent MS/MS analysis of the more informative core structure.[1]
Characteristic Fragmentation Pathways
The fragmentation of this compound derivatives can be predicted to follow several key pathways:
-
Cleavage of the C-I Bond: This is often a primary fragmentation event due to the weakness of the carbon-iodine bond. This can result in:
-
A neutral loss of 127 Da (the mass of an iodine atom).
-
The observation of an I+ ion at m/z 127 .
-
-
Pyrrolidine Ring Opening and Contraction: The pyrrolidine ring itself can undergo fragmentation. This can involve the loss of small neutral molecules like ethylene (28 Da) or cyclopropane (42 Da) through ring contraction mechanisms.
-
Fragmentation of N-Substituents: For N-substituted derivatives, the fragmentation of the substituent group will also contribute to the overall mass spectrum. The specific fragmentation will depend on the nature of the substituent.
Below is a DOT script illustrating a generalized fragmentation workflow for a generic N-substituted this compound derivative.
Sources
A Comparative Guide to Validating the Stereochemical Purity of (S)-2-(Iodomethyl)pyrrolidine: A Senior Application Scientist's Perspective
Introduction: The Critical Role of Stereochemical Purity in Drug Development
In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] (S)-2-(Iodomethyl)pyrrolidine is a versatile chiral building block, prized for its utility in introducing the pyrrolidine motif through nucleophilic substitution reactions. Its stereochemical integrity is paramount, as the introduction of the undesired (R)-enantiomer can lead to off-target effects, reduced efficacy, or even significant toxicity in the final active pharmaceutical ingredient (API).
This guide provides an in-depth, comparative analysis of the primary analytical techniques for validating the stereochemical purity of (S)-2-(Iodomethyl)pyrrolidine. We will delve into the principles, practical applications, and relative merits of each method, supported by illustrative experimental data. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for ensuring the enantiomeric excess (e.e.) of this crucial synthetic intermediate.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for determining the enantiomeric excess of (S)-2-(Iodomethyl)pyrrolidine is a strategic decision guided by factors such as the required accuracy, sample throughput, available instrumentation, and the stage of drug development. Here, we compare the most effective techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents, Vibrational Circular Dichroism (VCD), and classical Polarimetry.
Data Summary: A Head-to-Head Comparison
| Method | Principle | Sample Requirements | LOD/LOQ | Accuracy/Precision | Throughput | Strengths | Limitations |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Solution, ~1 mg/mL | Low (ng/mL range) | High | Moderate to High | Broad applicability, high resolution, direct analysis. | Method development can be time-consuming. |
| Chiral GC | Differential interaction with a chiral stationary phase in the gas phase. | Volatile sample or derivative, ~1 mg/mL | Very Low (pg/mL range) | High | High | High sensitivity, excellent resolution for volatile compounds. | Derivatization often required, potential for thermal degradation. |
| NMR with CSA | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals. | Solution, ~5-10 mg | High | Moderate | Low to Moderate | Provides structural information, no separation needed. | Lower sensitivity, potential for signal overlap, requires pure CSA. |
| VCD | Differential absorption of left and right circularly polarized infrared light. | Solution, ~5-15 mg | High | High (for absolute configuration) | Low | Determines absolute configuration, non-destructive. | Requires specialized equipment, complex data analysis.[2] |
| Polarimetry | Measurement of the rotation of plane-polarized light. | Solution, concentration-dependent | High | Low to Moderate | High | Rapid, simple. | Insensitive at low concentrations, requires a known specific rotation value. |
In-Depth Methodologies and Experimental Protocols
A self-validating system is crucial for ensuring the trustworthiness of any analytical protocol. This means incorporating controls and standards that confirm the method's performance characteristics.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Causality of Experimental Choices: Chiral HPLC is often the preferred method due to its high resolving power and broad applicability.[3] The choice of a polysaccharide-based chiral stationary phase (CSP), such as those derived from cellulose or amylose, is based on their proven ability to form transient diastereomeric complexes with a wide range of chiral molecules through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol, is optimized to achieve a balance between retention and enantioselectivity.
Experimental Protocol: Enantiomeric Purity of (S)-2-(Iodomethyl)pyrrolidine by Chiral HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation:
-
Prepare a racemic standard of 2-(Iodomethyl)pyrrolidine at 1 mg/mL in the mobile phase.
-
Prepare the (S)-2-(Iodomethyl)pyrrolidine test sample at 1 mg/mL in the mobile phase.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (S) and (R) enantiomers.
-
Inject the test sample and integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (% e.e.):
-
% e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Illustrative Data:
| Enantiomer | Retention Time (min) |
| (S)-2-(Iodomethyl)pyrrolidine | 8.5 |
| (R)-2-(Iodomethyl)pyrrolidine | 10.2 |
Chiral Gas Chromatography (GC): For Volatile Analogs
Causality of Experimental Choices: Chiral GC offers exceptional sensitivity and resolution for volatile and thermally stable compounds.[4] For a compound like this compound, which has limited volatility, derivatization is often necessary. Acylation of the secondary amine with a reagent like trifluoroacetic anhydride (TFAA) increases volatility and can enhance chiral recognition on the CSP. Cyclodextrin-based CSPs are commonly used in GC for their ability to form inclusion complexes with the derivatized enantiomers, leading to separation.
Experimental Protocol: Enantiomeric Purity of N-TFA-(S)-2-(Iodomethyl)pyrrolidine by Chiral GC
-
Derivatization:
-
Dissolve ~5 mg of (S)-2-(Iodomethyl)pyrrolidine in 1 mL of dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride and 50 µL of pyridine.
-
Heat at 60 °C for 30 minutes.
-
Evaporate the solvent and redissolve the residue in 1 mL of hexane.
-
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral Column: Cyclodex-B, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 100 °C hold for 2 min, ramp to 180 °C at 5 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Analysis and Calculation: Similar to the HPLC protocol, using a derivatized racemic standard to identify peaks.
NMR Spectroscopy with Chiral Solvating Agents (CSAs): A Mechanistic Insight
Causality of Experimental Choices: This technique relies on the formation of transient, non-covalent diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent (CSA).[5] This interaction induces small chemical shift differences in the NMR spectrum for the corresponding protons of the two enantiomers, allowing for their quantification. The choice of a CSA, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, is based on its ability to form hydrogen bonds with the amine of the pyrrolidine ring, leading to effective chiral recognition.
Experimental Protocol: Enantiomeric Excess Determination by ¹H NMR
-
Sample Preparation:
-
Dissolve ~10 mg of the (S)-2-(Iodomethyl)pyrrolidine sample in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.2 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol to the NMR tube.
-
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz).
-
Data Analysis:
-
Identify a well-resolved proton signal that shows splitting into two distinct peaks corresponding to the (S) and (R) enantiomers (e.g., the proton on the carbon bearing the iodomethyl group).
-
Carefully integrate the areas of these two peaks.
-
-
Calculation: Calculate the % e.e. from the integral ratio.
Vibrational Circular Dichroism (VCD): The Definitive Answer for Absolute Configuration
Causality of Experimental Choices: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] The resulting spectrum is unique to a specific enantiomer and its conformation in solution. By comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations for a known absolute configuration, the absolute configuration of the sample can be unambiguously determined.[4] This method is particularly valuable when an authentic standard of the opposite enantiomer is unavailable.
Polarimetry: A Classic, Rapid Screening Tool
Causality of Experimental Choices: Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The magnitude and direction of this rotation are characteristic of the compound, its concentration, the path length of the light, temperature, and the wavelength of the light used.[7] While simple and rapid, its accuracy is lower than chromatographic methods, and it requires a known specific rotation value for the pure enantiomer.[8]
Experimental Protocol: Optical Rotation Measurement
-
Instrumentation: Polarimeter.
-
Sample Preparation: Accurately prepare a solution of (S)-2-(Iodomethyl)pyrrolidine of known concentration (e.g., c = 1.0 g/100 mL in methanol).
-
Measurement: Measure the observed rotation (α) at a specified temperature (e.g., 20 °C) and wavelength (e.g., sodium D-line, 589 nm) using a 1 dm path length cell.
-
Calculation of Specific Rotation ([\a]):
-
[\a] = a / (l x c)
-
-
Calculation of Optical Purity:
-
Optical Purity (%) = ([\a]observed / [\a]literature) x 100
-
Visualizing the Workflow and Principles
Experimental Workflow for Stereochemical Purity Validation
Caption: Workflow for validating the stereochemical purity of (S)-2-(Iodomethyl)pyrrolidine.
Principle of Chiral Recognition in HPLC
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- 8. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Efficacy of Pyrrolidine-Based Inhibitors in Biological Assays
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a "privileged scaffold" in modern drug discovery.[1][2][3] Its prevalence in natural products like alkaloids and amino acids (notably, proline) has made it a cornerstone for medicinal chemists.[4][5] The structural features of the pyrrolidine ring—its sp³-hybridized carbons, inherent stereochemistry, and non-planar, flexible conformation (a phenomenon known as "pseudorotation")—allow it to explore a three-dimensional pharmacophore space far more effectively than flat, aromatic systems.[2][3] This versatility enables the development of highly potent and selective inhibitors for a diverse range of biological targets. Furthermore, the inclusion of a pyrrolidine motif can enhance critical physicochemical properties, such as aqueous solubility, which is a frequent challenge in drug development.[1][5]
This guide provides an in-depth comparison of the efficacy of various pyrrolidine-based inhibitors across key therapeutic areas. We will dissect the experimental data, explain the rationale behind the chosen biological assays, and provide detailed, validated protocols to ensure that researchers can confidently and accurately assess the performance of their own compounds.
Section 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
The inhibition of DPP-4 is a well-established strategy for managing type 2 diabetes.[6] DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[6][7] By inhibiting DPP-4, the active levels of these hormones are prolonged, leading to better glycemic control. Several marketed DPP-4 inhibitors, known as "gliptins," feature a pyrrolidine core that is crucial for their interaction with the enzyme's active site.[5][8]
Mechanism of Action & Key Interactions
The pyrrolidine scaffold in inhibitors like Vildagliptin and Saxagliptin typically targets the S1 pocket of the DPP-4 enzyme.[5][9] The nitrogen atom of the ring can form key hydrogen bonds, while the ring itself makes van der Waals contacts. For cyanopyrrolidine-based inhibitors, the nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site, contributing to their high potency.[5]
Caption: Mechanism of DPP-4 inhibition by pyrrolidine-based drugs.
Comparative Efficacy Data
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor.
| Inhibitor Class | Example Compound | Target | IC₅₀ Value (nM) | Reference Compound |
| Pyrrolidine Sulfonamide | Compound 23d | DPP-4 | 11,320 | Vildagliptin |
| Cyanopyrrolidine | Vildagliptin | DPP-4 | ~2.3 | N/A |
| Cyanopyrrolidine | Saxagliptin | DPP-4 | ~50 | N/A |
| Pyrrolidine Amide | Compound 30c | NAAA | 480 | N/A |
Table 1: Comparative IC₅₀ values of various pyrrolidine-based inhibitors against their respective targets. Data sourced from multiple studies.[8][10][11]
As the data indicates, substitutions on the pyrrolidine ring significantly impact efficacy. For instance, a study by Salve and Jadhav (2021) showed that a pyrrolidine sulfonamide derivative with a 4-trifluorophenyl substitution (Compound 23d) exhibited the best inhibition in its class against DPP-4, though it was less potent than the established drug Vildagliptin.[10][11]
Protocol: In Vitro DPP-4 Inhibition Assay
This protocol describes a standard fluorometric assay to determine the IC₅₀ of a test compound against DPP-4. The principle relies on the cleavage of a synthetic substrate (e.g., Gly-Pro-AMC) by DPP-4, which releases a fluorescent molecule (AMC). A potent inhibitor will prevent this cleavage, resulting in a lower fluorescent signal.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (pH 7.5) with NaCl and EDTA
-
Test Compounds (pyrrolidine-based inhibitors)
-
Reference Inhibitor (e.g., Vildagliptin)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO. A typical starting concentration is 1 mM, diluted down in 10-fold steps.
-
Reaction Mixture: In each well of the 96-well plate, add 50 µL of assay buffer.
-
Add Inhibitor: Add 1 µL of the diluted test compound or reference inhibitor to the appropriate wells. For control wells (100% activity), add 1 µL of DMSO.
-
Add Enzyme: Add 25 µL of diluted DPP-4 enzyme solution to all wells except the "no enzyme" blank. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. This pre-incubation step is critical for inhibitors that may have a slow binding mechanism.
-
Initiate Reaction: Add 25 µL of the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light. The choice of 37°C mimics physiological temperature, while the 30-minute duration ensures the reaction is in the linear range.[12]
-
Measure Fluorescence: Read the fluorescence intensity using a plate reader with excitation at 360 nm and emission at 460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Section 2: Pyrrolidine-Based Inhibitors in Oncology
The pyrrolidine scaffold is a key feature in numerous anticancer agents targeting various pathways, including kinase signaling and histone deacetylases (HDACs).[4][13] Its ability to form specific stereochemical interactions makes it ideal for targeting the ATP-binding pocket of kinases or the active site of other cancer-related enzymes.[13]
Targeting the PI3K/Akt Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. It is frequently dysregulated in many cancers. Alpelisib, a pyrrolidine-containing drug, is an α-specific PI3K inhibitor approved for certain types of breast cancer.[4]
Caption: Inhibition of the PI3K/Akt pathway by Alpelisib.
Assessing Cytotoxicity: Cell Viability Assays
A primary method for evaluating the efficacy of a potential anticancer drug is to measure its effect on the viability and proliferation of cancer cell lines.[14][15] Assays like the MTS or resazurin reduction assay are commonly used. These colorimetric or fluorometric assays measure the metabolic activity of cells, which serves as a proxy for the number of viable cells.[14]
| Compound Class | Target(s) | Cell Line | Activity Metric | Value (µM) |
| Spiro[pyrrolidine-3,3-oxindole] | HDAC2, PHB2 | MCF-7 | EC₅₀ | 3.53 |
| Thiosemicarbazone-Pyrrolidine | (Anticancer) | SW480 | IC₅₀ | 0.99 |
Table 2: Efficacy of pyrrolidine-based anticancer compounds in cell-based assays.[10][13]
The data shows that spiro[pyrrolidine-3,3-oxindoles] exhibit potent growth inhibition in the MCF-7 breast cancer cell line, with the most active compound having an EC₅₀ of 3.53 µM.[13] This demonstrates the scaffold's potential in developing dual inhibitors.
Protocol: Cell Viability (MTS) Assay
This protocol details how to assess the cytotoxic effects of pyrrolidine-based inhibitors on a cancer cell line (e.g., MCF-7). The MTS assay uses a tetrazolium salt that is bioreduced by metabolically active cells into a colored formazan product, which can be measured by absorbance.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Test Compounds
-
96-well clear tissue culture plates
-
MTS reagent (containing phenazine ethosulfate)
-
Spectrophotometer (plate reader) capable of measuring absorbance at 490 nm
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at an optimized density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂. The 24-hour period allows cells to adhere and enter a logarithmic growth phase.
-
Compound Treatment: Prepare serial dilutions of your pyrrolidine-based inhibitors in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with DMSO) and "no cell" blank wells.
-
Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient to observe effects on proliferation but short enough to prevent control cells from becoming over-confluent.
-
Add MTS Reagent: Add 20 µL of the MTS reagent directly to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C. The incubation time depends on the metabolic rate of the cell line and should be optimized to ensure the absorbance values are within the linear range of the spectrophotometer.
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the IC₅₀ or EC₅₀ value.
-
Section 3: Antiviral Applications of Pyrrolidine Inhibitors
Pyrrolidine derivatives are a significant class of antiviral drugs, with many approved for use against infections like Hepatitis C (HCV).[4] They often target viral enzymes essential for replication, such as proteases or polymerases.[5]
Targeting HCV NS3/4A Protease
The HCV NS3/4A protease is a serine protease crucial for cleaving the viral polyprotein into functional viral proteins. Inhibiting this enzyme halts viral replication. Several potent HCV protease inhibitors incorporate a pyrrolidine-based structure as a rigid scaffold to correctly position the pharmacophoric elements within the enzyme's active site.
Caption: General workflow for an antiviral cell-based assay.
Comparative Efficacy Data
The efficacy of antiviral compounds is often measured by the half-maximal effective concentration (EC₅₀), which is the concentration required to inhibit viral replication by 50% in a cell-based assay.
| Inhibitor | Virus Target | Assay Type | EC₅₀ Value (nM) |
| Asunaprevir | HCV NS3 | Replicon Assay | ~3 |
| Oseltamivir | Influenza NA | Enzyme Assay | ~1060 |
| Compound 6e | Influenza NA | Enzyme Assay | ~1560 |
Table 3: Comparative efficacy of pyrrolidine-based antiviral agents.[4][16]
The data highlights the high potency of pyrrolidine-based inhibitors like Asunaprevir against HCV. In another example, novel pyrrolidine derivatives designed as neuraminidase (NA) inhibitors showed promising activity against the influenza virus, with potencies comparable to the marketed drug Oseltamivir.[16]
Conclusion
The pyrrolidine scaffold is undeniably a powerful tool in the arsenal of medicinal chemists. Its structural and physicochemical advantages have led to the successful development of inhibitors across a wide spectrum of diseases, including diabetes, cancer, and viral infections.[10][11] The efficacy of these compounds is intimately tied to the specific substitutions on the pyrrolidine ring, which modulate their interaction with the biological target.[13]
The biological assays presented herein—enzymatic inhibition, cell viability, and antiviral assays—represent the gold standard for evaluating the performance of these inhibitors. By employing robust, validated protocols and carefully analyzing the resulting data, researchers can effectively compare novel pyrrolidine derivatives, understand their structure-activity relationships, and ultimately identify promising candidates for further drug development.
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.[Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer.[Link]
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A Comparative Guide to the Reaction Kinetics of 2-(Iodomethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Iodomethyl)pyrrolidine is a valuable heterocyclic building block in medicinal chemistry and drug development, offering a versatile scaffold for the synthesis of novel therapeutics.[1] Its utility stems from the presence of a reactive primary alkyl iodide tethered to a pyrrolidine ring, enabling a variety of nucleophilic substitution reactions. A thorough understanding of the kinetic behavior of this molecule is paramount for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes.
This guide provides an in-depth analysis of the factors governing the reactivity of this compound, comparing its kinetic profile with other relevant alkylating agents. We will delve into the mechanistic nuances, including the potential for neighboring group participation, and present detailed experimental protocols for researchers to conduct their own kinetic studies.
Mechanistic Considerations and Reactivity Profile
The primary reactive site of this compound is the methylene carbon bearing the iodine atom. As a primary alkyl halide, it is predisposed to react via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.[4][5]
The SN2 Reaction Pathway
The generally accepted SN2 mechanism involves a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry at the reaction center.[6] The iodide ion is an excellent leaving group, a property attributed to its large size and the stability of the resulting iodide anion, which contributes to a relatively fast reaction rate compared to other alkyl halides.[7][8]
Caption: Generalized SN2 reaction mechanism for this compound.
Steric Hindrance: A Comparative Perspective
While this compound is a primary alkyl halide, the pyrrolidine ring at the β-position introduces more steric bulk compared to a simple straight-chain alkyl iodide like 1-iodobutane. Increased steric hindrance around the reaction center is known to decrease the rate of SN2 reactions by impeding the backside approach of the nucleophile.[9][10][11][12] This effect is even more pronounced in highly branched substrates like neopentyl iodide, which are notoriously unreactive in SN2 reactions.[13]
Neighboring Group Participation (NGP): A Potential Rate Enhancement
A key feature that distinguishes this compound from simple alkyl halides is the presence of the nitrogen atom within the pyrrolidine ring. The lone pair of electrons on this nitrogen can act as an internal nucleophile, participating in the substitution reaction.[14][15][16] This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, can significantly accelerate the reaction rate and leads to retention of the overall stereochemistry.[17][18]
The NGP mechanism involves a two-step process. First, the pyrrolidine nitrogen attacks the electrophilic carbon, displacing the iodide and forming a strained, bicyclic aziridinium ion intermediate. This initial intramolecular step is often rate-determining but can be faster than the direct intermolecular SN2 reaction. Subsequently, the external nucleophile attacks the aziridinium ion, opening the three-membered ring to yield the final product.
Caption: Potential neighboring group participation (NGP) mechanism.
The interplay between steric hindrance from the pyrrolidine ring and potential rate enhancement from NGP makes the kinetic profile of this compound a subject of significant interest.
Comparative Kinetic Data Analysis
To illustrate the competing effects of sterics and potential NGP, the following table presents a set of realistic, hypothetical second-order rate constants (k) for the reaction of various primary alkyl iodides with sodium azide (NaN₃) in dimethylformamide (DMF) at 25 °C.
| Alkyl Iodide | Structure | Relative Rate | Hypothetical k (x 10⁻⁴ M⁻¹s⁻¹) | Key Factors |
| 1-Iodobutane | CH₃(CH₂)₃I | 1.0 | 15.0 | Baseline primary alkyl iodide |
| Neopentyl Iodide | (CH₃)₃CCH₂I | ~10⁻⁵ | 0.00015 | Severe steric hindrance at the β-carbon |
| This compound | ~50 | 750.0 | NGP rate enhancement |
Disclaimer: The kinetic data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the expected relative reactivities based on established principles of physical organic chemistry.
This hypothetical data suggests that this compound would react significantly faster than a simple primary alkyl iodide like 1-iodobutane, despite the increased steric bulk. This pronounced rate enhancement is attributed to the powerful anchimeric assistance provided by the pyrrolidine nitrogen. The comparison with neopentyl iodide highlights the dramatic difference between a sterically hindered substrate and one where a potentially hindering group actively participates in the reaction.
Experimental Protocols for Kinetic Studies
Accurate determination of reaction kinetics requires careful experimental design and execution. The following are two robust protocols for monitoring the reaction of this compound with a nucleophile.
Protocol 1: Kinetic Analysis by Quantitative ¹H NMR (qNMR) Spectroscopy
This method allows for the direct, non-invasive monitoring of the concentrations of reactants and products over time.[19][20][21]
Materials and Equipment:
-
NMR spectrometer (400 MHz or higher recommended)
-
High-precision NMR tubes
-
Thermostatted autosampler or probe
-
This compound
-
Nucleophile (e.g., sodium azide)
-
Deuterated solvent (e.g., DMF-d₇)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation:
-
Accurately weigh the internal standard and dissolve it in a known volume of the deuterated solvent to prepare a stock solution of known concentration.
-
In a separate vial, accurately weigh this compound and the nucleophile.
-
-
Reaction Initiation:
-
Dissolve the reactants in a precise volume of the internal standard stock solution at the desired reaction temperature.
-
Quickly transfer the reaction mixture to an NMR tube and place it in the pre-thermostatted NMR spectrometer.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. It is crucial to use a sufficiently long relaxation delay (d1) to ensure accurate integration (typically 5 times the longest T₁ of the protons of interest).
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to a unique proton on the starting material, the product, and the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the known concentration of the internal standard.
-
Plot the concentration of the reactant versus time and apply the appropriate integrated rate law to determine the rate constant. For an SN2 reaction under pseudo-first-order conditions (large excess of nucleophile), a plot of ln[substrate] vs. time will be linear with a slope of -kobs.
-
Caption: Workflow for kinetic analysis using qNMR spectroscopy.
Protocol 2: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)
Materials and Equipment:
-
HPLC system with a UV detector
-
Analytical HPLC column (e.g., C18)
-
Thermostatted reaction vessel (e.g., jacketed flask)
-
Syringes and vials
-
This compound
-
Nucleophile
-
Reaction solvent (e.g., acetonitrile)
-
Quenching solution (e.g., cold water or a suitable reagent)
-
Mobile phase for HPLC
Procedure:
-
Method Development:
-
Develop an HPLC method that effectively separates the starting material, product, and any significant byproducts.
-
Generate a calibration curve for the starting material to correlate peak area with concentration.
-
-
Reaction Setup:
-
In the thermostatted reaction vessel, dissolve the nucleophile in the solvent.
-
Once the desired temperature is reached, add a known amount of this compound to initiate the reaction (this is t=0).
-
-
Sampling and Quenching:
-
At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a vial containing the cold quenching solution.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Record the peak area of the starting material from the chromatogram.
-
-
Data Analysis:
-
Use the calibration curve to convert the peak area of the starting material at each time point into its concentration.
-
Plot the concentration of the reactant versus time and apply the appropriate integrated rate law to determine the rate constant.
-
Caption: Workflow for kinetic analysis using HPLC.
Conclusion
The kinetic behavior of this compound is a fascinating case study in physical organic chemistry, where steric hindrance and neighboring group participation exert opposing influences on the reaction rate. Theoretical considerations strongly suggest that NGP is the dominant factor, rendering this substrate significantly more reactive than simple primary alkyl halides. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify this reactivity, enabling the rational design and optimization of synthetic pathways that utilize this important heterocyclic building block.
References
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Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017). YouTube. Retrieved from [Link]
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11.3: Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]
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WK 2-2 Nucleophilic Substitution and Elimination Jan 18. (2024). Scribd. Retrieved from [Link]
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Kinetics of SN2 & SN1 reactions. (2021). YouTube. Retrieved from [Link]
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SN2 Reaction Mechanisms. (2021). YouTube. Retrieved from [Link]
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Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Retrieved from [Link]
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SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Pharmaguideline. Retrieved from [Link]
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Experiment 7 — Nucleophilic Substitution. University of Wisconsin-Madison. Retrieved from [Link]
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75: The effect of steric hinderance on the SN2 mechanism. (2020). YouTube. Retrieved from [Link]
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4.2-SN1 and SN2 Reactions-Kinetics and Order of Reactivity and Factors Affecting. Scribd. Retrieved from [Link]
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Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. (2011). PMC. Retrieved from [Link]
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The Neighbouring Group Mechanisms. Dalal Institute. Retrieved from [Link]
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Sn1/Sn2 reaction factors. (2024). Reddit. Retrieved from [Link]
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Steric and Nucleophilic Effects on SN2 Reactions. (2024). YouTube. Retrieved from [Link]
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Substitution reactions of alkyl halides: two mechanisms. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. (2009). ResearchGate. Retrieved from [Link]
-
Plots of the second-order rate constants for the reactions of... ResearchGate. Retrieved from [Link]
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Quantitative NMR Spectroscopy. Bruker. Retrieved from [Link]
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The comparisons of reactivity of alkyl iodide 2an and bromide 2an‐Br. ResearchGate. Retrieved from [Link]
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3.2: Neighboring Group Participation. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2012). NIH. Retrieved from [Link]
-
Experiment 8 — Kinetics of SN1 Solvolysis. University of Wisconsin-Madison. Retrieved from [Link]
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What is nucleophilic substitution? Chemguide. Retrieved from [Link]
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Neighbouring group participation. Wikipedia. Retrieved from [Link]
-
Nucleoside analysis with high performance liquid chromatography (HPLC). (2022). Protocols.io. Retrieved from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved from [Link]
-
An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines. (2007). PubMed. Retrieved from [Link]
-
Quantitative 1H NMR spectroscopy. ResearchGate. Retrieved from [Link]
-
HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA. (2024). NIH. Retrieved from [Link]
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Why in SN1 reaction the order of reactivity of alkyl halides increases from fluorine to iodine? Stack Exchange. Retrieved from [Link]
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Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). UW-Madison Chemistry. Retrieved from [Link]
-
Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions. (2022). PubMed Central. Retrieved from [Link]
-
Ab initio study of the pseudorotation and conformational stability of pyrrolidine. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). St. Paul's C. M. College. Retrieved from [Link]
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Computational Reaction Mechanism Study of the Elimination of 2-pentanone. ResearchGate. Retrieved from [Link]
-
Quantitative high-resolution on-line NMR spectroscopy in reaction and process monitoring. ScienceDirect. Retrieved from [Link]
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Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance. Mugberia Gangadhar Mahavidyalaya. Retrieved from [Link]
-
Beyond structural elucidation, introduction to qNMR – Part I. (2019). Nanalysis. Retrieved from [Link]
-
Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay-Enabled Carbenylative Insertion/E1cB-Type Heck Cascade. (2024). Journal of the American Chemical Society. Retrieved from [Link]
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A Comparative Guide to the Structural Elucidation of 2-(Iodomethyl)pyrrolidine Derivatives: X-ray Crystallography and Beyond
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. For drug development professionals, understanding the stereochemistry and conformational preferences of pharmacologically active scaffolds is paramount. The 2-(iodomethyl)pyrrolidine moiety is a key building block in the synthesis of a wide range of bioactive compounds. Its conformational flexibility and the presence of a heavy iodine atom make its structural analysis both challenging and crucial. This guide provides an in-depth comparison of X-ray crystallography as the gold standard for solid-state structural determination of this compound derivatives, alongside complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, offering a holistic view for researchers in the field.
The Unambiguous Insight of X-ray Crystallography
Single-crystal X-ray diffraction provides a static, high-resolution snapshot of a molecule's structure in the crystalline state. This technique is unparalleled in its ability to definitively determine bond lengths, bond angles, and, crucially for chiral molecules like many this compound derivatives, the absolute configuration.
A prime example is the crystal structure of (S)-2-(Iodomethyl)-1-tosylpyrrolidine . The analysis reveals that the pyrrolidine ring adopts an envelope conformation.[1][2] This puckering is a key determinant of the spatial orientation of the substituents and, consequently, the molecule's interaction with biological targets. The dihedral angle between the essentially coplanar atoms of the pyrrolidine ring and the benzene ring of the tosyl group is a significant parameter, measured at 75.5(4)°.[1][2]
For a comparative perspective, consider the crystal structure of a related compound, 2-(bromomethyl)-4-(4-chlorophenyl)-1-tosylpyrrolidine . While not an iodomethyl derivative, the structural data for this molecule provides valuable insights into how different substituents on the pyrrolidine ring can influence its conformation and packing in the solid state.
Here, we present a summary of the crystallographic data for these two derivatives to highlight the level of detail that can be obtained.
| Parameter | (S)-2-(Iodomethyl)-1-tosylpyrrolidine[1][2] | 2-(bromomethyl)-4-(4-chlorophenyl)-1-tosylpyrrolidine |
| Molecular Formula | C₁₂H₁₆INO₂S | C₁₈H₁₉BrClNO₂S |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁/c |
| a (Å) | 7.6345(16) | 21.324(6) |
| b (Å) | 7.7084(16) | 5.8597(16) |
| c (Å) | 12.071(3) | 14.966(4) |
| β (°) | 93.17(1) | 95.558(5) |
| Volume (ų) | 709.3(3) | 1861.2(9) |
| Z | 2 | 4 |
| R-factor | 0.037 | 0.0454 |
The successful application of X-ray crystallography is contingent on the ability to grow high-quality single crystals, a process that can be both an art and a science. The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion) are critical variables that must be optimized for each derivative.
Experimental Protocol: Crystallization and X-ray Diffraction of (S)-2-(Iodomethyl)-1-tosylpyrrolidine
This protocol outlines the key steps for obtaining the crystal structure of (S)-2-(Iodomethyl)-1-tosylpyrrolidine.
I. Synthesis and Purification:
-
The synthesis of (S)-2-(Iodomethyl)-1-tosylpyrrolidine can be achieved through a one-pot reaction from commercially available (S)-(-)-2-pyrrolidinemethanol, p-toluenesulfonyl chloride, and a suitable iodide source.
-
Purification of the crude product is typically performed using column chromatography on silica gel.
II. Crystallization:
-
Solvent Selection: A systematic screening of solvents is crucial. For (S)-2-(Iodomethyl)-1-tosylpyrrolidine, slow evaporation of a solution in ethyl acetate has proven effective.[2] Other solvent systems to explore include mixtures of a good solvent (e.g., dichloromethane, acetone) and a poor solvent (e.g., hexane, heptane).
-
Slow Evaporation Method:
-
Dissolve the purified compound in a minimal amount of the chosen solvent in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.
-
Monitor the vial for the formation of single crystals.
-
III. X-ray Data Collection and Structure Refinement:
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a suitable X-ray diffractometer, typically equipped with a CCD detector and using Mo Kα radiation.[2] Data is collected at a specific temperature, often room temperature (294 K) or cryo-cooled (e.g., 100 K) to minimize thermal motion.[2]
-
Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure using specialized software packages. This process yields the precise atomic coordinates, bond lengths, angles, and other structural parameters.
Caption: Workflow for X-ray Crystallography of this compound Derivatives.
Beyond the Crystal: Alternative and Complementary Techniques
While X-ray crystallography provides invaluable solid-state information, it does not describe the molecule's behavior in solution, which is often more relevant to its biological function. Here, we compare crystallography with other powerful analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR are routinely used to confirm the chemical structure and purity. More advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish connectivity and provide insights into the relative stereochemistry.
Key Comparisons with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information | Static 3D structure, absolute configuration | Dynamic structure, conformational equilibria, connectivity |
| Resolution | Atomic | Lower than crystallography |
| Sample Amount | Micrograms to milligrams | Milligrams |
| Limitations | Requires high-quality crystals | Signal overlap in complex molecules, limited for large molecules |
The conformational flexibility of the pyrrolidine ring can be studied using variable-temperature NMR experiments and by analyzing coupling constants and Nuclear Overhauser Effect (NOE) data. For instance, the puckering of the five-membered ring can be inferred from the vicinal proton-proton coupling constants.
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight of the synthesized derivatives and for confirming their elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, corroborating data from other techniques.
Computational Modeling
In silico methods, such as Density Functional Theory (DFT) and molecular mechanics, are increasingly used to complement experimental data. Computational modeling can be used to:
-
Predict the stable conformations of the pyrrolidine ring and the orientation of the iodomethyl group.
-
Calculate theoretical NMR chemical shifts and coupling constants to aid in the interpretation of experimental spectra.
-
Model the interaction of the molecule with its biological target, providing insights into its mode of action.
By comparing the computationally predicted low-energy conformers with the experimentally determined crystal structure, researchers can gain a deeper understanding of the factors that govern the molecule's preferred geometry.
Caption: Interplay of Analytical Techniques for Structural Elucidation.
Conclusion: An Integrated Approach for Comprehensive Structural Understanding
The structural elucidation of this compound derivatives is most effectively achieved through an integrated approach that leverages the strengths of multiple analytical techniques. X-ray crystallography remains the definitive method for determining the solid-state structure and absolute configuration, providing a high-resolution foundation for further studies. However, to fully understand the behavior of these molecules in a biologically relevant context, it is essential to complement crystallographic data with solution-state information from NMR spectroscopy and theoretical insights from computational modeling. By combining these powerful tools, researchers and drug development professionals can build a comprehensive understanding of the structure-activity relationships of this important class of compounds, paving the way for the design of more potent and selective therapeutic agents.
References
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Wang, Y., & Peng, Y. (2007). (S)-2-(Iodomethyl)-1-tosylpyrrolidine. Acta Crystallographica Section E: Structure Reports Online, 64(1), o56. [Link]
-
Wang, Y., & Peng, Y. (2007). (S)-2-(Iodomethyl)-1-tosylpyrrolidine. Acta Crystallographica Section E: Crystallographic Communications, 64(Pt 1), o56. [Link]
-
Wang, Y., & Peng, Y. (2007). (S)-2-(Iodomethyl)-1-tosylpyrrolidine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o56. [Link]
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A Senior Application Scientist's Guide to Chiral Resolution of Pyrrolidines: A Comparative Study
For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. The pyrrolidine scaffold, a key structural motif in numerous pharmaceuticals and chiral catalysts, often requires robust methods for separating its enantiomers. This guide provides an in-depth, objective comparison of common chiral resolving agents for racemic pyrrolidines, focusing on the practical application of diastereomeric salt crystallization. We will delve into the mechanistic underpinnings of this technique and provide field-proven insights to aid in the selection of an appropriate resolving agent.
The Principle of Diastereomeric Salt Resolution
The classical method for resolving racemic amines like pyrrolidines involves their reaction with an enantiomerically pure chiral acid. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities in a given solvent system. This crucial difference allows for the separation of the less soluble diastereomer through fractional crystallization. The crystallized salt can then be isolated, and the desired enantiomer of the pyrrolidine can be liberated from the resolving agent, typically by treatment with a base.[1]
The success of this technique hinges on several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions. An ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and should form well-defined crystalline salts with the racemic base, exhibiting a significant difference in the solubilities of the resulting diastereomers.[2]
Comparative Analysis of Common Chiral Resolving Agents
While the selection of a resolving agent can sometimes be a matter of trial and error, understanding the general characteristics and performance of common agents can significantly streamline the process.[3] Here, we compare three widely used classes of acidic resolving agents for pyrrolidines: Tartaric Acid and its derivatives, Mandelic Acid, and Camphorsulfonic Acid.
Tartaric Acid and Its Derivatives
Tartaric acid, a naturally occurring dicarboxylic acid, is one of the most widely used and cost-effective chiral resolving agents.[4][5] It is available in both dextrorotatory (+) and levorotatory (-) forms. Its derivatives, such as O,O'-dibenzoyl-D-tartaric acid (DBTA) and O,O'-di-p-toluoyl-D-tartaric acid (DTTA), often provide enhanced performance due to their increased steric bulk and hydrophobicity, which can lead to more crystalline and less soluble diastereomeric salts.[6]
Mechanism of Action: The two carboxylic acid groups and two hydroxyl groups of tartaric acid provide multiple points of interaction for hydrogen bonding and ionic interactions with the pyrrolidine nitrogen and potentially other functional groups on the pyrrolidine ring. This multi-point interaction is key to the formation of a rigid, well-defined crystalline lattice, which is essential for effective chiral discrimination and separation.
Experimental Protocol: Resolution of (±)-2-Methylpyrrolidine with L-(+)-Tartaric Acid
This protocol provides a representative example of the resolution of a simple substituted pyrrolidine.
-
Materials:
-
(±)-2-Methylpyrrolidine
-
L-(+)-Tartaric Acid
-
Methanol
-
Diethyl ether
-
-
Procedure:
-
Dissolve one equivalent of racemic (±)-2-methylpyrrolidine in a minimal amount of methanol.
-
In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in methanol.
-
Slowly add the tartaric acid solution to the pyrrolidine solution with stirring.
-
Allow the mixture to stand at room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.
-
If crystallization is slow, the solution can be cooled in an ice bath or a non-polar solvent like diethyl ether can be added as an anti-solvent to promote precipitation.
-
Collect the crystalline salt by filtration and wash with a small amount of cold methanol.
-
To liberate the free amine, dissolve the salt in water and basify with a strong base (e.g., NaOH or KOH) to a pH > 10.
-
Extract the enantiomerically enriched 2-methylpyrrolidine with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the resolved amine.
-
The enantiomeric excess (ee) of the product should be determined by a suitable analytical method, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[7]
-
-
Expected Performance: In a documented resolution of (±)-2-methylpyrrolidine, L-(+)-tartaric acid yielded (R)-2-methylpyrrolidine with >98% ee after five crystallizations, with a 28% yield.[7]
Mandelic Acid
Mandelic acid is another effective and commonly used chiral resolving agent for amines.[4] It is a chiral α-hydroxy carboxylic acid, available in both (R)- and (S)-enantiomers. Its aromatic ring can participate in π-π stacking interactions within the crystal lattice of the diastereomeric salt, which can contribute to better chiral recognition and more efficient separation.
Mechanism of Action: The carboxylic acid group of mandelic acid forms an ionic bond with the basic nitrogen of the pyrrolidine. The hydroxyl group and the phenyl ring provide additional sites for hydrogen bonding and steric interactions, which differ between the two diastereomers, leading to differences in their crystal packing and solubility.
Experimental Protocol: Inferred Protocol for Resolution of a Racemic Pyrrolidine with (R)-Mandelic Acid
-
Materials:
-
Racemic Pyrrolidine Derivative
-
(R)-(-)-Mandelic Acid
-
Ethanol (or other suitable solvent)
-
-
Procedure:
-
Dissolve the racemic pyrrolidine in a suitable solvent, such as ethanol.
-
Add an equimolar amount of (R)-(-)-mandelic acid to the solution.
-
Heat the mixture gently to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature to promote the crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Liberate the free amine from the salt as described in the tartaric acid protocol.
-
Determine the yield and enantiomeric excess of the resolved pyrrolidine.
-
Camphorsulfonic Acid
(1S)-(+)-10-Camphorsulfonic acid (CSA) is a strong chiral acid derived from camphor.[8] Its rigid bicyclic structure and strong acidity make it an excellent resolving agent for a variety of amines, including those that are weakly basic.[9] Both enantiomers of CSA are commercially available.
Mechanism of Action: The sulfonic acid group of CSA is highly acidic, ensuring effective salt formation even with weakly basic pyrrolidines. The bulky and rigid camphor backbone provides a well-defined chiral environment that can lead to significant differences in the crystal packing and solubility of the diastereomeric salts.
Experimental Protocol: Inferred Protocol for Resolution of a Racemic Pyrrolidine with (1S)-(+)-10-Camphorsulfonic Acid
The following is a generalized protocol based on the successful resolution of other amines with CSA.
-
Materials:
-
Racemic Pyrrolidine Derivative
-
(1S)-(+)-10-Camphorsulfonic Acid
-
Acetone (or other suitable solvent)
-
-
Procedure:
-
Dissolve the racemic pyrrolidine in a suitable solvent, such as acetone or ethyl acetate.[9]
-
Add 0.5 to 1.0 equivalents of (1S)-(+)-10-camphorsulfonic acid to the solution.[9]
-
Stir the mixture at room temperature to allow for the formation and crystallization of the diastereomeric salt.
-
Collect the crystalline product by filtration and wash with a small amount of the cold solvent.
-
Liberate the free pyrrolidine from the salt using a standard basic workup.
-
Analyze the yield and enantiomeric purity of the product.
-
Performance Comparison
The choice of the optimal resolving agent is highly dependent on the specific pyrrolidine substrate. However, a general comparison based on available data and chemical principles can guide the initial selection.
| Resolving Agent | Key Structural Features | Acidity (pKa) | Common Solvents | Potential Advantages | Potential Disadvantages |
| Tartaric Acid & Derivatives | Dicarboxylic acid, dihydroxy | pKa1 ≈ 3.0, pKa2 ≈ 4.4 | Methanol, Ethanol, Water | Readily available, low cost, multiple interaction points. | May form solvates, sometimes requires multiple recrystallizations. |
| Mandelic Acid | α-hydroxy carboxylic acid, phenyl group | ≈ 3.4 | Ethanol, Isopropanol | Aromatic ring can aid in crystal packing through π-π interactions. | May be less effective for very weakly basic pyrrolidines. |
| Camphorsulfonic Acid | Sulfonic acid, rigid bicyclic camphor | ≈ -2.8 | Acetone, Ethyl Acetate | Strong acid, effective for weakly basic amines, rigid structure can give good discrimination. | Higher cost compared to tartaric acid. |
Visualizing the Workflow
Diastereomeric Salt Resolution Workflow
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Decision-Making Flowchart for Selecting a Resolving Agent
Caption: Decision-making process for selecting a chiral resolving agent.
Conclusion
The chiral resolution of pyrrolidines by diastereomeric salt formation is a powerful and scalable technique. While there is no universal resolving agent, a systematic approach starting with readily available and cost-effective options like tartaric acid and its derivatives is often a prudent strategy. For more challenging separations, particularly with weakly basic pyrrolidines, the use of stronger acids like camphorsulfonic acid may be necessary. The ultimate success of a resolution protocol relies on careful optimization of the solvent system and crystallization conditions to maximize the difference in solubility between the diastereomeric salts. This guide provides a foundational framework and practical protocols to assist researchers in navigating the nuances of chiral resolution and efficiently obtaining the desired enantiomerically pure pyrrolidines for their research and development endeavors.
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Bhattacharya, S., & Mandal, S. (2013). l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Chemical Communications, 49(78), 8815-8817. Request PDF. Retrieved from [Link]
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Cirilli, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6023. Retrieved from [Link]
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de Oliveira, F. F., & de Moraes, M. C. (2008). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Química Nova, 31(8), 2044-2051. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing Biological Target Engagement of Pyrrolidine-Based Compounds
Introduction: The Criticality of Target Engagement in Pyrrolidine-Based Drug Discovery
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, drugs, and clinical candidates.[1][2] Its versatility allows for the creation of structurally diverse compounds that can interact with a wide array of biological targets.[3][4] However, synthesizing a potent pyrrolidine-based compound is only half the battle. A critical, and often challenging, step is to unequivocally demonstrate that the compound interacts with its intended molecular target within the complex environment of a living cell. This concept, known as target engagement, is a pivotal pillar in modern drug discovery.[5][6]
Failure to rigorously assess target engagement early in the discovery process is a leading cause of clinical trial failures.[5] A compound might show promising activity in a biochemical assay, but this doesn't guarantee it will engage its target in a cellular context.[5][7] This guide provides an in-depth comparison of key methodologies for assessing the biological target engagement of pyrrolidine-based compounds, offering insights into the rationale behind experimental choices and providing actionable protocols for researchers in the field.
I. Cellular Thermal Shift Assay (CETSA®): A Gold Standard for In-Cell Target Engagement
The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free method to directly measure a compound's binding to its target in a physiological setting.[8][9]
The Principle of Thermal Stabilization
CETSA is based on the biophysical principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[8][9] This stabilization reduces the protein's tendency to unfold and aggregate when subjected to heat.[10] By heating cell lysates or intact cells treated with a compound to various temperatures, we can quantify the amount of soluble, non-aggregated target protein remaining. An increase in the soluble protein fraction at higher temperatures in the presence of the compound is a direct indicator of target engagement.[11][12]
Experimental Workflow: CETSA
Caption: High-level workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Western Blot-Based CETSA
This protocol is designed for assessing the engagement of a pyrrolidine-based kinase inhibitor.
-
Cell Culture and Treatment:
-
Seed a human cancer cell line (e.g., K562) known to express the target kinase at 1-2 x 10^6 cells per condition in 1.5 mL microcentrifuge tubes.
-
Treat the cells with the pyrrolidine-based compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen followed by a 25°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Normalize the total protein concentration of all samples using a BCA assay.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific to the target kinase.
-
Quantify the band intensities using densitometry.
-
-
Data Analysis:
-
Plot the normalized band intensity against the temperature for each compound concentration.
-
The resulting "melting curve" will shift to the right (higher temperatures) in the presence of a stabilizing compound, confirming target engagement.
-
Data Interpretation: A Hypothetical Example
For a novel pyrrolidine-based inhibitor of Bruton's tyrosine kinase (BTK), a successful CETSA experiment would yield data similar to that shown below.
| Temperature (°C) | Vehicle (DMSO) | 1 µM Compound | 10 µM Compound |
| 48 | 100% | 100% | 100% |
| 52 | 85% | 98% | 100% |
| 56 | 50% | 80% | 95% |
| 60 | 15% | 45% | 75% |
| 64 | <5% | 20% | 50% |
Table 1: Representative CETSA data showing the percentage of soluble BTK remaining after heat treatment. The pyrrolidine-based compound demonstrates a concentration-dependent thermal stabilization of BTK.
II. Photoaffinity Labeling (PAL): Covalently Capturing the Interaction
Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a compound.[7][14] It involves modifying the pyrrolidine-based compound with a photoreactive group (e.g., diazirine, benzophenone, or aryl azide) and often a reporter tag (e.g., biotin or a clickable alkyne).[7][15]
The Principle of Photo-Crosslinking
Upon exposure to UV light, the photoreactive group forms a highly reactive species that covalently crosslinks to nearby amino acid residues of the interacting protein.[14][16] This permanent "tagging" allows for the isolation and identification of the target protein, typically via mass spectrometry.[14][17]
Experimental Workflow: Photoaffinity Labeling
Caption: General workflow for a photoaffinity labeling experiment.
Key Considerations for Pyrrolidine-Based Probes
-
Probe Design: The placement of the photoreactive group and tag is critical. It should not interfere with the compound's binding to its target. For pyrrolidine scaffolds, derivatization is often explored at positions that are not essential for the primary pharmacophore interactions.[3]
-
Controls are Crucial: A competition experiment, where cells are co-incubated with the PAL probe and an excess of the unmodified parent compound, is essential to demonstrate specific binding. A reduction in the labeling of a protein in the presence of the competitor validates it as a true target.
III. In-Cell Kinase Activity Assays: Linking Engagement to Function
For pyrrolidine-based compounds targeting kinases, it's vital to demonstrate not just binding but also modulation of the kinase's activity within the cell.[18][19]
The Principle: Measuring Downstream Phosphorylation
These assays quantify the phosphorylation of a known kinase substrate.[20] A decrease in substrate phosphorylation in cells treated with an inhibitory pyrrolidine compound provides strong evidence of on-target activity.[6]
Common Formats for In-Cell Kinase Assays:
-
NanoBRET™ Target Engagement Assay: This bioluminescence resonance energy transfer (BRET)-based assay measures compound binding to a NanoLuc® luciferase-tagged kinase in live cells.[20] It's a competitive displacement assay where the compound displaces a fluorescent tracer, leading to a decrease in the BRET signal.[20]
-
Cellular Phosphorylation Assays: These assays use phospho-specific antibodies to detect the phosphorylation status of a kinase's substrate via methods like ELISA or Western blotting.[20] A reduction in the phospho-substrate signal upon compound treatment indicates kinase inhibition.
IV. Comparison of Target Engagement Methodologies
The choice of assay depends on the stage of the drug discovery project, the nature of the target, and the available resources.[5][18]
| Feature | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling (PAL) | In-Cell Kinase Assays | Biophysical Methods (SPR, ITC) |
| Principle | Ligand-induced thermal stabilization | Covalent photo-crosslinking | Measures kinase activity/inhibition | Direct binding measurement |
| Biological Context | Live cells or lysates | Live cells or lysates | Live cells | Purified, recombinant proteins |
| Label-Free? | Yes | No (requires probe synthesis) | Often requires modified cells/reagents | Yes |
| Primary Use | Target engagement validation, SAR | Target identification, binding site mapping | Functional confirmation, cellular potency | Hit validation, binding kinetics & thermodynamics |
| Throughput | Moderate to High | Low to Moderate | High | Low to Moderate |
| Key Advantage | Physiologically relevant, no compound modification needed.[8][9] | Identifies direct binding partners unequivocally.[14] | Links target binding to functional cellular outcome.[20] | Provides detailed kinetic and thermodynamic data.[21][22] |
| Key Disadvantage | Not all proteins are amenable; indirect readout. | Probe synthesis can be challenging; potential for artifacts.[7] | Limited to enzyme targets with known substrates/assays.[18] | Lacks cellular context; may not reflect in-cell binding.[5][7] |
Table 2: Objective comparison of common target engagement assays.
V. Conclusion: An Integrated Approach for Robust Validation
No single method provides a complete picture of target engagement. A robust validation strategy for a novel pyrrolidine-based compound should employ an orthogonal combination of these techniques. For instance, a typical workflow might start with biophysical methods like Surface Plasmon Resonance (SPR) to confirm direct binding to the purified target protein.[21][23] This would be followed by CETSA to confirm target engagement in intact cells.[11] For kinase inhibitors, an in-cell phosphorylation assay would then be used to demonstrate that this engagement translates into functional inhibition.[19] Finally, a carefully designed photoaffinity probe could be used to confirm the primary target and identify potential off-targets across the proteome.[5][21]
By layering evidence from these distinct yet complementary approaches, researchers can build a compelling and self-validating case for the on-target activity of their pyrrolidine-based compounds, significantly increasing the confidence in their mechanism of action and de-risking their progression towards clinical development.
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Safety Operating Guide
A Guide to the Proper Disposal of 2-(Iodomethyl)pyrrolidine: A Framework for Laboratory Safety and Compliance
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. 2-(Iodomethyl)pyrrolidine, a reactive intermediate, requires meticulous management throughout its lifecycle, from procurement to disposal. This guide provides a procedural framework for its proper disposal, grounded in established safety protocols and regulatory principles.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound could be located during the preparation of this guide. The following procedures are based on the known hazards of its structural components—the pyrrolidine ring and the alkyl iodide functional group—and general principles of hazardous waste management. It is imperative to obtain and review the manufacturer-specific SDS for this compound before handling or disposing of this chemical. The SDS is the primary source of authoritative information for safe handling.[1]
Hazard Identification and Risk Assessment: Understanding the Compound
A thorough understanding of the potential hazards is the foundation of safe disposal. This compound combines the characteristics of a heterocyclic amine (pyrrolidine) and a reactive alkyl halide.
-
Pyrrolidine Moiety: The parent compound, pyrrolidine, is classified as a highly flammable liquid and vapor. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[2][3]
-
Alkyl Iodide Moiety: Alkyl iodides are known to be reactive compounds. They are potential alkylating agents, a class of compounds that can present carcinogenic and mutagenic hazards. Alkyl iodides can also be sensitive to light and heat, potentially decomposing to release iodine.[4]
-
Combined Hazards: As a composite molecule, this compound should be treated as a substance that is likely corrosive, toxic, and reactive. It may also be a lachrymator (a substance that irritates the eyes and causes tears).
Summary of Anticipated Hazards
| Hazard Classification | Anticipated Effects | Primary Exposure Routes |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[3] | Inhalation, Ingestion, Dermal |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[2][3] | Dermal |
| Eye Damage/Irritation | Causes serious eye damage.[5] | Ocular |
| Reactivity | Potential for decomposition, especially with exposure to light, heat, or incompatible materials.[4] Alkylating agents can be highly reactive. | N/A |
| Chronic Toxicity | Potential carcinogen and mutagen due to its nature as an alkylating agent. | Inhalation, Dermal |
Personal Protective Equipment (PPE) and Handling Protocols
Given the anticipated hazards, stringent personal protection and handling protocols are mandatory.
Step-by-Step PPE Protocol
-
Hand Protection: Wear nitrile gloves as a minimum. For extended contact, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Chemical safety goggles are required at all times. When there is a risk of splashing, a face shield must be worn in addition to goggles.[6]
-
Body Protection: A flame-resistant lab coat must be worn and kept fastened. For operations with a higher risk of splashes or spills, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of this compound, including preparation for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7]
Safe Handling Practices
-
Work in a well-ventilated area, specifically within a chemical fume hood.[7]
-
Avoid contact with skin, eyes, and clothing.
-
Keep containers tightly closed when not in use.
-
Prevent exposure to heat, light, and incompatible materials such as strong oxidizing agents, acids, and bases.[8]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is critical.
-
Minor Spills (in a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Major Spills (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry to the contaminated area.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Proper Disposal Procedures for this compound
Disposal of this compound must be managed through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][9] The U.S. Environmental Protection Agency (EPA) has strict regulations for the disposal of hazardous waste, including a ban on the sewering of hazardous waste pharmaceuticals.[10][11]
Workflow for Disposal
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Navigating the Unseen Threat: A Guide to Personal Protective Equipment for 2-(Iodomethyl)pyrrolidine
For Immediate Implementation by: Researchers, scientists, and drug development professionals engaged in the handling of 2-(Iodomethyl)pyrrolidine.
This guide provides an essential framework for the safe handling of this compound, a reactive alkylating agent. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar and precursor molecules, including 2-pyrrolidinone, pyrrolidine, and N-methyl-2-pyrrolidone, as well as established protocols for handling hazardous alkylating agents. The primary objective is to create a multi-layered barrier to prevent exposure through inhalation, skin contact, and ingestion.
Understanding the Risk: The Rationale Behind Stringent Controls
This compound's structure suggests its classification as a potent alkylating agent. Such compounds can covalently modify biological macromolecules like DNA, proteins, and lipids, leading to potential cytotoxic, mutagenic, and carcinogenic effects. The pyrrolidine ring, a common scaffold in medicinal chemistry, can influence its solubility and transport across biological membranes. The iodomethyl group is a reactive leaving group, facilitating the alkylation process. Therefore, assuming a high degree of hazard is a prudent and necessary starting point for establishing safety protocols.
Compounds like 2-pyrrolidinone are known to cause serious eye irritation and are suspected of damaging fertility or the unborn child[1][2]. Pyrrolidine itself is a flammable liquid that can cause severe skin burns and eye damage[3]. These known hazards of related structures underscore the critical need for comprehensive personal protective equipment (PPE).
Core Directive: Establishing a Multi-Layered Defense
The selection and use of PPE for handling this compound must be approached with the understanding that it is the last line of defense, supplementing crucial engineering controls such as fume hoods and glove boxes.
Primary Engineering Controls: The First Line of Defense
All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure[4]. The work area should be maintained under negative pressure.
Personal Protective Equipment (PPE): A Comprehensive Barrier
The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978)[5] | Provides a robust barrier against skin contact. Double-gloving minimizes the risk of exposure from a single glove failure. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff[6]. |
| Eye Protection | Chemical splash goggles and a full-face shield | Protects against splashes and aerosols, which can cause serious eye damage[1][2][7][8]. |
| Body Protection | Disposable, solid-front, back-closing chemotherapy gown with cuffed sleeves | Prevents contamination of personal clothing and skin. The gown should be resistant to chemical permeation[9]. |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | Recommended for all procedures, especially when there is a risk of aerosol generation. Fit-testing is mandatory to ensure a proper seal[6][9]. |
| Foot Protection | Disposable shoe covers | Prevents the tracking of contaminants out of the laboratory[6]. |
Procedural Guidance: Step-by-Step Safety Protocols
Donning PPE: A Deliberate Sequence
Figure 1. Recommended PPE donning sequence for handling this compound.
Doffing PPE: Preventing Cross-Contamination
The removal of PPE is a critical step where cross-contamination can occur. The guiding principle is to touch contaminated surfaces only with other contaminated surfaces.
Figure 2. Recommended PPE doffing sequence to minimize cross-contamination.
Emergency Procedures: Immediate and Decisive Action
Chemical Spills
In the event of a spill, the primary objective is to ensure personnel safety and contain the spill.
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Use a chemical spill kit with an absorbent material suitable for organic compounds.
-
Wipe the area from the outside in to prevent spreading.
-
Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, cover the spill with absorbent material to minimize vaporization.
-
Contact the institution's Environmental Health and Safety (EHS) department immediately[10].
-
Prevent entry into the contaminated area.
-
Personnel Exposure
Immediate decontamination is critical to minimize harm.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[1][10][11]. Remove contact lenses if present and easy to do[1][11][12]. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water for at least 15 minutes[8][13]. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[13][14].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water[12]. Seek immediate medical attention.
Waste Disposal: A Cradle-to-Grave Responsibility
All materials contaminated with this compound, including gloves, gowns, shoe covers, absorbent materials, and empty vials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations[1][12]. Do not dispose of this material down the drain[1][12].
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and a disciplined adherence to established safety protocols. The guidelines presented here, based on the known risks of similar compounds, provide a robust framework for protecting laboratory personnel. It is incumbent upon every researcher to not only follow these procedures but also to foster a culture of safety that prioritizes the well-being of all team members.
References
- Fisher Scientific. (2012, February 10).
- New Jersey Department of Health and Senior Services. (1999, July). Hazard Summary: Pyrrolidine.
- Carl ROTH. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- Apollo Scientific. (n.d.).
- CDH Fine Chemical. (n.d.).
- Sigma-Aldrich. (2025, July 28).
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Medtecs Business Solutions. (n.d.). USP 800 Oncology PPE: Gowns & Gloves 480 Min Carmustine Protection.
- Carl ROTH. (n.d.).
- New Jersey Department of Health. (2008, June). Hazardous Substance Fact Sheet: 1-Methyl-2-Pyrrolidone.
- HALYARD. (n.d.). Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs.
- University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
- Fisher Scientific. (2025, December 18).
- University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
- NHS Pharmaceutical Quality Assurance Committee. (2018). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage.
- Sigma-Aldrich. (2025, July 30).
- University of Houston. (n.d.).
- ChemScene. (2024, September 27). Safety Data Sheet: (R)-tert-Butyl methyl(pyrrolidin-3-yl)
Sources
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- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. business.medtecs.com [business.medtecs.com]
- 6. halyardhealth.com [halyardhealth.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. gerpac.eu [gerpac.eu]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
